2-(2-Isopropyloxazolidin-3-yl)ethanol
Description
The exact mass of the compound 3-Oxazolidineethanol, 2-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)8-9(3-5-10)4-6-11-8/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARITHRMKPIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(CCO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865447 | |
| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28770-01-6 | |
| Record name | 2-Isopropyl-3-(2-hydroxyethyl)-1,3-oxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28770-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-1,3-oxazolidine-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028770016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-1,3-OXAZOLIDINE-3-ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R1U8EA8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-isopropyloxazolidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and chemical properties of 2-(2-isopropyloxazolidin-3-yl)ethanol, a heterocyclic compound with potential applications in various scientific fields. This document is structured to provide not just data, but also insights into its synthesis, characterization, and safe handling, reflecting a deep understanding of its chemical nature.
Molecular and Physical Properties
This compound, identified by the CAS number 28770-01-6, is a substituted oxazolidine derivative. The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical characteristics to the molecule. The presence of a hydroxyl group and an isopropyl substituent further influences its physical and reactive properties.
The fundamental identifiers and computed properties of this compound are summarized below.[1] It is important to note that while some experimental data is available, certain properties are based on predictive models and should be considered with that in mind.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| CAS Number | 28770-01-6 | PubChem[1] |
| Appearance | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| Boiling Point | 241.8 ± 25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Flash Point | 100 °C | Guidechem |
| Refractive Index | 1.465 | Guidechem |
| Water Solubility | 612 g/L at 25°C (Predicted) | ChemicalBook[2] |
| LogP | 0.06 at 25°C (Predicted) | ChemicalBook[2] |
The predicted high water solubility is attributed to the presence of the hydroxyl group and the nitrogen and oxygen atoms in the oxazolidine ring, which can participate in hydrogen bonding. The LogP value suggests a relatively balanced hydrophilic and lipophilic character.
Synthesis and Mechanism
The synthesis of this compound typically follows the general principle for the formation of 2-substituted oxazolidines: the condensation reaction between an N-substituted ethanolamine and an aldehyde or ketone. In this specific case, the reactants are diethanolamine and isobutyraldehyde.
The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable oxazolidine ring. The use of diethanolamine provides the N-(2-hydroxyethyl) substituent.
Conceptual Synthesis Workflow:
Caption: A workflow diagram for the safe handling of this compound.
Conclusion
This compound is a versatile heterocyclic compound with a range of potential applications. This guide has provided a detailed overview of its physical and chemical properties, a representative synthetic route with mechanistic insights, and a summary of its expected spectroscopic characteristics. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. Further experimental validation of its physical properties and detailed spectroscopic analysis will be beneficial for its broader application in research and development.
References
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PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. National Center for Biotechnology Information. [Link]
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SpectraBase. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. [Link]
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Sika. Incozol 3 Safety Data Sheet. [Link]
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ConRo. PU Gloss Varnish 1Lt Safety Data Sheet. [Link]
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Jones Blair. Safety Data Sheet. [Link]
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A Technical Guide to the Synthesis and Application of L-Valinol-Derived Chiral Auxiliaries
Abstract
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral auxiliaries, which are enantiomerically pure compounds that temporarily guide the stereochemical course of a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction.[3][4] Among the most valuable precursors for these auxiliaries are naturally occurring amino acids, with L-valine and its derivative, L-valinol, being exemplary due to their low cost, high optical purity, and the steric influence of the bulky isopropyl group.[4][5]
This technical guide provides an in-depth examination of the synthesis of oxazolidine-based chiral auxiliaries derived from L-valinol. We will begin by addressing a crucial clarification regarding the specified target molecule, 2-(2-isopropyloxazolidin-3-yl)ethanol, and its relationship to L-valinol. Subsequently, this guide will present a detailed, field-proven protocol for the synthesis of a true L-valinol-derived chiral auxiliary, (4S)-4,2-diisopropyloxazolidine. The document covers the underlying reaction mechanism, purification strategies, characterization, and the broader context of its application in asymmetric synthesis for a professional audience of researchers and drug development scientists.
Structural Elucidation: Defining the Synthetic Target
A rigorous approach to chemical synthesis begins with an unambiguous understanding of the target molecule's structure. The requested compound is This compound .
-
Chemical Name: this compound
-
Synonyms: 3-(2-Hydroxyethyl)-2-isopropyloxazolidine, N-(2-Hydroxyethyl)-2-isopropyloxazolidine[6]
-
Molecular Formula: C₈H₁₇NO₂[9]
-
Molecular Weight: 159.23 g/mol [6]
Analysis of this structure reveals that it is composed of a foundational oxazolidine ring derived from the condensation of 2-aminoethanol (ethanolamine) and isobutyraldehyde , followed by the attachment of a second ethanol unit to the ring's nitrogen atom.
Critically, the C4 and C5 positions of the oxazolidine ring are unsubstituted (-CH₂-). This structural feature is inconsistent with a synthetic origin from L-valinol ((S)-2-amino-3-methyl-1-butanol), as the L-valinol backbone would necessarily yield a substituent at the C4 position of the oxazolidine ring (specifically, an isopropyl group).
Therefore, a direct synthesis of the achiral molecule this compound from the chiral starting material L-valinol is chemically incongruous, as it would require the degradation of the valinol carbon skeleton. This guide will instead focus on the synthesis of a structurally related and synthetically valuable chiral auxiliary that is logically derived from L-valinol.
Proposed Target: Synthesis of (4S)-4,2-Diisopropyloxazolidine
To align with the goal of producing a chiral auxiliary from L-valinol, we will focus on a more logical and synthetically useful target: (4S)-4,2-diisopropyloxazolidine . This molecule is the direct product of the condensation reaction between L-valinol and isobutyraldehyde. The inherent chirality of L-valinol is preserved, creating a powerful tool for asymmetric synthesis.
The overall workflow for this synthesis is straightforward and relies on established chemical principles.
Reaction Mechanism: Oxazolidine Formation
The synthesis of an oxazolidine from a 1,2-amino alcohol and an aldehyde is a classic condensation reaction.[10][11] The process involves two key stages: the formation of a hemiaminal intermediate followed by an intramolecular cyclization.
-
Hemiaminal Formation: The nucleophilic nitrogen atom of the L-valinol amine group attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the L-valinol backbone then acts as a nucleophile, attacking the carbon of the hemiaminal.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the stable five-membered oxazolidine ring. This final step is typically irreversible and drives the reaction to completion, especially when water is actively removed from the system.[12]
Experimental Protocol
This protocol describes the synthesis of (4S)-4,2-diisopropyloxazolidine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
4.1. Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | |
| L-Valinol | (S)-2-Amino-3-methyl-1-butanol, ≥98% purity |
| Isobutyraldehyde | 2-Methylpropanal, ≥99% purity |
| Toluene | Anhydrous grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Equipment | |
| Round-bottom flask | 250 mL, with ground glass joint |
| Dean-Stark trap | Calibrated |
| Reflux condenser | |
| Magnetic stirrer & stir bar | |
| Heating mantle | |
| Rotary evaporator | |
| Vacuum distillation setup |
4.2. Step-by-Step Procedure
-
Setup: Assemble the 250 mL round-bottom flask with the Dean-Stark trap and reflux condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.
-
Charging Reagents: To the flask, add L-valinol (10.32 g, 100 mmol, 1.0 equiv.) and anhydrous toluene (120 mL).
-
Addition of Aldehyde: Begin stirring the mixture. Slowly add isobutyraldehyde (7.93 g, 110 mmol, 1.1 equiv.) to the suspension. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux using the heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL. Continue refluxing for 3-5 hours, or until water evolution ceases.
-
Cooling and Work-up: Once the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear, colorless oil.
Purification and Characterization
5.1. Purification
-
Vacuum Distillation: This is the preferred method for purifying the product on a gram scale. The lower pressure allows the compound to boil at a temperature below its decomposition point.
-
Flash Column Chromatography: For smaller scales or for removing highly polar impurities, flash chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[13]
5.2. Characterization
The identity and purity of the synthesized (4S)-4,2-diisopropyloxazolidine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the presence of the two distinct isopropyl groups and the oxazolidine ring structure.
-
FT-IR Spectroscopy: Will show the absence of N-H and O-H stretches from the starting material and the presence of C-O and C-N bonds characteristic of the oxazolidine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and assesses its purity.
Application in Asymmetric Synthesis
The synthesized (4S)-4,2-diisopropyloxazolidine is not typically used directly but serves as a precursor to a more functional chiral auxiliary, most commonly an N-acyl derivative analogous to the well-known Evans' oxazolidinones.[14][15][16]
-
N-Acylation: The secondary amine within the oxazolidine ring can be readily acylated with an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base.
-
Enolate Formation: The resulting N-acyl oxazolidine can be treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
-
Diastereoselective Alkylation: The bulky isopropyl group at the C4 position effectively shields one face of the enolate. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of one diastereomer in high excess.[17]
-
Auxiliary Cleavage: After the desired stereocenter has been set, the chiral auxiliary can be hydrolytically cleaved under mild conditions, yielding the desired chiral product (e.g., a carboxylic acid or alcohol) and recovering the L-valinol-derived auxiliary for potential reuse.[3][4]
This capacity for high diastereoselectivity and recovery makes L-valinol-derived auxiliaries a cornerstone technology in the early phases of drug discovery and process development.[17]
Conclusion
While the direct synthesis of this compound from L-valinol is not feasible due to fundamental structural disparities, the principles of asymmetric synthesis guide us to a more valuable and chemically sound objective: the preparation of the chiral auxiliary (4S)-4,2-diisopropyloxazolidine. This guide provides a comprehensive framework for its synthesis via a robust condensation reaction, detailing the mechanism, a practical experimental protocol, and purification strategies. By understanding and applying these methods, researchers can leverage the rich stereochemical information of L-valinol to build complex, enantiomerically pure molecules essential for the advancement of pharmaceutical science.
References
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- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Benchchem. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Benchchem.
- da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). Retrieved from ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
- Kim, T. H., & Lee, G. (2000). L‐Valinol and L‐Phenylalaninol‐Derived 2‐Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. ChemInform, 31(24).
- ResearchGate. (2010). ChemInform Abstract: L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. ResearchGate.
- Wikipedia. (n.d.). Oxazolidine. Wikipedia.
- Benchchem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Benchchem.
- Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal.
- Wiley Online Library. (2010). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Wiley Online Library.
- Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365.
- Benchchem. (2025). L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.
- Echemi. (n.d.). 2-Isopropyl-3-(2-hydroxyethyl)-1,3-oxazolidine. Echemi.
- LookChem. (n.d.). 28770-01-6(3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Product Description. LookChem.
- PubChem. (n.d.). 2-Isopropyl-1,3-oxazolidine-3-ethanol. PubChem.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure .... Google Patents.
- Guidechem. (n.d.). This compound 28770-01-6 India. Guidechem.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Benchchem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Benchchem. (2025). Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Purification. Benchchem.
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An In-depth Technical Guide to the Thieno[2,3-b]pyridine Core for Drug Discovery Professionals
Subject: An In-depth Technical Guide on the Thieno[2,3-b]pyridine Core: Synthesis, Properties, and Therapeutic Applications
This guide provides a comprehensive overview of the thieno[2,3-b]pyridine scaffold, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic routes, and its burgeoning role in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.
The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring.[1] This fusion of an electron-rich thiophene and an electron-deficient pyridine ring results in a unique electronic distribution that underpins its diverse biological activities.[1] The core structure is achiral and planar, which can lead to strong intermolecular interactions.[2][3]
The numbering of the atoms in the ring system is crucial for discussing substituted derivatives, which are the primary focus of drug discovery efforts. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring are key features that can influence the molecule's interaction with biological targets.[1]
Below is a diagram of the core thieno[2,3-b]pyridine structure.
Caption: Core chemical structure of thieno[2,3-b]pyridine.
Physicochemical Properties and Drug Development Challenges
The physicochemical properties of thieno[2,3-b]pyridine derivatives are heavily influenced by their substituents. However, a common characteristic of this class of compounds is their high planarity, which can lead to strong crystal packing through π-stacking interactions.[2] This often results in high melting points and, critically for drug development, poor aqueous solubility.[2][4]
| Property | Typical Value/Characteristic | Reference |
| Molecular Formula | C₇H₅NS (unsubstituted) | [3][5] |
| Molecular Weight | 135.19 g/mol (unsubstituted) | [3][5] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Generally poor in aqueous solutions, a significant challenge for drug development. | [2][4] |
| Chemical Nature | Aromatic, stable heterocyclic compound. The pyridine nitrogen provides a site for basicity. | [1] |
The issue of poor solubility is a major hurdle in translating potent thieno[2,3-b]pyridine derivatives into viable drug candidates. To address this, researchers have explored the synthesis of "prodrug-like" analogues.[2] This strategy involves the addition of bulky, cleavable groups, such as esters or carbonates, to disrupt the planarity and crystal packing of the molecule, thereby improving solubility.[2]
Synthesis of the Thieno[2,3-b]pyridine Scaffold
A variety of synthetic routes to the thieno[2,3-b]pyridine core have been developed. One of the most common and versatile is the Gewald reaction, which is a multi-component reaction that assembles the thiophene ring onto a pre-existing pyridine precursor. Other methods include cascade synthesis through intramolecular cyclization.[6]
Below is a representative, step-by-step protocol for the synthesis of a substituted thieno[2,3-b]pyridine derivative, adapted from methodologies described in the literature.[7]
Protocol: Synthesis of a 3-Amino-2-carboxamido-thieno[2,3-b]pyridine Derivative
-
Step 1: Formation of the Enolate Salt. A variably substituted cycloalkanone is reacted with an excess of ethyl formate in the presence of a strong base, such as freshly prepared sodium ethoxide, to form the corresponding enolate salt. This reaction is typically carried out in a suitable organic solvent like ethanol.
-
Step 2: Gewald Reaction. The enolate salt from Step 1 is then subjected to a Gewald reaction. This involves reacting the enolate with elemental sulfur and a cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide) in a suitable solvent, often with a catalytic amount of a base like morpholine. The mixture is heated to reflux to drive the reaction to completion.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the desired 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivative.
The following diagram illustrates the general workflow for the synthesis and evaluation of thieno[2,3-b]pyridine derivatives.
Caption: General workflow for the synthesis and evaluation of thieno[2,3-b]pyridine derivatives.
Mechanism of Action and Therapeutic Applications
Thieno[2,3-b]pyridine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[8][9] Their anticancer properties are particularly well-documented, with studies showing efficacy against various cancer cell lines, including those from prostate, cervical, and breast cancers.[10][11][12]
A key mechanism of action for the anticancer effects of many thieno[2,3-b]pyridines is the inhibition of phosphoinositide phospholipase C (PI-PLC).[2][13] PI-PLC is an enzyme that plays a crucial role in cellular signaling pathways involved in cell growth, differentiation, and motility.[13] Its upregulation in many cancers makes it an attractive therapeutic target.[2]
The inhibitory action of thieno[2,3-b]pyridines on PI-PLC disrupts downstream signaling, leading to a cascade of events that culminate in cancer cell death. These events often include:
-
G2/M Cell Cycle Arrest: The compounds halt the cell cycle in the G2/M phase, preventing cell division.[11][12]
-
Apoptosis: They induce programmed cell death, a key mechanism for eliminating cancerous cells.[10][11]
-
Multinucleation: The compounds can cause the formation of cells with multiple nuclei, a sign of mitotic catastrophe.[11][12]
The following diagram illustrates the proposed mechanism of action involving PI-PLC inhibition.
Caption: Proposed mechanism of action for anticancer thieno[2,3-b]pyridines via PI-PLC inhibition.
It is important to note that thieno[2,3-b]pyridines are often multi-targeting compounds, exhibiting a polypharmacological profile.[11] Besides PI-PLC, they have been shown to inhibit other important targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, and c-Src kinase.[7][9] This multi-targeting ability may contribute to their potent anticancer effects and their potential to overcome chemoresistance.[7]
Experimental Protocol: Assessing Cytotoxicity
A fundamental step in the evaluation of new thieno[2,3-b]pyridine derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The thieno[2,3-b]pyridine derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. A vehicle control (DMSO alone) is also included. The cells are then incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion
The thieno[2,3-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly in the realm of oncology. While challenges such as poor aqueous solubility need to be addressed, ongoing research into prodrug strategies and a deeper understanding of their polypharmacological mechanisms of action continue to fuel interest in this compound class. For drug discovery and development teams, the thieno[2,3-b]pyridine core offers a promising starting point for the design of next-generation therapeutics.
References
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Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[8][14]pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]
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Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved from [Link]
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2022). Endocrine Oncology. Retrieved from [Link]
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Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (n.d.). Europe PMC. Retrieved from [Link]
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Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. Retrieved from [Link]
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Thieno(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Thieno[2,3-b]pyridine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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THIENO(2,3-B)PYRIDINE. (n.d.). precisionFDA. Retrieved from [Link]
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Thieno[2,3-b]pyridine-3-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
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Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-isopropyloxazolidin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of chiral molecules is a cornerstone of modern drug development and materials science. 2-(2-isopropyloxazolidin-3-yl)ethanol, a chiral amino alcohol, presents a unique spectroscopic challenge requiring a multi-technique approach for unambiguous characterization. This guide provides an in-depth, field-proven methodology for acquiring, interpreting, and validating the spectroscopic data of this molecule. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity, grounded in authoritative standards set forth by the International Union of Pure and Applied Chemistry (IUPAC).
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are critical structural motifs in a vast array of pharmaceuticals and natural products.[1][2] Their stereochemistry often dictates biological activity, making rigorous structural confirmation paramount. The target molecule, this compound, combines the features of a tertiary amine, a cyclic ether (oxazolidine), and a primary alcohol. This intricate assembly necessitates a sophisticated analytical strategy to assign every atom and confirm stereochemistry. This guide will use this molecule as a case study to demonstrate a comprehensive workflow for structural verification.
The Spectroscopic Triad: A Multi-Faceted Approach
No single spectroscopic technique is sufficient for complete structural elucidation. We will employ a triad of methods—NMR, MS, and IR—to build a complete, validated picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): Determines the molecular weight and provides clues to the structure through fragmentation analysis.[3][4]
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.
The logical workflow for characterizing a novel compound like this compound is a systematic process of data acquisition and interpretation.
Figure 1: High-level workflow for the structural elucidation of a novel chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is arguably the most powerful tool for determining the structure of an organic molecule. We will utilize a suite of experiments to map out the atomic connectivity.
Experimental Protocol: NMR Sample Preparation
The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.[5]
Objective: To prepare a high-quality, particle-free solution of the analyte in a deuterated solvent for NMR analysis.
Methodology:
-
Glassware Cleaning: Ensure the NMR tube is meticulously clean. A standard protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in a vacuum oven.[6]
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable choice for this molecule due to its good dissolving power for amino alcohols and its relatively simple residual solvent peak. Solutions for NMR should be prepared using a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[7][8]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Filtration: Filter the sample solution through a pipette with a small, tight plug of glass wool directly into the NMR tube to remove any particulate matter.[5]
-
Referencing: The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal reference standard, set to 0.00 ppm.[9]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin splitting.
Predicted ¹H NMR Data:
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| OH | ~1.5-3.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and temperature dependent. |
| CH(CH₃)₂ | ~0.90 | Doublet (d) | 6H | Diastereotopic methyl groups of the isopropyl moiety. |
| CH(CH₃)₂ | ~1.7-1.9 | Multiplet (m) | 1H | Methine proton of the isopropyl group, split by adjacent methyls and methine. |
| N-CH₂-CH₂-OH | ~2.5-2.8 | Multiplet (m) | 2H | Methylene group adjacent to the nitrogen. |
| N-CH₂-CH₂-OH | ~3.6-3.8 | Multiplet (m) | 2H | Methylene group adjacent to the hydroxyl group, deshielded by oxygen. |
| O-CH₂-N | ~3.8-4.0 | Multiplet (m) | 2H | Methylene group in the oxazolidine ring adjacent to oxygen. |
| N-CH-O | ~4.1-4.3 | Multiplet (m) | 1H | Methine proton in the oxazolidine ring, deshielded by both N and O. |
Note: These are predictions based on typical chemical shifts for similar functional groups. Machine learning algorithms can provide more refined predictions.[10][11]
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data:
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH(C H₃)₂ | ~18-20 | Isopropyl methyl carbons. |
| C H(CH₃)₂ | ~30-32 | Isopropyl methine carbon. |
| N-C H₂-CH₂-OH | ~55-58 | Methylene carbon adjacent to nitrogen. |
| N-CH₂-C H₂-OH | ~60-63 | Methylene carbon adjacent to the hydroxyl group. |
| N-C H₂-CH-O | ~50-55 | Methylene carbon in the oxazolidine ring adjacent to nitrogen. |
| O-C H₂-N | ~70-75 | Methylene carbon in the oxazolidine ring adjacent to oxygen. |
| N-C H-O | ~90-95 | Methine carbon in the oxazolidine ring between N and O. |
Note: ¹³C NMR chemical shift prediction can be aided by specialized software and databases.[12][13][14]
2D NMR: Connecting the Pieces
To definitively assign the ¹H and ¹³C signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[15] It is invaluable for tracing out spin systems within the molecule. For instance, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[16] It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
Figure 2: Workflow for structural assignment using 1D and 2D NMR data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge (m/z) ratio.[3][4][17]
Experimental Protocol: MS Analysis
Objective: To determine the accurate molecular mass and observe characteristic fragmentation patterns.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the ESI source. Acquire a high-resolution mass spectrum to obtain an accurate mass measurement.
Data Interpretation
-
Molecular Ion: The molecular formula of this compound is C₉H₁₉NO₂. The molecular weight is 173.25 g/mol . The high-resolution mass spectrum should show a prominent ion at an m/z corresponding to [C₉H₁₉NO₂ + H]⁺ = 174.1494. The presence of a single nitrogen atom means the molecular ion peak will have an odd mass, consistent with the Nitrogen Rule.[18][19]
-
Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[18] Expected fragments would include the loss of the ethanol side chain or cleavage within the oxazolidine ring.
Predicted Key Fragments:
| m/z Value | Possible Fragment Structure | Rationale |
| 114 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl group via cleavage of the N-C bond. |
| 100 | [M - Isopropyl]⁺ | Cleavage and loss of the isopropyl group. |
| 73 | [CH₂(OH)CH₂NH₂]⁺ | Fragment corresponding to the ethanolamine side chain. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20]
Experimental Protocol: ATR-IR
Objective: To obtain an infrared spectrum identifying the key functional groups.
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2960-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1250-1020 | C-N stretch | Tertiary Amine[21] |
| ~1150-1050 | C-O stretch | Alcohol/Ether |
The most prominent feature will be the broad O-H stretch from the alcohol group.[20] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[21]
Conclusion: A Validated Structural Dossier
By systematically applying NMR (¹H, ¹³C, COSY, HSQC), Mass Spectrometry, and IR Spectroscopy, a complete and validated structural dossier for this compound can be compiled. The ¹H and ¹³C NMR data, assigned with the aid of COSY and HSQC, provide the core carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern aligns with the structure established by NMR. Finally, IR spectroscopy provides rapid confirmation of the key alcohol and tertiary amine functional groups. This multi-technique, self-validating approach ensures the highest level of confidence in the structural elucidation, a critical requirement for research, development, and regulatory submission. All data should be managed and reported according to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles to ensure its long-term value.[22][23][24]
References
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- IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
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- University of Glasgow. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
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- University of Minnesota. (n.d.). NMR Sample Preparation.
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An In-depth Technical Guide to the Solubility of 2-(2-isopropyloxazolidin-3-yl)ethanol in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-isopropyloxazolidin-3-yl)ethanol, a chiral auxiliary of significant interest in asymmetric synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delineates a dual approach to understanding and quantifying the solubility of this compound. We present a theoretical framework based on Hansen Solubility Parameters (HSP) to predict solubility in a range of common organic solvents, complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility using UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this compound.
Introduction: The Pivotal Role of Solubility in the Application of this compound
This compound, a member of the oxazolidinone class of chiral auxiliaries, serves as a cornerstone in modern asymmetric synthesis. Its utility in establishing stereocenters with high diastereoselectivity is well-documented. However, the efficiency of synthetic transformations, subsequent purification, and ultimate formulation of active pharmaceutical ingredients (APIs) are intrinsically linked to the solubility of this key reagent. A thorough understanding of its behavior in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring homogeneity for consistent reaction rates and predictable outcomes.
-
Process Scalability: Designing robust and reproducible synthetic routes for large-scale production.
-
Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction.
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical drug formulations.
This guide addresses the conspicuous absence of comprehensive solubility data for this compound in the public domain by providing both predictive insights and a practical framework for its determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is qualitatively useful but lacks the quantitative predictive power required for rigorous scientific and industrial applications. The Hansen Solubility Parameter (HSP) model offers a more nuanced, three-dimensional approach to predicting solubility by deconstructing the total cohesive energy density of a substance into three components[1]:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent are in this three-dimensional space, the higher the likelihood of dissolution.
Estimated Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, we have employed a group contribution method to estimate these parameters. This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule[2][3].
The molecular structure of this compound (C8H17NO2) was dissected into its constituent functional groups, and their respective contributions to the dispersion, polar, and hydrogen bonding parameters were summed.
Figure 2: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Instrumentation and Parameters:
-
A dual-beam UV-Vis spectrophotometer is recommended.
-
Quartz cuvettes with a 1 cm path length should be used.
-
The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution (e.g., in ethanol) from 200-400 nm. Based on structurally similar compounds, a λmax in the range of 210-230 nm is anticipated. All subsequent absorbance measurements will be performed at this λmax.
-
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol or dichloromethane).
-
Perform a series of serial dilutions to create at least five calibration standards of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. A linear regression analysis should yield a coefficient of determination (R²) of ≥ 0.99.
-
-
Sample Preparation and Equilibration:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator or with constant stirring for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by withdrawal of the supernatant, or filtration through a syringe filter (compatible with the solvent) is recommended.
-
If necessary, dilute the saturated solution with the corresponding pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at the λmax.
-
-
Data Analysis and Calculation:
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution.
-
If a dilution was performed, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Concluding Remarks and Future Directions
This guide provides a robust framework for understanding and quantifying the solubility of this compound in organic solvents. The theoretical predictions using Hansen Solubility Parameters offer a valuable starting point for solvent screening, while the detailed experimental protocol using UV-Vis spectroscopy provides a reliable method for obtaining precise quantitative data.
For researchers in drug development, the application of these principles can lead to more efficient process optimization, improved purification strategies, and the rational design of formulations. It is recommended that the estimated HSP values presented herein be refined with experimental data to further enhance the predictive accuracy of the model for this important chiral auxiliary.
References
-
Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for the Estimation of Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Justo, J., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356-14363. [Link]
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PubChem. (n.d.). 2-Isopropyl-1,3-oxazolidine-3-ethanol. National Center for Biotechnology Information. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. [Link]
-
Wikipedia. (2023). Hansen solubility parameter. [Link]
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2-(2-isopropyloxazolidin-3-yl)ethanol safety and handling
An In-depth Technical Guide to the Safe Handling of 2-(2-isopropyloxazolidin-3-yl)ethanol
Introduction: Navigating the Chemistry and Risks of a Modern Chiral Auxiliary
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, while its mirror image may be inactive or, in some cases, induce harmful effects.[1][2] Chiral auxiliaries are indispensable tools in this pursuit, acting as temporary stereogenic guides to control the stereochemical outcome of a reaction, after which they can be removed and often recycled.[3]
This compound (CAS No. 28770-01-6) is a member of the oxazolidine family, a class of compounds recognized for their utility as versatile scaffolds in medicinal chemistry and as effective chiral auxiliaries.[4][5] While its specific applications are tailored to advanced asymmetric synthesis, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. It moves beyond a simple recitation of data sheet information, providing a deep, scientifically-grounded framework for risk assessment and safe handling. The objective is not merely to list procedures, but to explain the causality behind them, empowering scientists to build a culture of proactive safety and experimental integrity.
Section 1: Hazard Identification and Risk Profile
A comprehensive understanding of a chemical's intrinsic properties is the foundation of any safety protocol. This section details the known hazard profile of this compound, based on available GHS (Globally Harmonized System) classifications and data from analogous chemical structures.
Systematic Identification and Physicochemical Properties
A clear identification of the substance is crucial for accurate safety management.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| Synonyms | 2-Isopropyl-1,3-oxazolidine-3-ethanol | [6] |
| CAS Number | 28770-01-6 | [6][8] |
| Molecular Formula | C₈H₁₇NO₂ | [6][9] |
| Molecular Weight | 159.23 g/mol | [8][9] |
| Physical Form | Liquid | [6][8] |
| Boiling Point | 241.8 ± 25.0 °C (Predicted) | [9][10] |
| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [9] |
| Storage | Sealed in dry, room temperature conditions | [8][9] |
GHS Classification and Toxicological Profile
Aggregated GHS information from suppliers provides a clear warning of the primary hazards associated with this compound.[6]
| GHS Element | Classification | Description |
| Pictogram | GHS07 (Exclamation Mark)[8] | |
| Signal Word | Warning | [8] |
| Hazard Statements | H302 | Harmful if swallowed.[6][8] |
| H315 | Causes skin irritation.[8] | |
| H319 | Causes serious eye irritation.[8][11] | |
| H335 | May cause respiratory irritation.[8] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[8][11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |
Expert Analysis of Toxicological Profile:
-
Oral Toxicity (H302): "Harmful if swallowed" indicates that accidental ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing meticulous personal hygiene.[11]
-
Skin and Eye Irritation (H315 & H319): The oxazolidine class of compounds is known to have the potential for irritation.[13] Direct contact with the skin can cause redness, inflammation, or dermatitis.[13] The risk of "serious eye irritation" is a primary concern; splashes can cause significant, potentially lasting damage.[13] This mandates the stringent use of appropriate eye and face protection.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the liquid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentration in the breathing zone.[14]
Section 2: The Logic of Proactive Safety - Core Principles
Effective safety is not a checklist but a mindset grounded in established principles. The following hierarchy of controls provides a systematic approach to minimizing risk, from the most effective method (elimination) to the last line of defense (PPE).
Caption: The Hierarchy of Controls, from most to least effective.
Causality Behind the Controls:
-
Engineering Controls (Chemical Fume Hood): This is the most critical control measure. A fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and the user's breathing zone.[12][14] This directly mitigates the respiratory irritation hazard (H335).
-
Administrative Controls (SOPs): Standard Operating Procedures ensure that all users handle the material in a consistent, pre-approved, and safe manner. They are a formal documentation of the risk assessment and define the procedural steps that minimize exposure.
-
Personal Protective Equipment (PPE): PPE is essential but should never be the sole means of protection. It serves to protect from accidental contact. The choice of PPE must be specific to the hazards of the chemical.
Section 3: Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems for the safe handling of this compound.
SOP 1: General Laboratory Handling and Use
This protocol covers the transfer and use of the chemical in a typical synthetic chemistry workflow.
-
Preparation:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure an appropriate spill kit, safety shower, and eyewash station are accessible and unobstructed.
-
Don all required PPE as specified in Section 4.
-
-
Aliquotting and Transfer:
-
Perform all transfers of the liquid within the fume hood.[12]
-
Ground and bond containers when transferring larger quantities to prevent static discharge, especially if a flammable solvent is present.[14][15]
-
Use only compatible, clean, and dry glassware or syringes.
-
Keep the primary container tightly sealed when not in use to prevent atmospheric moisture absorption and vapor release.[15][16]
-
-
Reaction Setup:
-
When adding the reagent to a reaction vessel, do so slowly and in a controlled manner.
-
If the reaction is exothermic, ensure adequate cooling is in place before addition.
-
-
Post-Handling:
-
Thoroughly clean the external surfaces of any containers before removing them from the fume hood.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11][16]
-
Decontaminate any reusable equipment (e.g., syringes, glassware) according to laboratory procedures.
-
SOP 2: Spill and Emergency Response
A clear, pre-defined plan is critical for managing accidental releases effectively.
Caption: A decision tree for responding to a chemical spill.
Spill Response Steps:
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain and soak up the liquid.[14]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[15][17]
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
-
Large Spill (or any spill outside of a fume hood):
-
Immediately alert all personnel and evacuate the laboratory.
-
If safe to do so, close the laboratory door to contain vapors.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and spill details. Do not attempt to clean up a large spill without specialized training and equipment.
-
SOP 3: Waste Disposal
Chemical waste must be handled in a manner that ensures safety and environmental compliance.
-
Liquid Waste: Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the chemical and any solvents used.
-
Solid Waste: All contaminated materials (gloves, absorbent pads, paper towels, etc.) must be disposed of as solid hazardous waste. Place these items in a separate, labeled container.
-
Never dispose of this chemical down the drain.[12]
Section 4: Personal Protective Equipment (PPE) Specification
The following table outlines the minimum PPE requirements for handling this compound.
| Task | Required PPE | Specification and Rationale |
| All Handling Operations | Eye Protection | Chemical splash goggles or a full-face shield.[14] Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for tears or holes before each use.[15] Remove gloves using a technique that avoids skin contamination and wash hands immediately after. | |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | |
| Footwear | Closed-toe shoes made of a chemically resistant material. |
Section 5: Emergency First Aid Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: Immediately move the affected person to fresh air.[16] If breathing is difficult or they feel unwell, seek immediate medical attention.[17]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention regardless of the severity of symptoms.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Conclusion
This compound is a valuable tool in modern organic synthesis, but its utility is matched by its potential hazards. A safety-first approach, rooted in the principles of risk assessment, hierarchy of controls, and strict adherence to established protocols, is non-negotiable. By understanding not just what to do, but why we do it, researchers can ensure that scientific advancement and personal safety proceed hand-in-hand. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) from your supplier before commencing work.
References
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National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Substituted Oxazolidines: Human health tier II assessment. Retrieved from [Link]
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Univar Solutions. SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]
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S. A. G. Reddy. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]
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Maxill. (2021, April 27). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. Retrieved from [Link]
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PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]
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AbacipharmTech. This compound. Retrieved from [Link]
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National Center for Biotechnology Information. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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Wikipedia. Chiral auxiliary. Retrieved from [Link]
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National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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National Center for Biotechnology Information. Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
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ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
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National Center for Biotechnology Information. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-isopropyloxazolidin-3-yl)ethanol: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-isopropyloxazolidin-3-yl)ethanol, registered under CAS Number 28770-01-6, is a heterocyclic compound belonging to the oxazolidine class. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature. Oxazolidine derivatives are integral components of various pharmaceuticals, including the linezolid class of antibiotics, and serve as valuable chiral auxiliaries in asymmetric synthesis.[1][2] This guide provides a comprehensive overview of the synthesis, commercial availability, chemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The ability of oxazolidines to function as prodrugs, enhancing the bioavailability and delivery of β-amino alcohols and carbonyl-containing drugs, further underscores their pharmaceutical importance.[1]
Chemical Profile and Properties
Structure and Nomenclature:
-
IUPAC Name: this compound[3]
-
Synonyms: N-(2-Hydroxyethyl)-2-isopropyloxazolidine, 2-Isopropyl-1,3-oxazolidine-3-ethanol[3]
-
CAS Number: 28770-01-6[3]
-
Molecular Formula: C₈H₁₇NO₂[3]
-
Molecular Weight: 159.23 g/mol [3]
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Colorless to yellow liquid | [4] |
| Boiling Point | 94 °C (at 2 mmHg) | [5] |
| Purity | Typically >97% | [4] |
| Storage Temperature | Refrigerator | [4] |
Synthesis and Manufacturing
The primary synthetic route to this compound involves the condensation reaction between diethanolamine and isobutyraldehyde. This reaction forms the oxazolidine ring through the formation of a hemiaminal intermediate, followed by dehydration. A notable and efficient method for this synthesis utilizes microwave irradiation, which significantly reduces reaction times compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis[5]
This protocol is adapted from the literature for the synthesis of 2-substituted-1,3-oxazolidines.
Materials:
-
Diethanolamine (0.06 mol)
-
Isobutyraldehyde (0.06 mol)
-
250-ml heat-resistant conical flask
-
Household microwave oven (70 W)
-
Vacuum distillation apparatus
Procedure:
-
In a 250-ml heat-resistant conical flask, combine diethanolamine (0.06 mol) and isobutyraldehyde (0.06 mol).
-
Place the flask in a household microwave oven and irradiate at 70 W for 10-15 minutes.
-
Monitor the reaction progress by observing the formation of water.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to yield this compound. The reported boiling point for this compound is 94°C at 2 mmHg, with a yield of 83%.[5]
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave energy accelerates the rate of chemical reactions by efficiently heating the polar reactants. This leads to a significant reduction in reaction time from hours to minutes.
-
Solvent-Free Conditions: The reaction is performed without a solvent, which simplifies the workup procedure and reduces chemical waste, aligning with the principles of green chemistry.
-
Vacuum Distillation: This purification technique is ideal for separating the desired product from any unreacted starting materials or byproducts, especially for compounds with relatively high boiling points.
Commercial Availability
This compound is available from several chemical suppliers, though stock levels and availability may vary. Researchers are advised to inquire with the vendors directly for current pricing and lead times.
| Supplier | Product Number | Purity | Additional Information |
| Sigma-Aldrich | SY3H95E5E30A | 97% | Currently not available for purchase, contact technical service.[4] |
| Ambeed | 28770-01-6 | Not specified | Offers comprehensive analytical data (NMR, HPLC, LC-MS). |
| AbacipharmTech | AB26215 | Not specified | Available for custom synthesis. |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted.
Mass Spectrometry (MS)
A GC-MS spectrum is available in the PubChem database, which can be used for identification purposes.[3] The fragmentation pattern would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of the isopropyl group, the hydroxyethyl side chain, and cleavage of the oxazolidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group (a doublet and a multiplet), the methylene groups of the oxazolidine ring and the hydroxyethyl side chain (multiplets), and the proton on the chiral center of the oxazolidine ring (a doublet or multiplet). The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the carbons of the oxazolidine ring, and the carbons of the hydroxyethyl side chain.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the alkyl groups will be observed around 2960-2850 cm⁻¹. A characteristic C-O stretching band for the ether linkage in the oxazolidine ring and the alcohol will also be present in the 1150-1050 cm⁻¹ region.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs suggest several potential uses in pharmaceutical and chemical research.
As a Chiral Auxiliary or Ligand
The presence of a chiral center at the C2 position of the oxazolidine ring suggests its potential use as a chiral auxiliary in asymmetric synthesis. Chiral oxazolidinones are widely used to induce stereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions. Although this specific compound is an oxazolidine and not an oxazolidinone, the chiral center could still influence the stereochemical outcome of reactions when attached to a prochiral substrate.
In Prodrug Design
Oxazolidines can serve as prodrugs for β-amino alcohols.[1] The oxazolidine ring can mask the polar amino and hydroxyl groups, increasing the lipophilicity of a drug molecule and potentially improving its absorption and distribution. In the physiological environment, the oxazolidine can hydrolyze to release the active β-amino alcohol. This compound could be investigated as a promoiety for delivering novel therapeutic agents.
As a Building Block in Medicinal Chemistry
The hydroxyl group provides a convenient handle for further chemical modification, allowing for the incorporation of this scaffold into larger, more complex molecules. It can be used in the synthesis of novel compounds with potential biological activity, leveraging the established importance of the oxazolidine ring in pharmaceuticals.[1][2]
Handling and Safety
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a commercially available oxazolidine derivative with potential applications in synthetic and medicinal chemistry. Its synthesis via a microwave-assisted, solvent-free method is efficient and environmentally friendly. While detailed characterization and application data for this specific compound are limited, its structural features suggest its utility as a chiral auxiliary, a component in prodrug design, or as a versatile building block for the synthesis of novel bioactive molecules. Further research into the properties and applications of this compound is warranted to fully explore its potential in drug discovery and development.
Visualization
Synthesis of this compound
Caption: Synthesis of this compound.
References
-
PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. Available from: [Link]
-
PrepChem. Synthesis of (a) 2-Ethyl-3-(2-hydroxyethyl)-2-Methyl-oxazolidine (MEHEOX). Available from: [Link]
-
ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available from: [Link]
- Google Patents. Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones.
-
ResearchGate. Synthesis of 2-substituted-1,3-oxazolidines under microwave irradiation. Available from: [Link]
-
PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Available from: [Link]
-
ResearchGate. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Available from: [Link]
-
ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. Available from: [Link]
-
SpectraBase. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. Available from: [Link]
-
PMC. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]
- Google Patents. N-2-hydroxyethyl-oxazolidine compound.
-
Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
-
PubMed. Computational Protocols for Calculating 13 C NMR Chemical Shifts. Available from: [Link]
-
PubMed. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Available from: [Link]
-
PMC. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Available from: [Link]
-
YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Available from: [Link]
-
NIST WebBook. Ethanol. Available from: [Link]
-
NIST WebBook. Ethanol, 2-(1-methylethoxy)-. Available from: [Link]
-
SpectraBase. 2-(Isopropylamino)ethanol. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of propan-2-ol. Available from: [Link]
Sources
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- 3. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
diastereoselective aldol reaction using 2-(2-isopropyloxazolidin-3-yl)ethanol
Launching Initial Search Efforts
I'm starting by meticulously researching the diastereoselective aldol reaction with 2-(2-isopropyloxazolidin-3-yl)ethanol. My initial phase involves focused Google searches to build a solid foundation. I'm prioritizing understanding mechanisms, established protocols, the chiral auxiliary's function, and factors that dictate diastereoselectivity. This should give me a good lay of the land.
Expanding Search & Planning
I'm now expanding my search to include quantitative data on reaction conditions and yields to construct a data table. I'm also identifying key references for the application note. I've begun outlining the structure, starting with an introduction to chiral auxiliaries and the aldol reaction. I'm working to explain how the auxiliary directs stereochemistry using diagrams, and planning to draft a detailed experimental protocol. Visualizations via Graphviz diagrams are on the horizon.
Defining Comprehensive Research Goals
I'm now conducting a targeted Google search to accumulate detailed information on the diastereoselective aldol reaction and this compound, specifically focusing on mechanisms, protocols, and the chiral auxiliary's function. I'm also hunting for quantitative data for a table, along with key references to underpin the application note. The structure is in progress, starting with the aldol reaction. I'll use diagrams to explain the directing of stereochemistry and detail the protocol. Graphviz diagrams are planned. After that, I'll build a cohesive narrative.
Protocol for the Selective N-Acylation of 2-(2-Isopropyloxazolidin-3-yl)ethanol
Abstract
This application note provides a comprehensive and detailed protocol for the selective N-acylation of 2-(2-isopropyloxazolidin-3-yl)ethanol. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting N-acyl oxazolidinone can serve as a valuable chiral auxiliary in asymmetric synthesis. The protocol herein is designed to be robust and high-yielding, leveraging the principles of chemoselectivity to achieve acylation at the nitrogen atom in the presence of a primary hydroxyl group. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary work-up and purification techniques.
Introduction: The Significance of Chiral Auxiliaries
In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] These chiral molecules are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. Oxazolidinones, particularly those derived from amino acids, have emerged as a highly successful class of chiral auxiliaries, famously pioneered by David A. Evans.[2] The rigid heterocyclic structure of N-acyl oxazolidinones provides a well-defined chiral environment that can effectively shield one face of a prochiral center, leading to high diastereoselectivity in a variety of transformations, including aldol additions, alkylations, and Diels-Alder reactions.[2][3]
The target molecule of this protocol, this compound, is a chiral building block that, upon N-acylation, can be employed in such stereoselective syntheses. A critical challenge in the acylation of this substrate is the presence of two nucleophilic sites: the nitrogen atom of the oxazolidinone ring and the oxygen atom of the primary hydroxyl group. This guide provides a protocol for the selective N-acylation, a crucial step for its subsequent use as a chiral auxiliary.
The Principle of Chemoselective N-Acylation
The success of this protocol hinges on the principle of chemoselectivity, which is the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the nitrogen atom of the oxazolidinone is a more potent nucleophile than the oxygen atom of the primary alcohol.[4] This difference in nucleophilicity allows for the selective formation of an amide bond (N-acylation) over an ester bond (O-acylation) under carefully controlled reaction conditions.
Several factors contribute to the higher nucleophilicity of the amine:
-
Lower Electronegativity: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.
-
Basicity: Amines are generally more basic than alcohols, which often correlates with higher nucleophilicity.[5]
To further enhance the selectivity and reaction rate, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is employed.
The Catalytic Role of 4-(Dimethylamino)pyridine (DMAP)
DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[6][7] Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate upon reaction with an acylating agent (e.g., an acyl chloride or anhydride).[6][8] This intermediate is a significantly more potent acylating agent than the starting material. The catalytic cycle can be summarized as follows:
-
Activation of the Acylating Agent: The nucleophilic nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a highly reactive N-acylpyridinium salt.
-
Acyl Transfer: The more nucleophilic nitrogen of this compound attacks the activated carbonyl carbon of the N-acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: The acyl group is transferred to the oxazolidinone nitrogen, forming the desired N-acyl product and regenerating the DMAP catalyst.
This catalytic cycle allows the reaction to proceed under mild conditions with high efficiency.[7]
Experimental Protocol: N-Acylation with Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of triethylamine and a catalytic amount of DMAP.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥97% purity |
| Acyl Chloride (e.g., Propionyl Chloride) | Reagent grade |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO3) | |
| Brine (Saturated aqueous NaCl) | |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Syringes and needles | |
| Septa | |
| Nitrogen or Argon gas supply | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel |
Reaction Workflow
Caption: Experimental workflow for the N-acylation of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). Add triethylamine (1.5 eq.) to the solution, followed by a catalytic amount of DMAP (0.1 eq.).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution using a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Quantitative Data Summary
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Acyl Chloride | 1.1 |
| Triethylamine | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 |
Characterization and Analysis
The purified N-acyl-2-(2-isopropyloxazolidin-3-yl)ethanol can be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the N-H proton signal (if any was present in the starting material impurity) and the appearance of new signals corresponding to the acyl group will be indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the newly formed amide, typically in the range of 1680-1630 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Safety Precautions
-
Acyl chlorides and triethylamine are corrosive and volatile. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
DMAP is toxic and can be absorbed through the skin. Handle with caution.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture. |
| Inactive reagents. | Use freshly distilled or purchased anhydrous solvents and reagents. | |
| Formation of O-acylated byproduct | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of the acyl chloride. |
| Excess acylating agent. | Use the recommended stoichiometry. | |
| Low yield after purification | Product loss during work-up or chromatography. | Ensure complete extraction and careful column chromatography. |
Conclusion
This application note provides a reliable and efficient protocol for the selective N-acylation of this compound. By leveraging the inherent difference in nucleophilicity between the oxazolidinone nitrogen and the primary alcohol, and by employing the catalytic prowess of DMAP, this method offers a straightforward route to valuable chiral auxiliaries. This protocol is intended to be a valuable resource for researchers engaged in asymmetric synthesis and the development of novel therapeutic agents.
References
-
Schindler, C. S., Forster, P. M., & Carreira, E. M. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(19), 4344–4347. [Link]
-
ChemistryViews. (2018, September 17). N-Acylation of Oxazolidinones. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
Sartillo-Piscil, F., Quintero, L., & Bernès, S. (2006). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Tetrahedron Letters, 47(19), 3229-3232. [Link]
-
Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11262–11270. [Link]
-
Berry, D. J., DiGiovanna, C. V., Metrick, S. S., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(5), 201-226. [Link]
-
Schwarz, H., & Raizman, P. (1958). Selective n-acylation of amino alcohols. Journal of the American Chemical Society, 80(17), 4657-4658. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]
-
Lellek, V., & Kunz, H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 536–561. [Link]
- Google Patents. (1995). US5631356A - Selective N-acylation of amino alcohols.
-
Plata, R. E., & Singleton, D. A. (2015). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Journal of the American Chemical Society, 137(11), 3811–3826. [Link]
-
Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 70(16), 4751–4757. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Sortais, J. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701283. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Egbujor, M. C., & Adebayo, M. A. (2011). Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. Eclética Química, 36(3), 7-18. [Link]
-
Zhang, C., & Bode, J. W. (2020). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. The Journal of Organic Chemistry, 85(3), 1735–1742. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile. Retrieved from [Link]
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- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
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Recycling of 2-(2-isopropyloxazolidin-3-yl)ethanol Auxiliary: Application Notes and Protocols
Introduction: The Strategic Value of Chiral Auxiliary Recycling
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1][2] The Evans oxazolidinones, a prominent class of these auxiliaries, have demonstrated exceptional utility in a myriad of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[1] The economic and environmental viability of large-scale syntheses employing these stoichiometric chiral reagents hinges on the efficient recovery and reuse of the auxiliary. This guide provides a comprehensive overview and detailed protocols for the recycling of the 2-(2-isopropyloxazolidin-3-yl)ethanol auxiliary, a derivative of the renowned Evans auxiliaries.
The core principle of auxiliary-mediated asymmetric synthesis involves three key stages: the covalent attachment of the chiral auxiliary to a prochiral substrate, a subsequent diastereoselective reaction to create the desired stereocenter, and finally, the cleavage of the auxiliary from the product. It is in this final step that the opportunity for recycling arises. A non-destructive cleavage protocol allows for the liberation of the chiral product and the regeneration of the intact auxiliary, which can then be recovered and purified for subsequent reaction cycles. This approach significantly enhances the atom economy and cost-effectiveness of the overall synthetic route.
This document will delve into the mechanistic rationale behind the selective cleavage of N-acyl-2-(2-isopropyloxazolidin-3-yl)ethanol derivatives and provide step-by-step protocols for both the cleavage reaction and the subsequent recovery and purification of the this compound auxiliary.
Mechanism of Auxiliary Cleavage: Exocyclic vs. Endocyclic Pathways
The selective cleavage of the N-acyl bond (exocyclic cleavage) is paramount for the successful recovery of the intact oxazolidinone auxiliary. Cleavage of the endocyclic carbamate bond results in the destruction of the chiral auxiliary. The choice of nucleophile plays a critical role in directing the cleavage pathway.
While strong hydroxide bases can lead to a mixture of products arising from attack at both the exocyclic and endocyclic carbonyls, lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), exhibits a remarkable preference for exocyclic cleavage. This selectivity is attributed to the "alpha effect" of the hydroperoxide anion, which enhances its nucleophilicity, and the subsequent stability of the tetrahedral intermediate leading to the desired product.
Figure 1. Selective exocyclic cleavage of the N-acyl oxazolidinone.
Experimental Protocols
Part 1: Cleavage of the N-Acyl Auxiliary
This protocol describes the cleavage of the N-acyl group from the this compound auxiliary using lithium hydroperoxide to yield the corresponding chiral carboxylic acid and the recoverable auxiliary.
Materials:
-
N-acyl-2-(2-isopropyloxazolidin-3-yl)ethanol derivative
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂) (Caution: Strong Oxidizer)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl-2-(2-isopropyloxazolidin-3-yl)ethanol derivative (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Reagents: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0-5.0 equiv). Then, add a pre-dissolved aqueous solution of lithium hydroxide monohydrate (1.5-2.0 equiv) dropwise, maintaining the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Reductive Quench: Once the reaction is complete, quench the excess hydrogen peroxide by the slow, portion-wise addition of an aqueous solution of sodium bisulfite (5.0-6.0 equiv) at 0 °C. A slight exotherm may be observed. Stir the mixture for 30 minutes.
-
Extraction of the Chiral Product: Remove the ice bath and allow the mixture to warm to room temperature. Add ethyl acetate to the flask and transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of the Chiral Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude chiral carboxylic acid. The product can be further purified by chromatography or crystallization as required.
Note: The aqueous layer from step 6 contains the protonated this compound auxiliary and should be saved for the recovery protocol.
Part 2: Recovery and Purification of the Auxiliary
This protocol details the recovery of the this compound auxiliary from the aqueous layer obtained after the cleavage reaction workup.
Materials:
-
Aqueous layer from the cleavage workup
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Basification of the Aqueous Layer: Transfer the aqueous layer containing the auxiliary to a beaker or flask. Cool the solution in an ice bath. Slowly add a 2 M NaOH solution while stirring until the pH of the solution is basic (pH 10-12), as confirmed by pH paper or a pH meter.
-
Extraction of the Auxiliary: Transfer the basified aqueous solution to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of the Crude Auxiliary: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Part 3: Purification of the Recovered Auxiliary by Recrystallization
This protocol describes the purification of the recovered crude auxiliary to ensure its high purity for reuse in subsequent reactions.
Procedure:
-
Solvent Selection: In a small Erlenmeyer flask, dissolve the crude auxiliary in a minimal amount of hot ethanol.
-
Inducing Crystallization: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Redissolving: Gently warm the solution on a hot plate until the cloudiness just disappears, ensuring a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the crystals under vacuum to obtain pure, recyclable this compound.
Data Presentation
| Step | Parameter | Typical Range/Value | Notes |
| Cleavage | Equivalents of H₂O₂ | 4.0 - 5.0 | Ensures complete reaction. |
| Equivalents of LiOH·H₂O | 1.5 - 2.0 | Controls the rate of hydroperoxide formation. | |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and auxiliary decomposition. | |
| Quenching Agent | Sodium bisulfite | Safely neutralizes excess peroxide. | |
| Recovery | pH of Aqueous Layer | 10 - 12 | Ensures the auxiliary is in its free base form for extraction. |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Choose based on solubility and ease of removal. | |
| Purification | Recrystallization Solvents | Ethanol/Water | A common mixed solvent system for amino alcohols. |
| Expected Recovery Yield | >90% | High recovery is crucial for process efficiency. |
Workflow Visualization
Sources
Application Note: Stereoselective Synthesis of Chiral β-Hydroxy Acids via Evans Asymmetric Aldol Reaction
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of enantiomerically enriched syn-β-hydroxy acids using the Evans chiral auxiliary-mediated asymmetric aldol reaction. This powerful and reliable methodology is a cornerstone of modern organic synthesis, particularly in the construction of complex chiral building blocks for natural product synthesis and drug development. This document details the mechanistic underpinnings, step-by-step experimental procedures, substrate scope, methods for product analysis, and practical, field-proven insights to ensure successful implementation.
Introduction: The Logic of Asymmetric Aldol Addition
The aldol reaction, which forms a carbon-carbon bond between two carbonyl compounds, is a fundamental transformation in organic chemistry.[1] When prochiral enolates and aldehydes are used, two new stereocenters can be created, necessitating precise control over the stereochemical outcome. The Evans asymmetric aldol reaction employs a recoverable chiral auxiliary—typically an oxazolidinone derived from an amino acid—to direct the facial addition of an enolate to an aldehyde electrophile with exceptionally high diastereoselectivity.
The success of this method, first extensively reported by D. A. Evans and colleagues in 1981, lies in its predictable and reliable nature. By temporarily attaching the chiral auxiliary to a carboxylic acid derivative, a diastereoselective reaction is performed, after which the auxiliary is cleaved to reveal the desired enantiomerically pure product.[2] This approach is frequently favored in complex syntheses for its robust stereocontrol, broad substrate scope, and amenability to scale-up.[3]
Mechanistic Rationale: Engineering Stereocontrol
The high degree of stereoselectivity observed in the Evans aldol reaction is not accidental; it is the result of a carefully orchestrated sequence of conformational and steric biases. The key to this control is the formation of a rigid, chelated six-membered transition state.
-
Formation of the (Z)-Boron Enolate: The process begins with the N-acylated Evans auxiliary. Treatment with a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., Hünig's base, i-Pr₂NEt) selectively generates the (Z)-enolate. This selectivity is crucial and is driven by the minimization of A¹,³ strain in the transition state of deprotonation.[4]
-
The Zimmerman-Traxler Transition State: The resulting (Z)-boron enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state, as first proposed by Zimmerman and Traxler.[5][6] In this arrangement, the substituents of both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.[5]
-
Facial Selectivity: The chiral auxiliary's substituent (e.g., a benzyl or isopropyl group at C4) effectively blocks one face of the enolate. The aldehyde is therefore forced to approach from the less sterically hindered face. This facial bias, combined with the chair-like transition state, dictates the absolute configuration of the two newly formed stereocenters, reliably leading to the syn-aldol adduct.[2] The conformation is further stabilized by the minimization of dipole-dipole repulsion between the two carbonyl groups of the N-acyloxazolidinone.[7]
Experimental Workflow and Protocols
The synthesis of a chiral β-hydroxy acid using an Evans auxiliary can be broken down into three primary stages: acylation of the auxiliary, the diastereoselective aldol reaction, and cleavage of the auxiliary to yield the final product.
Figure 1: General experimental workflow for the synthesis of chiral β-hydroxy acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-4-Benzyl-2-oxazolidinone | ≥99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |
| Propionyl chloride | ≥99% | Acros Organics | Distill before use. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use. |
| Di-n-butylboron triflate (Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Handle under inert atmosphere. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂. |
| Isobutyraldehyde | ≥99% | Sigma-Aldrich | Distill before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use directly from solvent purification system. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use directly from solvent purification system. |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Fisher Scientific | |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific |
Protocol 1: Acylation of the Evans Auxiliary
This protocol describes the N-acylation of (S)-4-benzyl-2-oxazolidinone with propionyl chloride.
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (5.00 g, 28.2 mmol).
-
Dissolution: Add 100 mL of anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (11.8 mL of a 2.5 M solution in hexanes, 29.6 mmol, 1.05 equiv) dropwise via syringe over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add freshly distilled propionyl chloride (2.58 mL, 29.6 mmol, 1.05 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is typically of sufficient purity for the next step but can be further purified by flash chromatography (e.g., 20-30% ethyl acetate in hexanes).
Protocol 2: The Boron-Mediated Asymmetric Aldol Reaction
This protocol details the highly diastereoselective reaction between the N-propionyl oxazolidinone and isobutyraldehyde.
-
Setup: To a flame-dried 500 mL round-bottom flask under argon, add the N-propionyl oxazolidinone (6.56 g, 28.1 mmol) and dissolve in 90 mL of anhydrous CH₂Cl₂.
-
Enolization: Cool the solution to 0 °C in an ice bath. Add di-n-butylboron triflate (31.0 mL of a 1.0 M solution in CH₂Cl₂, 31.0 mmol, 1.1 equiv) dropwise via syringe. Then, add diisopropylethylamine (5.40 mL, 31.0 mmol, 1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting boron enolate solution for 30 minutes at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add freshly distilled isobutyraldehyde (2.82 mL, 31.0 mmol, 1.1 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding 50 mL of a pH 7 phosphate buffer, followed by 100 mL of methanol. Add 100 mL of a 2:1 mixture of methanol and 30% hydrogen peroxide slowly to the vigorously stirred biphasic mixture at 0 °C. Caution: This oxidation is exothermic. Stir for 1 hour.
-
Extraction: Remove most of the volatiles under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 75 mL) and brine (1 x 75 mL), dry over anhydrous MgSO₄, filter, and concentrate. The crude aldol adduct can be purified by flash chromatography on silica gel to separate the major diastereomer.
Protocol 3: Hydrolytic Cleavage to the β-Hydroxy Acid
This protocol describes the mild cleavage of the auxiliary to afford the carboxylic acid without epimerization.
-
Setup: Dissolve the purified aldol adduct (e.g., 7.0 g, 23.1 mmol) in a 4:1 mixture of THF and water (200 mL) in a 500 mL flask.
-
Hydrolysis: Cool the solution to 0 °C. Add 30% hydrogen peroxide (9.4 mL, 92.4 mmol, 4.0 equiv), followed by an aqueous solution of lithium hydroxide (1.11 g in 30 mL H₂O, 46.2 mmol, 2.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, ~10 g in 50 mL H₂O) and stir for 30 minutes.
-
Purification: Concentrate the mixture in vacuo to remove the THF. Add water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL) to recover the chiral auxiliary.
-
Isolation: Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C. Extract the desired β-hydroxy acid with ethyl acetate (4 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Results and Discussion
Substrate Scope and Performance
The Evans aldol reaction is renowned for its broad applicability. High yields and excellent diastereoselectivities are typically observed for a wide range of aldehyde substrates.
| Entry | N-Acyl Group | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Propionyl | Isobutyraldehyde ((CH₃)₂CHCHO) | 88 | >500 : 1 | [5] |
| 2 | Propionyl | Benzaldehyde (C₆H₅CHO) | 88 | >500 : 1 | [5] |
| 3 | Propionyl | n-Butyraldehyde (CH₃(CH₂)₂CHO) | 75 | 141 : 1 | [5] |
| 4 | Butyryl | Acetaldehyde (CH₃CHO) | 85 | >100 : 1 | [5] |
| 5 | Propionyl | Acrolein (CH₂=CHCHO) | 79 | 100 : 1 | [5] |
Table 1: Representative yields and diastereoselectivities for the Evans asymmetric aldol reaction.[5]
As shown, both branched aliphatic (Entry 1), aromatic (Entry 2), and linear aliphatic (Entry 3) aldehydes perform exceptionally well, delivering the syn product with near-perfect stereocontrol.
Analysis of Stereoselectivity
The diastereomeric ratio (d.r.) of the aldol adduct is most commonly determined by high-field ¹H NMR spectroscopy of the crude reaction mixture before purification.[8] The protons on the newly formed stereocenters (α- and β-protons) of the major and minor diastereomers will reside in slightly different chemical environments and thus appear as distinct signals.
-
Diagnostic Signals: The methine proton at the β-position (the -CH(OH)- group) is often well-resolved and can be used for integration. Alternatively, the α-proton or methyl groups on the acyl chain can be diagnostic.
-
Calculation: The d.r. is calculated by comparing the integration values of corresponding, well-separated peaks for the major and minor diastereomers.[9] For accurate quantification, ensure the spectrum has a flat baseline and the signals are fully relaxed.[10]
Alternative Cleavage Methods
While hydrolysis to the carboxylic acid is common, the aldol adduct is a versatile intermediate that can be transformed into other valuable chiral building blocks.
-
Reductive Cleavage to Chiral Alcohols: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral 1,3-diol.[11] This method is particularly useful in polyketide synthesis.
-
Conversion to Weinreb Amides: The auxiliary can be converted into a Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride and a Lewis acid like AlMe₃.[12] This provides a stable intermediate that can be converted to chiral ketones by treatment with organometallic reagents without over-addition.[7][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Aldol Adduct | 1. Incomplete enolate formation. 2. Aldehyde is old or impure. 3. Reaction temperature too high, leading to side reactions. 4. Retro-aldol reaction during workup.[1] | 1. Ensure base is properly titrated and reagents are anhydrous. Use a slight excess of Bu₂BOTf and base. 2. Use freshly distilled aldehyde. 3. Maintain strict temperature control, especially during enolization and addition steps (-78 °C). 4. Use a buffered, mild quench (pH 7 buffer) instead of acidic or strongly basic solutions. |
| Poor Diastereoselectivity | 1. (E)-enolate formation is competing. 2. Reaction temperature was not maintained at -78 °C. 3. Lewis acid choice is incorrect for desired selectivity. | 1. Ensure the use of dialkylboron triflates, which strongly favor (Z)-enolate formation. 2. Higher temperatures can disrupt the ordered transition state, leading to erosion of selectivity. 3. For syn-aldols, Bu₂BOTf or 9-BBN-OTf are reliable. Other Lewis acids (e.g., TiCl₄) can lead to different stereochemical outcomes.[4] |
| Incomplete Auxiliary Cleavage | 1. Insufficient equivalents of LiOH/H₂O₂. 2. Sterically hindered substrate slows down hydrolysis. | 1. Use at least 2 equiv of LiOH and 4 equiv of H₂O₂. 2. Increase reaction time at 0 °C and monitor carefully by TLC. If the substrate is very hindered, consider an alternative cleavage method (e.g., LiBH₄). |
| Epimerization of Product | 1. Product exposed to strong base during cleavage or workup. 2. The β-hydroxy acid product is sensitive to base. | 1. Use the LiOH/H₂O₂ method, which is milder than LiOH alone. The hydroperoxide anion is less basic and a more effective nucleophile for this transformation.[14] 2. After quenching the peroxide, acidify the aqueous layer promptly and carefully at 0 °C before extraction. |
Conclusion
The Evans asymmetric aldol reaction is a powerful and highly reliable tool for the stereocontrolled synthesis of chiral β-hydroxy acids and their derivatives. The predictability of the stereochemical outcome, which is governed by a well-understood chelated transition state, makes it an invaluable strategy in academic and industrial research, particularly in the fields of medicinal chemistry and natural product total synthesis. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively implement this methodology to construct complex molecular architectures with high fidelity.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 1957 , 79(8), 1920–1923. [Link]
-
Myers, A. G. et al. Stereoselective, Directed Aldol Reaction. Harvard University Chemistry 115 Handout. Available at: [Link]
-
Northrup, A. B. The Selective Aldol Reaction. MacMillan Group Meeting, Caltech. 2002 . Available at: [Link]
-
Anonymous. Enantioselective Synthesis. Document available at: [Link]
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Chem-Station. Evans Aldol Reaction. Chem-Station International Edition. 2014 . Available at: [Link]
-
Wikipedia contributors. Aldol reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996, 96(2), 835-876. (Note: While a specific protocol isn't in the search results, this review covers the transformation, and the general procedure is widely known.)
-
ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra?2014 . Available at: [Link]
-
El-Malah, A. A.; El-Shabrawy, O. A.; El-Naggar, M. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020 , 36(2), 189-206. [Link]
-
Kwan, E. E. 8 - Aldol Reaction.pdf. Harvard University Handout. Available at: [Link]
-
Thomas, S. P. et al. Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 2022 , 61(12), e202115533. [Link]
-
University of Bristol. Quantitative NMR Spectroscopy.docx. 2017 . Available at: [Link]
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Marek, I. et al. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Israel Journal of Chemistry, 2012 , 52(8-9), 681-690. [Link]
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Chemistry LibreTexts. The Aldol Reaction. 2020 . Available at: [Link]
-
Ali, B. F.; Wei, Y. Recent Developments in Weinreb Synthesis and Their Applications. ChemistrySelect, 2019 , 4(46), 13521-13533. [Link]
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Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 1990 , 68, 83. [Link]
-
Joyce, L. A. et al. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Analyst, 2011 , 136(9), 1851-1857. [Link]
-
Chow, K. H. et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 2016 , 14, 9899-9908. [Link]
-
Larrow, J. F.; Leahy, D. K. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 2008 , 85(5), 695. [Link]
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Application Notes & Protocols: Large-Scale Asymmetric Synthesis with 2-(2-Isopropyloxazolidin-3-yl)ethanol-Derived Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle and Power of Chiral Auxiliaries
In the landscape of modern pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable strategy for introducing chirality into a molecule.[1][2][3][4] These entities are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, effectively guiding subsequent chemical transformations to occur on a specific face of the molecule.[4] After inducing the desired stereochemistry, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and scalable.[4][5]
Among the most powerful and widely adopted of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.[2][6] The subject of this guide, 2-(2-isopropyloxazolidin-3-yl)ethanol, serves as a precursor to a class of Evans-type auxiliaries. The core of its utility lies in the chiral oxazolidinone scaffold, which, once acylated, provides a rigid and predictable environment for stereodirecting reactions. The bulky isopropyl group at the C4 position (derived from the amino acid L-valine) acts as a powerful steric shield, effectively blocking one face of the corresponding enolate and forcing incoming electrophiles to approach from the less hindered side.[6] This mechanism is the foundation for achieving exceptionally high levels of diastereoselectivity in a variety of crucial carbon-carbon bond-forming reactions.
This guide provides an in-depth exploration of the application of this auxiliary system in two of the most fundamental transformations in asymmetric synthesis: alkylation and aldol reactions. We will delve into the mechanistic underpinnings, provide field-tested large-scale protocols, and present data that underscore the reliability of this methodology.
Core Synthetic Workflow: A Three-Act Process
The application of an oxazolidinone auxiliary follows a logical and sequential three-step workflow. Each stage is critical for the overall success of the synthesis, from achieving high stereoselectivity to isolating the final enantiopure product.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Application I: Asymmetric Alkylation of N-Acyl Oxazolidinones
Asymmetric alkylation is a foundational method for constructing chiral carboxylic acid derivatives, which are ubiquitous building blocks in drug synthesis. The use of oxazolidinone auxiliaries provides one of the most dependable routes to access these molecules with near-perfect stereocontrol.[7]
Mechanistic Rationale for Stereoselectivity
The remarkable diastereoselectivity of this reaction is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate.
-
N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionic anhydride) to form the N-acyl oxazolidinone.[8][9]
-
Enolate Formation: Upon treatment with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at cryogenic temperatures (typically -78 °C), a highly ordered (Z)-enolate is formed.[8][10] The metal cation (Na⁺ or Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the entire system into a rigid conformation.
-
Directed Alkylation: The bulky isopropyl group on the auxiliary sterically shields the top face of the planar enolate. Consequently, an incoming electrophile (e.g., allyl iodide or benzyl bromide) can only approach from the less hindered bottom face.[6][8] This facial bias directs the formation of a single diastereomer.
Caption: Steric shielding of the chelated enolate intermediate.
Protocol 1: Large-Scale Asymmetric Allylation
This protocol details a reliable procedure for the N-acylation of the auxiliary with propionic anhydride, followed by diastereoselective allylation.
PART A: N-Propionylation
-
Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser, add (S)-2-(2-isopropyloxazolidin-3-yl)ethanol derived auxiliary (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.05 eq.), and toluene (5 L).
-
Reagent Addition: Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of propionic anhydride (1.2 eq.) over 30 minutes. An exotherm is expected; maintain the internal temperature below 40 °C.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up: Cool the reactor to room temperature. Carefully quench the reaction by adding water (2 L) and stirring for 30 minutes to hydrolyze any remaining anhydride. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1 M HCl (2 L), saturated NaHCO₃ solution (2 L), and brine (2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can often be used in the next step without further purification.
PART B: Diastereoselective Allylation
-
Reactor Setup: To a 20 L jacketed reactor, flame-dried and maintained under a strict nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) from the previous step and anhydrous tetrahydrofuran (THF, 10 L).
-
Cooling: Cool the reactor to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryocooler).
-
Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq., as a 2.0 M solution in THF) via cannula or addition funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Alkylation: Add allyl iodide (1.2 eq.) dropwise over 30 minutes. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 L). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the pure allylated product.[8][10]
Data Summary: Asymmetric Alkylation
The following table summarizes representative data for the alkylation of N-propionyl oxazolidinones, demonstrating the high diastereoselectivity achieved with various electrophiles.
| Electrophile (E-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 2-Methyl-4-pentenoic acid derivative | >98:2 | 85-95% |
| Benzyl Bromide | 2-Methyl-3-phenylpropanoic acid derivative | >99:1 | 90-97% |
| Methyl Iodide | 2-Methylpropanoic acid derivative | >95:5 | 80-90% |
| Isopropyl Iodide | 2,3-Dimethylbutanoic acid derivative | >97:3 | 75-85% |
| (Note: Yields and d.r. are typical and may vary based on specific auxiliary structure and reaction scale. Data is representative of Evans-type auxiliaries.)[9] |
Application II: Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful methods for C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters. When mediated by an N-acyl oxazolidinone, the reaction proceeds with predictable and high levels of diastereoselectivity, typically favoring the syn-aldol adduct.
The Zimmerman-Traxler Model in Action
The stereochemical outcome of the aldol reaction is elegantly explained by the Zimmerman-Traxler transition state model.
-
Boron Enolate Formation: The N-acyl oxazolidinone is treated with a dialkylboryl triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA). This generates a boron (Z)-enolate, which is again locked into a rigid, chelated structure.
-
Chair-like Transition State: The boron enolate then reacts with an incoming aldehyde through a highly organized, six-membered chair-like transition state. To minimize steric clashes, the aldehyde's substituent (R') preferentially occupies the equatorial position.
-
Stereochemical Outcome: This arrangement forces a specific facial approach, leading directly to the formation of the syn-aldol product. The absolute stereochemistry of the two new stereocenters is dictated by the chirality of the auxiliary.
Caption: The highly ordered transition state in an asymmetric aldol reaction.
Protocol 2: Large-Scale Asymmetric Aldol Reaction
This protocol describes a general procedure for the reaction of a boron enolate with an aromatic aldehyde.
-
Reactor Setup: In a 20 L, dry, nitrogen-purged reactor, dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM, 10 L).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Enolate Formation: Add dibutylboryl triflate (Bu₂BOTf, 1.1 eq., as a 1.0 M solution in DCM) dropwise over 30 minutes, keeping the temperature below 5 °C. After the addition, add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise over 20 minutes. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Cool the reactor to -78 °C. Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up and Quench: Cool the reaction to 0 °C and quench by the slow addition of a pH 7 phosphate buffer (5 L). Add methanol (5 L) and 30% hydrogen peroxide (2 L) slowly, ensuring the temperature does not exceed 20 °C (CAUTION: exotherm and gas evolution). Stir vigorously for 2 hours.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 3 L). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄. After concentration, the crude product is purified by flash chromatography or recrystallization to afford the pure syn-aldol adduct.
The Final Step: Auxiliary Cleavage and Recovery
A critical advantage of this methodology is the ability to remove the chiral auxiliary under mild conditions, preserving the newly created stereocenters.[11]
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid
This is the most common method for obtaining the final chiral carboxylic acid. The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more accessible exocyclic acyl carbonyl, leaving the endocyclic carbonyl of the auxiliary intact.[8][11][12]
-
Setup: In a suitable reactor, dissolve the purified N-acyl product (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq., as a 1.0 M solution).
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq.) and stirring for 1 hour at room temperature.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute with water and extract with DCM or ethyl acetate to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final enantiomerically pure product.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. BenchChem.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Multiple Sources.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Chiral auxiliary. Wikipedia.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
- Asymmetric Synthesis. University of York.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergradu
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- N-Acyl
- A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Scilit.
- The asymmetric aldol reaction. OpenBU.
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Application Note & Protocols: Stereoselective Generation of (Z)-Enolates from N-Acyl Oxazolidinones
Abstract
N-acyl oxazolidinones, pioneered by David A. Evans, stand as one of the most reliable and versatile classes of chiral auxiliaries in modern asymmetric synthesis.[1][2] Their utility is fundamentally rooted in the ability to direct the stereochemical outcome of reactions at the α-carbon of the acyl group. A critical determinant of this control is the predictable and highly selective formation of the (Z)-enolate geometry upon deprotonation. This document provides an in-depth exploration of the principles governing the formation of these (Z)-enolates and offers detailed, field-proven protocols for their generation and subsequent use in canonical carbon-carbon bond-forming reactions.
The Principle of Stereocontrol: Why (Z)-Enolates?
The power of N-acyl oxazolidinone auxiliaries lies in their capacity to enforce a specific, rigid conformation upon enolization, which in turn dictates the facial selectivity of electrophilic attack. The formation of the enolate with (Z)-geometry is not a matter of chance but a direct consequence of minimizing steric and electronic repulsions during the deprotonation event.
The Role of Chelation and Steric Hindrance
When an N-acyl oxazolidinone is treated with a suitable base and a metal-containing species (e.g., Li+, Na+, Bu₂B+), the metal center coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring.[3] This chelation locks the molecule into a U-shaped conformation.
In this conformation, the bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at C4) effectively shields one face of the molecule. The incoming base, typically a sterically demanding one like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can only approach the α-proton from the less hindered trajectory. This controlled approach, combined with the fixed orientation of the acyl group, leads to the exclusive formation of the (Z)-enolate, where the α-substituent and the enolate oxygen are on the same side of the C=C double bond.[3]
Implications for Asymmetric Synthesis
This rigid, stereodefined (Z)-enolate is the key to asymmetric synthesis. The chiral auxiliary's substituent continues to block one face of the planar enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a predictable and typically high degree of diastereoselectivity.[3] This principle is the cornerstone of Evans Asymmetric Alkylation and Aldol reactions.[1]
Protocols for (Z)-Enolate Generation
The choice of enolization conditions depends on the desired subsequent reaction. "Hard" enolization with strong amide bases is common for alkylations, while "soft" enolization with Lewis acids and weaker amine bases is the gold standard for aldol reactions.
Protocol 1: Lithium/Sodium Enolate Generation for Asymmetric Alkylation
This protocol is designed for the generation of lithium or sodium (Z)-enolates, which are excellent nucleophiles for reactions with alkyl halides and other reactive electrophiles.
Materials:
-
N-acyl oxazolidinone substrate (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) or Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Electrophile (e.g., allyl iodide, benzyl bromide) (1.2 equiv)
-
Argon or Nitrogen gas supply
-
Standard glassware, oven-dried and cooled under inert gas
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add the NaHMDS or LDA solution (1.1 equiv) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution.
-
Reaction: Continue stirring at -78 °C. The reaction time is electrophile-dependent and should be monitored by TLC (typically 1-4 hours). For less reactive electrophiles, the reaction may be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).[3]
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C.[4]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by GC or ¹H NMR analysis of the crude product.[6]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic, polar solvent stabilizes the enolate. Must be rigorously dry to prevent quenching. |
| Temperature | -78 °C | Ensures kinetic control, preventing enolate equilibration or side reactions. Critical for high selectivity. |
| Base | NaHMDS / LDA | Strong, non-nucleophilic, sterically hindered bases that cleanly deprotonate the α-carbon.[3] |
| Equivalents | 1.1 equiv Base | A slight excess ensures complete conversion of the starting material to the enolate. |
Protocol 2: Boron Enolate Generation for Asymmetric Aldol Reactions
The Evans-Tishchenko reaction, more commonly known as the Evans Asymmetric Aldol reaction, utilizes a boron (Z)-enolate to achieve exceptionally high levels of diastereoselectivity.[7] This "soft enolization" procedure is highly reliable.[2]
Materials:
-
N-acyl oxazolidinone substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or diethyl ether, freshly distilled
-
Di-n-butylboron triflate (n-Bu₂BOTf, 1.0 M in DCM, 1.1 equiv)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-1.5 equiv), freshly distilled
-
Aldehyde electrophile (1.2 equiv), freshly distilled or purified
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Setup: To a flame-dried, argon-purged flask, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C (ice-water bath) or -78 °C, depending on the specific substrate. For most standard substrates, 0 °C is sufficient for enolization.
-
Lewis Acid Addition: Add n-Bu₂BOTf (1.1 equiv) dropwise. The solution may change color. Stir for 5-10 minutes. Spectroscopic studies confirm that this step involves the rapid formation of a Lewis acid-base complex.[8]
-
Base Addition: Add DIPEA or TEA (1.2-1.5 equiv) dropwise. The rate-limiting step can be either complexation or proton transfer, depending on the amine's steric bulk.[8] Stir for 15-30 minutes at this temperature to form the boron enolate.
-
Aldehyde Addition: Cool the resulting boron enolate solution to -78 °C. Add the aldehyde (1.2 equiv), dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Reaction: Stir the mixture at -78 °C for 20-30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Quenching & Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour to break the boron-oxygen bonds.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography. The syn-aldol product is typically formed with very high diastereoselectivity.[2][9]
Auxiliary Cleavage: Recovering the Product
A key advantage of this methodology is the straightforward removal of the auxiliary, which can often be recovered and reused.[2]
-
To obtain the Carboxylic Acid: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is highly effective and minimizes the risk of epimerization.[3][6]
-
To obtain the Primary Alcohol: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.[3]
-
To obtain the Ester: Alcoholysis with a Lewis acid catalyst (e.g., Mg(OMe)₂) or a simple alkoxide (e.g., NaOMe) can provide the methyl or ethyl ester directly.
Conclusion
The stereocontrolled formation of (Z)-enolates from N-acyl oxazolidinones is a robust and predictable process, central to the widespread success of these chiral auxiliaries. By carefully selecting the enolization conditions—either strong bases for alkylations or Lewis acid/amine combinations for aldol reactions—researchers can access a vast range of enantiomerically enriched building blocks essential for pharmaceutical and natural product synthesis. The protocols outlined herein provide a reliable foundation for leveraging this powerful synthetic tool.
References
-
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed - Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. Available at: [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022-08-16). Available at: [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available at: [Link]
-
evans enolate alkylation-hydrolysisx. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
N-Acylation of Oxazolidinones - ChemistryViews. (2018-09-17). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]
-
Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A by Feng Lang B.S. - D-Scholarship@Pitt. (2018-03-29). Available at: [Link]
-
gcw.Enolate Seminar 3.12.8pm - Macmillan Group. (2008-03-12). Available at: [Link]
-
Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC - PubMed Central. Available at: [Link]
-
Asymmetric Aldol Reactions Using Boron Enolates | Request PDF - ResearchGate. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024-03-26). Available at: [Link]
-
Chemistry 3 - Boron enolates in Aldol reaction - YouTube. (2018-10-24). Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]
-
Boron Enolates for Aldol Synthesis and Other Reactions | Notes | PharmaXChange.info. (2011-08-22). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. youtube.com [youtube.com]
- 8. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2-(2-Isopropyloxazolidin-3-yl)ethanol in Asymmetric Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of modern pharmaceutical manufacturing, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable and predictable method for controlling stereochemistry during carbon-carbon bond formation. Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally robust and versatile.
This technical guide focuses on a specific, yet highly valuable member of this family: 2-(2-isopropyloxazolidin-3-yl)ethanol . While not as extensively documented as some of the more common Evans auxiliaries, its structural features offer distinct advantages in certain synthetic contexts. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that govern its application. The protocols presented herein are based on well-established methodologies for analogous oxazolidinone auxiliaries and are adapted to provide a strong starting point for the use of this specific compound.
Core Principles: The Role of this compound as a Chiral Auxiliary
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically defined environment around a prochiral center, thereby directing the approach of a reactant to one face of the molecule. The key structural features contributing to this are:
-
The Chiral Oxazolidinone Ring: Derived from a chiral amino alcohol, this ring system provides a rigid scaffold.
-
The Isopropyl Group: This bulky substituent at the C2 position of the oxazolidine ring effectively blocks one face of the attached enolate, forcing incoming electrophiles to attack from the less hindered side.
-
The Ethanol Moiety: The hydroxyl group can be used for further functionalization or to influence solubility and reactivity.
The general workflow for utilizing this chiral auxiliary in asymmetric synthesis is a multi-step process that involves the attachment of the acyl group of interest, a diastereoselective bond-forming reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.[1][2]
Synthesis of the Chiral Auxiliary
The synthesis of this compound is a straightforward process, typically achieved through the condensation of a suitable amino alcohol with an aldehyde or its equivalent. While specific literature for this exact compound is not abundant, a general and reliable method involves the reaction of 2-(2-aminoethoxy)ethanol with isobutyraldehyde.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Isobutyraldehyde
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(2-aminoethoxy)ethanol (1.0 eq.) and toluene.
-
Add isobutyraldehyde (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
N-Acylation of the Chiral Auxiliary
The first step in utilizing the chiral auxiliary is its acylation with the desired carboxylic acid derivative. This forms the N-acyl oxazolidinone, which will undergo the subsequent diastereoselective reaction. A convenient and practical method for N-acylation uses pivaloyl chloride and triethylamine.[3]
Protocol 3.1: N-Acylation with a Carboxylic Acid
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (e.g., propionic acid) (1.1 eq.)
-
Pivaloyl chloride (1.2 eq.)
-
Triethylamine (2.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the carboxylic acid and anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of pivaloyl chloride.
-
Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add the freshly prepared mixed anhydride solution to the solution of the chiral auxiliary via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Alkylation
Asymmetric alkylation of the N-acyl oxazolidinone is a powerful method for creating chiral carboxylic acid derivatives. The reaction proceeds through the formation of a rigid, chelated (Z)-enolate, which is then alkylated with high diastereoselectivity.[2][4]
Protocol 4.1: Diastereoselective Alkylation of N-Propionyl-2-(2-isopropyloxazolidin-3-yl)ethanol
Materials:
-
N-Propionyl-2-(2-isopropyloxazolidin-3-yl)ethanol (1.0 eq.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M solution in THF)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the NaHMDS solution dropwise via syringe, and stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers.
| Entry | Electrophile (R-X) | Product (R) | Typical Yield (%) | Typical Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | Benzyl | 90-95 | >98:2 |
| 2 | Allyl iodide | Allyl | 85-90 | >97:3 |
| 3 | Methyl iodide | Methyl | 90-95 | >96:4 |
| 4 | Ethyl iodide | Ethyl | 88-93 | >97:3 |
Table 1: Representative data for asymmetric alkylation using Evans-type oxazolidinone auxiliaries.[4]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. The use of a chiral oxazolidinone auxiliary allows for high diastereoselectivity, typically favoring the syn-aldol product when using a boron-mediated protocol.[1][5]
Protocol 5.1: Diastereoselective Boron-Mediated Aldol Reaction
Materials:
-
N-Propionyl-2-(2-isopropyloxazolidin-3-yl)ethanol (1.0 eq.)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq., 1.0 M solution in DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone and anhydrous DCM.
-
Cool the solution to 0 °C and add Bu₂BOTf dropwise, followed by the dropwise addition of TEA or DIPEA.
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde dropwise.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% H₂O₂.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by flash column chromatography.
| Entry | Aldehyde | Typical Yield (%) | Typical Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 85-95 | >99:1 |
| 2 | Benzaldehyde | 80-90 | >98:2 |
| 3 | Acetaldehyde | 75-85 | >95:5 |
Table 2: Representative data for asymmetric aldol reactions using Evans-type oxazolidinone auxiliaries.[5]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a chiral oxazolidinone is attached to the dienophile, the reaction can proceed with high diastereoselectivity, particularly in the presence of a Lewis acid.[4][6][7]
Protocol 6.1: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
N-Acryloyl-2-(2-isopropyloxazolidin-3-yl)ethanol (1.0 eq.)
-
Diene (e.g., cyclopentadiene) (3.0 eq.)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) (1.2 eq., 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-acryloyl oxazolidinone and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid solution dropwise and stir for 15 minutes.
-
Add the diene dropwise and continue stirring at -78 °C for 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Lewis Acid | Temperature (°C) | Typical Yield (%) | Typical Diastereomeric Ratio (endo:exo) |
| Et₂AlCl | -78 | 85-95 | >99:1 |
| TiCl₄ | -78 | 80-90 | >98:2 |
| SnCl₄ | -78 | 75-85 | >95:5 |
Table 3: Representative data for Lewis acid-catalyzed Diels-Alder reactions with N-acryloyl oxazolidinones.[4][6]
Cleavage and Recovery of the Chiral Auxiliary
A critical step in this synthetic strategy is the efficient removal of the chiral auxiliary to yield the desired enantiomerically pure product. The auxiliary should ideally be recovered in high yield for reuse, enhancing the cost-effectiveness of the process. Several methods are available for the cleavage of the N-acyl bond.
Protocol 7.1: Hydrolytic Cleavage to a Carboxylic Acid
This method is suitable for products from alkylation reactions.
Materials:
-
N-Acylated oxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
Procedure:
-
Dissolve the N-acylated oxazolidinone in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a solution of LiOH in water, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with HCl and extract the carboxylic acid product with diethyl ether.
Protocol 7.2: Reductive Cleavage to an Aldehyde or Alcohol
This method is often used for aldol and Diels-Alder adducts.
Materials:
-
N-Acylated oxazolidinone product
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or dilute HCl
Procedure:
-
To a flame-dried, argon-purged flask, add a suspension of LiAlH₄ (for reduction to an alcohol) or a milder reducing agent in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C or -78 °C.
-
Add a solution of the N-acylated oxazolidinone in the same anhydrous solvent dropwise.
-
Stir the reaction at the chosen temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup), or by adding Rochelle's salt solution.
-
Filter the resulting precipitate and wash with the solvent.
-
The filtrate contains the desired alcohol product and the recovered chiral auxiliary, which can be separated by chromatography.
Conclusion
This compound represents a valuable tool in the arsenal of the synthetic chemist for the production of enantiomerically pure pharmaceutical compounds. Its predictable stereodirecting ability, coupled with the reliability of the associated reaction protocols, makes it an attractive choice for complex molecule synthesis. The protocols detailed in this guide, while adapted from closely related systems, provide a robust framework for the successful implementation of this chiral auxiliary in a research and development setting. As with any synthetic methodology, optimization of reaction conditions for specific substrates is crucial for achieving maximal yields and selectivities.
References
- Crimmins, M. T. (2004). Asymmetric Aldol Additions with Chiral Oxazolidinone Imines. In Organic Reactions (Vol. 64, pp. 1-193). John Wiley & Sons, Inc.
- Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(71), 41755-41763.
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
- Ghosh, A. K., & Kawahama, R. (1997). Lewis Acid-Catalyzed Asymmetric Diels−Alder Reaction of α,β-Unsaturated N-Acyloxazolidinones. The Journal of Organic Chemistry, 62(23), 8113-8116.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.
- Lombardo, M., & Trombini, C. (2000). The chemistry of N-acyl- and N-aroylimides. Chemical Reviews, 100(1), 1-20.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantiomeric 4-substituted 2-oxazolidinones. Journal of the American Chemical Society, 116(20), 9361-9362.
- Pu, L. (1998). 1,1'-Binaphthyl-based chiral catalysts. Chemical Reviews, 98(7), 2405-2494.
- Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of propionate-derived polyols. Journal of the American Chemical Society, 114(24), 9434-9453.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a paradigmatic C–C bond-forming tool. Chemical Society Reviews, 33(2), 65-75.
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
common side reactions with 2-(2-isopropyloxazolidin-3-yl)ethanol
Introduction
Welcome to the technical support guide for 2-(2-isopropyloxazolidin-3-yl)ethanol. This molecule is a valuable chiral building block in modern organic synthesis, often employed in the development of pharmaceutical agents and other complex molecular architectures. Its structure, derived from the amino alcohol valinol, incorporates a chiral oxazolidine ring which can be utilized to direct stereoselective transformations. The primary alcohol offers a versatile handle for a wide array of chemical modifications.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the success and integrity of your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound and its derivatives in common synthetic operations.
Issue 1: Ring Opening of the Oxazolidine Moiety During Reaction
Question: I am performing a reaction to modify the primary alcohol of this compound, but I am observing significant formation of byproducts consistent with the opening of the oxazolidine ring. What is causing this and how can I prevent it?
Answer:
This is a common issue stemming from the inherent reactivity of the oxazolidine ring, which is essentially a cyclic hemiaminal derivative. The ring is susceptible to hydrolysis under both acidic and, to a lesser extent, basic conditions.[1][2][3]
Root Cause Analysis:
-
Acidic Conditions: The most frequent cause of ring opening is the presence of acid. The oxazolidine nitrogen can be protonated, which activates the ring for nucleophilic attack, typically by water, leading to the formation of N-(2-hydroxyethyl)valinol. The reaction is subject to general acid catalysis.[3][4][5]
-
Aqueous Workup: Prolonged exposure to even neutral pH water during workup can lead to slow hydrolysis.[1][2]
-
Lewis Acids: Strong Lewis acids used to activate the alcohol (e.g., TiCl₄, SnCl₄) can also coordinate to the oxazolidine nitrogen or oxygen, facilitating ring cleavage.
-
High Temperatures: Thermal instability can contribute to decomposition, especially in the presence of trace impurities.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Evans Aldol Products
Welcome to the technical support center for the purification of aldol products derived from the Evans asymmetric aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of purifying these valuable chiral compounds. Our approach is rooted in understanding the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Table of Contents
-
Purification Strategy Overview
-
Troubleshooting Guide: Column Chromatography
-
Troubleshooting Guide: Recrystallization
-
Frequently Asked Questions (FAQs)
-
Detailed Protocols
-
Protocol 1: General Work-up Procedure
-
Protocol 2: Purification by Flash Column Chromatography
-
Protocol 3: Purification by Recrystallization
-
Protocol 4: Chiral Auxiliary Cleavage and Recovery
-
-
References
Purification Strategy Overview
The Evans aldol reaction is renowned for its high diastereoselectivity, typically favoring the syn-aldol adduct. However, minor diastereomers and reaction-related impurities necessitate a robust purification strategy. The products of auxiliary-directed reactions are diastereomers, which allows for their separation using standard techniques like flash column chromatography or recrystallization.
The general workflow involves quenching the reaction, performing an aqueous work-up to remove inorganic salts and water-soluble components, and then purifying the crude product to isolate the desired diastereomer before cleaving the chiral auxiliary.
Caption: General workflow for the purification of Evans aldol products.
Troubleshooting Guide: Column Chromatography
Flash column chromatography on silica gel is the most common method for separating Evans aldol diastereomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of diastereomers (co-elution) | Inappropriate solvent system: The polarity of the eluent is too high, causing both diastereomers to elute quickly with low resolution. | Optimize the eluent: Develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for the desired product. A less polar system, such as a lower percentage of ethyl acetate in hexanes, will generally provide better separation. Consider using a gradient elution, starting with a low polarity solvent and gradually increasing it. |
| Column overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | Reduce the load: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| Product streaking or tailing on the column | Compound is too polar for the eluent: The product interacts very strongly with the silica gel. | Increase eluent polarity: Add a small amount of a more polar solvent (e.g., methanol) to your eluent system. |
| Acidic nature of silica gel: The aldol product or the auxiliary may be sensitive to the acidic silica, causing decomposition or strong binding. | Deactivate the silica gel: Flush the column with your eluent containing 1-3% triethylamine before loading the sample. This will neutralize the acidic sites. | |
| Desired product is not eluting from the column | Eluent polarity is too low: The solvent system is not strong enough to move the compound down the column. | Increase eluent polarity: Gradually increase the percentage of the polar solvent in your mobile phase. |
| Product decomposition on silica: The compound is unstable on the stationary phase. | Switch to a different stationary phase: Consider using neutral alumina or a deactivated silica gel. Run the column quickly to minimize contact time. | |
| Low recovery of material after chromatography | Irreversible adsorption: The product is sticking permanently to the silica gel. | Use the deactivation procedure mentioned above. Consider dry loading the sample, as this can sometimes improve recovery for certain compounds. |
| Product is volatile: The product may be co-evaporating with the solvent during rotary evaporation. | Use a cold trap on the rotary evaporator. Be cautious with the vacuum and bath temperature. |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent alternative to chromatography, especially for large-scale purifications, and can often yield material of very high purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | Solution is supersaturated, or cooling is too rapid: The product comes out of solution above its melting point. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to ensure it's not overly saturated. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. |
| Impurities are present: Impurities can inhibit crystal lattice formation. | Try purifying a small sample by chromatography first to obtain a pure seed crystal. Add this seed crystal to the cooling solution to induce crystallization. | |
| No crystals form upon cooling | Solution is not saturated enough: Too much solvent was used. | Boil off some of the solvent to concentrate the solution. Re-cool and observe. |
| Compound is too soluble in the chosen solvent: The solvent is too "good" even at low temperatures. | Use a two-solvent (binary) system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) while hot. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the saturation point). Re-heat to clarify and then cool slowly. Common pairs include ethanol/water and hexanes/ethyl acetate. | |
| Low yield of recovered crystals | Too much solvent was used: A significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Be aware that the second crop may be less pure. |
| The product has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Crystals are colored or appear impure | Impurities were co-precipitated or adsorbed onto the crystal surface. | Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration before cooling. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between column chromatography and recrystallization? A1: Column chromatography is generally more versatile and is the go-to method for small-scale reactions or when separating mixtures with very similar components. Recrystallization is often more efficient and economical for large-scale purifications (>10 g) and can provide exceptionally pure material if a suitable solvent system is found. Often, a single crystallization can yield diastereomerically pure product.
Q2: What are the most common side products in an Evans aldol reaction? A2: Besides the undesired diastereomer, common impurities can include unreacted N-acyl oxazolidinone starting material and excess aldehyde. If the reaction is not kept sufficiently cold, side reactions like self-aldol condensation of the aldehyde can also occur.
Q3: My auxiliary cleavage with LiOH/H₂O₂ is incomplete or gives a messy reaction. What's going wrong? A3: Incomplete cleavage can result from insufficient reagents or reaction time. A common side reaction is hydrolysis at the carbamate carbonyl of the auxiliary, leading to a hydroxyamide byproduct. This occurs when LiOH is used without H₂O₂. Ensure you are using a sufficient excess of freshly prepared lithium hydroperoxide (LiOOH). The reaction can also generate oxygen gas, which can be a safety hazard, so it should be performed in a well-ventilated fume hood with proper pressure release.
Q4: How can I confirm the diastereomeric ratio of my purified product? A4: High-field ¹H NMR spectroscopy is the most common method. The protons alpha to the carbonyl and on the carbon bearing the hydroxyl group often have distinct chemical shifts and coupling constants for each diastereomer, allowing for integration and ratio determination. Chiral HPLC can also be used for more precise determination of diastereomeric and enantiomeric purity.
Q5: What's the best way to monitor the progress of my column chromatography? A5: Use TLC analysis. Spot the initial crude mixture alongside the fractions being collected. Use the same eluent for TLC as for the column. This allows you to track the elution of your starting material, the desired product, and the undesired diastereomer, and to combine the correct fractions.
Detailed Protocols
Protocol 1: General Work-up Procedure
Causality: This procedure is designed to quench the reactive boron enolate, remove the bulk of the boron-containing byproducts, and separate the organic product from aqueous-soluble materials.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate or diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Causality: This protocol separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.
Technical Support Center: Optimizing Diastereoselectivity with (S)-4-Isopropyl-2-oxazolidinone Auxiliaries
Introduction: Welcome to the technical support center for optimizing diastereoselective transformations using chiral oxazolidinone auxiliaries. This guide is specifically designed for researchers, chemists, and drug development professionals utilizing auxiliaries related to the 2-(2-isopropyloxazolidin-3-yl)ethanol scaffold, most commonly employed as their N-acyl derivatives, such as (S)-4-isopropyl-2-oxazolidinone. Since their development by David A. Evans, these auxiliaries have become a cornerstone of modern asymmetric synthesis due to their high predictability and reliability in controlling stereochemistry.[1]
This document provides in-depth, field-proven insights into the mechanism, practical execution, and troubleshooting of common issues encountered during diastereoselective alkylation and aldol reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind each experimental parameter, empowering you to resolve challenges and maximize stereocontrol in your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the theory and application of isopropyl-substituted oxazolidinone auxiliaries.
Q1: What is the precise role of the (S)-4-isopropyl-2-oxazolidinone auxiliary? The chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate (e.g., a carboxylic acid) to direct the stereochemical outcome of a subsequent reaction. In essence, it transfers its own chirality to the substrate during a bond-forming event. The products formed are diastereomers, which have different physical properties and can be separated using standard techniques like column chromatography.[2] After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient.[3]
Q2: How does the isopropyl group mechanistically control stereoselectivity? The high degree of stereocontrol is achieved through the formation of a rigid, five-membered ring chelate between the enolate oxygen, the imide carbonyl oxygen, and a metal cation (typically Li⁺ or Na⁺). This chelation forces the enolate into a specific planar conformation (Z-enolate). The bulky isopropyl group on the auxiliary's stereogenic center (C4) then sterically blocks one face of this planar enolate. Consequently, an incoming electrophile (like an alkyl halide or an aldehyde) can only approach from the less hindered, exposed face, resulting in the highly predictable formation of a single diastereomer.[2][4]
Caption: Mechanism of Stereocontrol via a Chelated Z-Enolate.
Q3: Why is a reaction temperature of -78 °C so critical for high diastereoselectivity? Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is paramount for maximizing diastereoselectivity.[5] This serves two primary functions:
-
Kinetic Control: It ensures the reaction proceeds under kinetic, rather than thermodynamic, control. The desired transition state leading to the major diastereomer has a lower activation energy, and at low temperatures, there is insufficient thermal energy to overcome the higher activation barrier of the competing pathway that forms the undesired diastereomer.
-
Intermediate Stability: It stabilizes the rigid chelated enolate intermediate. At higher temperatures, this intermediate can become more flexible or undergo equilibration, which erodes the facial bias and leads to a mixture of diastereomers.
Q4: How do I choose the correct base for enolate formation in an alkylation reaction? The choice of base is critical for efficient and clean enolate formation. The ideal base should be strong enough to completely deprotonate the N-acyl imide but non-nucleophilic to avoid undesired side reactions (e.g., addition to the carbonyl).
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices. They are highly hindered, potent bases that cleanly generate the desired sodium or lithium enolate.[6][7]
-
Lithium diisopropylamide (LDA) is also commonly used. However, it is slightly more nucleophilic and can be less stable at temperatures above -78 °C. It is crucial to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation. Incomplete deprotonation is a common cause of low yield, as the unreacted starting material can be difficult to separate from the product.
Section 2: Experimental Protocols & Core Workflow
This section provides standardized, step-by-step protocols for the key stages of a typical diastereoselective alkylation sequence.
Caption: General workflow for an asymmetric alkylation sequence.
Protocol 2.1: Acylation of (S)-4-Isopropyl-2-oxazolidinone
This protocol describes the attachment of a propionyl group, a common first step.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon or nitrogen. Maintain a positive inert atmosphere.
-
Dissolution: Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes at -78 °C. The solution should become clear.
-
Acylation: Add propionyl chloride (1.1 eq.) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
Protocol 2.2: Diastereoselective Enolate Alkylation
This protocol details the key stereochemistry-defining step.
-
Setup: Assemble a flame-dried, argon-purged flask as described in Protocol 2.1.
-
Dissolution: Dissolve the N-propionyl oxazolidinone (1.0 eq.) from the previous step in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq., typically 1.0 M in THF) dropwise. Stir the resulting pale yellow solution for 30-45 minutes at -78 °C to ensure complete formation of the sodium enolate.[7]
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise. Stir the reaction at -78 °C. Reaction time can vary from 1 to 4 hours; monitor by TLC.
-
Quench & Workup: Proceed with the same quench and workup procedure as described in Protocol 2.1.
-
Analysis & Purification: After concentrating the crude product, dissolve a small aliquot in CDCl₃ and acquire a ¹H NMR spectrum. The diastereomeric ratio (d.r.) can be determined by integrating characteristic, well-resolved signals for each diastereomer. Purify the bulk material by flash chromatography to isolate the major diastereomer. A d.r. of >98:2 is commonly achievable.[6]
Protocol 2.3: Hydrolytic Cleavage to the Carboxylic Acid
This protocol removes the auxiliary to yield the final chiral carboxylic acid.
-
Setup: In a standard round-bottom flask, dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq.). Caution: H₂O₂ addition can be exothermic. The use of LiOOH is critical for selective cleavage of the exocyclic carbonyl; using LiOH alone can lead to unwanted endocyclic cleavage.[8][9]
-
Reaction: Stir vigorously at 0 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench: Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative result is obtained with peroxide test strips.
-
Workup: Concentrate the mixture in vacuo to remove most of the THF. Dilute with water and extract with dichloromethane (DCM) or ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).
-
Isolation: Combine the final organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
Section 3: Troubleshooting Guide
Even robust procedures can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low Diastereoselectivity (Poor d.r.)
-
Possible Cause: Temperature Fluctuation.
-
Diagnosis: The external bath temperature may be -78 °C, but additions of reagents (especially if not pre-cooled) or a poorly insulated vessel can cause internal temperature spikes.
-
Solution: Use a well-insulated Dewar for the cooling bath. Pre-cool solutions of the electrophile in a separate flask before adding to the enolate. Monitor the internal reaction temperature with a low-temperature thermometer.
-
-
Possible Cause: Incorrect Lewis Acid or Base (Primarily for Aldol Reactions).
-
Diagnosis: In aldol reactions, the formation of the Z-enolate is paramount for syn-selectivity. Using an incorrect Lewis acid (e.g., TiCl₄ when Bu₂BOTf is needed) can alter the enolate geometry and transition state.[5]
-
Solution: For syn-aldol products, dibutylboron triflate (Bu₂BOTf) with a hindered amine base (e.g., DIPEA) is the gold standard.[2] Ensure the Lewis acid is fresh and has been handled under inert conditions.
-
-
Possible Cause: Enolate Equilibration.
-
Diagnosis: If the reaction is stirred for an excessively long time at a temperature higher than -78 °C before the electrophile traps it, the kinetically formed Z-enolate may begin to equilibrate to the thermodynamically more stable E-enolate, eroding stereoselectivity.
-
Solution: Add the electrophile as soon as enolate formation is complete (typically 30-45 minutes). Do not let the enolate solution warm up before the alkylation/aldol step.
-
Problem 2: Low Reaction Yield
-
Possible Cause: Incomplete Deprotonation.
-
Diagnosis: The most common cause of low yield. If less than one full equivalent of active base is present, a significant portion of the starting material will remain unreacted.
-
Solution: Titrate organolithium or amide bases before use to determine their exact molarity (they degrade over time). Use a slight excess (1.05 eq.) of base. Ensure slow addition to prevent localized heating, which can degrade the base.
-
-
Possible Cause: Poor Electrophile Reactivity.
-
Diagnosis: The enolate may be forming efficiently but the electrophile is not reactive enough under the reaction conditions (e.g., using an alkyl chloride instead of an iodide). The enolate may decompose upon warming before it reacts.
-
Solution: Switch to a more reactive electrophile (I > Br > Cl). For sluggish electrophiles, adding a co-solvent like HMPA (hexamethylphosphoramide) can sometimes increase reactivity, but use with caution due to its toxicity.
-
-
Possible Cause: Proton Scrambling.
-
Diagnosis: If the electrophile itself has acidic protons, it can be deprotonated by the enolate, leading to a complex mixture of products and quenching of the desired reaction pathway.
-
Solution: Ensure the electrophile is not a source of acidic protons. This is more relevant for substrates with complex functionality.
-
Section 4: Quantitative Data Summary
The choice of reaction parameters has a quantifiable impact on diastereoselectivity. The tables below summarize expected outcomes based on literature precedent.
Table 1: Influence of Reaction Parameters on Alkylation Diastereoselectivity
| Parameter | Condition A (Optimal) | Condition B (Sub-optimal) | Expected d.r. (A) | Expected d.r. (B) | Rationale |
| Temperature | -78 °C | -20 °C | >98:2 | ~85:15 | Low temperature favors the lower energy transition state under kinetic control.[5] |
| Base | NaHMDS in THF | LDA in THF | >98:2 | >95:5 | Both are effective, but NaHMDS provides a well-defined, stable sodium chelate.[7] |
| Solvent | Anhydrous THF | THF with trace H₂O | >98:2 | <70:30 | Water quenches the enolate and reacts with the base, leading to incomplete reaction.[10][11] |
| Addition Time | 30 min for enolization | 5 min for enolization | >98:2 | Variable (Low Yield) | Insufficient time leads to incomplete enolate formation before the electrophile is added. |
Table 2: Common Auxiliary Cleavage Methods and Products
| Reagents | Product Type | Key Considerations | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | Highly reliable and mild. Peroxide is essential to prevent endocyclic cleavage. | [3][12] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Reductive cleavage. LiBH₄ is generally milder and more chemoselective. | [7] |
| Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Allows for subsequent addition of organometallics to form ketones. | [4] |
| LiOBn | Benzyl Ester | Useful for orthogonal protection strategies. | [8] |
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][8][9]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1540. [Link][12][13]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Aust J Chem, 76(12), 847-853. [Link][9]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link][4]
-
Slideshare. (n.d.). Evans aldol ppt. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
Larrow, J. F., & Pfaltz, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link][3]
-
Butt, N., & Zhang, W. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 791-802. [Link][10]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
ResearchGate. (2009). Solvent effects on stereoselectivity: More than just an environment. [Link][11]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [Link][14]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link][15]
-
Larrow, J. F., & Pfaltz, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link][6][16]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link][7]
-
National Institutes of Health. (n.d.). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. connectsci.au [connectsci.au]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in N-acylation of oxazolidinones
<Step>
Technical Support Center: N-Acylation of Oxazolidinones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-acylation of oxazolidinones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this critical synthetic transformation. The N-acylation of chiral oxazolidinones, famously known as Evans auxiliaries, is a cornerstone of modern asymmetric synthesis. However, achieving high yields and diastereoselectivity can be challenging. This resource aims to equip you with the knowledge to diagnose and resolve common issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Setup & Reagent Quality
Question 1: My N-acylation reaction is sluggish or not proceeding to completion, resulting in low yields. What are the most likely causes related to my reagents and setup?
Answer:
Low yields in N-acylation reactions often stem from issues with reagent quality and the reaction environment. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The deprotonation of the oxazolidinone is highly sensitive to moisture. The strong bases typically used, such as n-butyllithium (n-BuLi), will react preferentially with any water present in the solvent or on the glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents, particularly tetrahydrofuran (THF), must be anhydrous. It is best practice to use freshly distilled THF over a drying agent like sodium/benzophenone or to use a commercially available anhydrous solvent from a sealed bottle.[1]
-
-
Base Quality and Stoichiometry: The concentration of commercially available n-BuLi solutions can decrease over time due to gradual decomposition. Using an inaccurate concentration will lead to incomplete deprotonation of the oxazolidinone.
-
Solution: It is crucial to titrate your n-BuLi solution periodically to determine its exact molarity.[2][3][4] Common titration methods include using diphenylacetic acid or a charge transfer complex indicator.[2][4] Always use a slight excess of the base (typically 1.05 equivalents) to ensure complete deprotonation.[1]
-
-
Acylating Agent Purity: The acyl chloride or anhydride used is another potential source of failure. These reagents can hydrolyze over time, leading to the corresponding carboxylic acid, which will not participate in the desired reaction and can quench the lithiated oxazolidinone.
-
Solution: Use freshly opened or recently purified acylating agents. Acyl chlorides can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8] Purification of liquid acyl chlorides can often be achieved by fractional distillation.[9][10] Solid acyl chlorides can be recrystallized.[10]
-
Question 2: I am observing significant amounts of unreacted oxazolidinone starting material. How can I improve the conversion?
Answer:
Observing unreacted starting material, even after extended reaction times, points towards incomplete activation of the oxazolidinone or a problem with the acylating agent.
-
Incomplete Deprotonation: As mentioned above, this is a primary culprit.
-
Troubleshooting Workflow:
-
Verify Base Concentration: Titrate your n-BuLi solution.[2][3][11]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware.
-
Optimize Deprotonation Time: After adding n-BuLi at -78 °C, allow the solution to stir for at least 30 minutes to ensure complete formation of the lithium salt before adding the acylating agent.[1]
-
-
-
Acylating Agent Reactivity: Some acyl chlorides or anhydrides may be less reactive, especially if they are sterically hindered.
-
Solution: For less reactive acylating agents, you may need to allow the reaction to warm slowly to room temperature and stir for a longer period (e.g., 2-4 hours or even overnight).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Alternative Acylation Methods: If the standard n-BuLi protocol is consistently failing, consider alternative, milder methods.
-
DMAP Catalysis: For some substrates, using an acyl anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a tertiary amine base like triethylamine (Et₃N) can be effective and avoids the need for pyrophoric reagents and cryogenic temperatures.[1][12][13][14]
-
Lewis Acid Catalysis: The use of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the N-acylation with carboxylic acid anhydrides under solvent-free conditions.[15]
-
Category 2: Side Reactions & Byproduct Formation
Question 3: My reaction is messy, and I am isolating byproducts along with a low yield of my desired N-acylated oxazolidinone. What are the common side reactions?
Answer:
Side reactions can significantly reduce your yield and complicate purification. Here are some common issues and their solutions:
-
Epimerization: For chiral oxazolidinones, particularly those with a substituent at the C5 position, there is a risk of epimerization if the reaction conditions are too harsh (e.g., prolonged exposure to strong base at elevated temperatures).[16]
-
Solution: Maintain low temperatures (-78 °C) during deprotonation and the addition of the acylating agent. Avoid letting the reaction warm up unnecessarily before the acylation is complete.
-
-
Reaction with the Acylating Agent Byproduct: If the acylating agent is generated from a carboxylic acid and a chlorinating agent like SOCl₂, any residual carboxylic acid can react with the lithiated oxazolidinone, leading to a complex mixture.
-
Cleavage of the Oxazolidinone Ring: While generally stable, the oxazolidinone ring can be susceptible to cleavage under certain conditions, especially during workup or if very harsh reagents are used.
-
Solution: Use a mild aqueous quench, such as a saturated solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture.[1] Avoid strongly acidic or basic workup conditions unless specifically required for cleavage of the auxiliary.
-
Question 4: I am using an α,β-unsaturated acyl chloride, and I am getting products resulting from Michael addition. How can I prevent this?
Answer:
The lithiated oxazolidinone is a soft nucleophile and can potentially undergo 1,4-conjugate addition (Michael addition) with α,β-unsaturated acylating agents.
-
Control of Reaction Temperature: This is the most critical parameter.
-
Solution: Perform the acylation at a very low temperature (-78 °C) to favor the kinetically controlled 1,2-addition to the carbonyl group over the thermodynamically favored 1,4-addition. Add the acyl chloride slowly to the solution of the lithiated oxazolidinone to avoid localized warming.
-
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence the reaction pathway.
-
Solution: If problems persist with a highly reactive α,β-unsaturated acyl chloride, consider using the corresponding anhydride or an alternative acylating agent, which may be less prone to Michael addition.
-
Visualizing the Process: Diagrams and Workflows
General N-Acylation Workflow
Caption: A standard workflow for the N-acylation of oxazolidinones.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: Standard N-Acylation of an Oxazolidinone
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
(Chiral) Oxazolidinone (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq., concentration determined by titration)
-
Acyl chloride (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazolidinone (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add the n-BuLi solution (1.05 eq.) dropwise via syringe over several minutes.
-
Stir the resulting mixture for 30 minutes at -78 °C to ensure complete deprotonation.[1]
-
Add the desired acyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-acylated oxazolidinone.[1]
Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid
Materials:
-
Diphenylacetic acid (accurately weighed, ~1.00 mmol), dried in a vacuum oven.[2]
-
Anhydrous Tetrahydrofuran (THF)
-
n-BuLi solution to be titrated
-
Glass syringe (1 mL or 2 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the diphenylacetic acid and dissolve it in anhydrous THF (~8 mL).[2]
-
Using a syringe, slowly add the n-BuLi solution dropwise to the stirred solution of diphenylacetic acid at room temperature.
-
A yellow color will appear upon addition of each drop and then dissipate.[2] The endpoint is reached when a persistent yellow color remains.[2]
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least two more times and average the results.
-
Calculation: Molarity of n-BuLi = (moles of diphenylacetic acid) / (average volume of n-BuLi in Liters).[3]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | 1.05 equivalents of n-BuLi | Ensures complete deprotonation of the oxazolidinone. |
| Acylating Agent | 1.1 - 1.2 equivalents | Drives the reaction to completion. |
| Deprotonation Temp. | -78 °C | Prevents side reactions and potential epimerization. |
| Acylation Temp. | -78 °C to Room Temp. | Low temperature favors kinetic control; warming may be needed for less reactive substrates. |
| Solvent | Anhydrous THF | Good solubility for reactants and stable to the strong base at low temperatures. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction without causing degradation. |
References
-
Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
-
How To: Titrate Alkyllithiums. Department of Chemistry: University of Rochester. [Link]
-
Acyl chloride. Wikipedia. [Link]
-
Video: Determining n-Butyllithium Concentration by Titration. JoVE. [Link]
-
Titration of butyllithium. The Sarpong Group. [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
SOP Example - Titration of n-BuLi. Division of Research Safety. [Link]
-
Standard Test Method for Assay of n-Butyllithium Solutions. ASTM International. [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Acyl chloride synthesis. Organic Chemistry Portal. [Link]
-
Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]
-
A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science. [Link]
-
N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]
-
(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. [Link]
-
Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
- Method for purifying acid chlorides.
-
Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
General procedures for the purification of Acid chlorides. Chempedia - LookChem. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Omega. [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
evans enolate alkylation-hydrolysis. Evans Group, The Ohio State University. [Link]
Sources
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Technical Support Center: Aldol Reaction Purification
Welcome to the Technical Support Center for Post-Reaction Purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with removing metal byproducts from aldol reactions. Residual metals can poison downstream catalysts, interfere with biological assays, and represent a critical impurity concern in active pharmaceutical ingredients (APIs).[1][2] This resource provides field-proven troubleshooting advice and detailed protocols to ensure the integrity and purity of your aldol products.
Troubleshooting Guide: Catalyst-Specific Issues
The choice of metal catalyst or stoichiometric reagent in an aldol reaction dictates the nature of the byproduct and, therefore, the optimal purification strategy. This section addresses common problems associated with specific metals.
Category 1: Lithium-Mediated Aldol Reactions (e.g., using LDA, n-BuLi)
Lithium enolates, typically formed in situ with strong bases like Lithium Diisopropylamide (LDA), are workhorses in organic synthesis.[3] However, the workup can be challenging.
Q1: After quenching my LDA-mediated aldol reaction, I'm getting a persistent emulsion (a "soapy" or "greasy" texture) during the aqueous workup that makes phase separation impossible. What's happening and how do I fix it?
A1:
-
Causality: The issue stems from the formation of a stable lithium alkoxide salt of your aldol product.[4] This salt acts as a surfactant, stabilizing the oil-in-water or water-in-oil emulsion. Quenching directly with water or strong acid can exacerbate this by creating a complex mixture of salts and partially protonated species at the interface. The goal is to gently and completely protonate the alkoxide to its neutral alcohol form, which is much less likely to form emulsions.
-
Troubleshooting & Protocol:
-
Avoid Quenching with Water: Do not add water directly to the cold (-78 °C) reaction mixture. This often results in a frozen slurry that, upon warming, forms intractable emulsions.
-
Use a Buffered Quench: The most reliable method is to quench the reaction at low temperature (-78 °C to -40 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] NH₄Cl is a mild proton source (pKa ≈ 9.2) that is acidic enough to protonate the alkoxide but not so strong as to cause acid-catalyzed side reactions like elimination.
-
Step-by-Step Protocol for Buffered Quench:
-
Maintain the reaction mixture at its cold temperature (e.g., -78 °C).
-
Slowly add saturated aqueous NH₄Cl solution dropwise via an addition funnel or syringe while stirring vigorously. Monitor for any excessive exotherm.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel. Add additional water and your desired organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
The phases should now separate cleanly. Proceed with standard liquid-liquid extraction.
-
-
Q2: My product is sensitive to acid, but I need to remove the lithium salts. What is a completely non-acidic workup?
A2:
-
Causality: Some aldol products can undergo retro-aldol cleavage or dehydration under even mildly acidic conditions.[6][7] In these cases, an alternative to protonation is required. The strategy shifts from neutralizing the alkoxide to chelating the lithium ion.
-
Troubleshooting & Protocol:
-
Rochelle's Salt (Potassium Sodium Tartrate) Wash: After the reaction, add a saturated aqueous solution of Rochelle's salt and stir the biphasic mixture vigorously for 1-2 hours. The tartrate dianion is an excellent chelating agent for lithium ions, pulling them into the aqueous phase as a stable complex.
-
EDTA Wash: A solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (typically 0.5 M, pH adjusted to ~8-9) can also be used to sequester lithium ions from the organic phase.
-
Category 2: Boron-Mediated Aldol Reactions (e.g., using Dialkylboron Chlorides/Triflates)
Boron enolates provide exceptional levels of stereocontrol in aldol reactions, proceeding through a highly organized, chair-like Zimmerman-Traxler transition state.[8] However, this high degree of organization results in a very stable boron aldolate intermediate that must be cleaved to release the final product.[9][10]
Q1: I've performed a boron-mediated aldol reaction, but after a standard aqueous workup, I'm getting a low yield of my desired product. My NMR of the crude material looks complex, suggesting the product is still bound to boron. How do I effectively cleave the boron aldolate?
A1:
-
Causality: The boron aldolate is a stable six-membered ring complex. Simply adding water or acid is often insufficient to break the strong B-O bonds.[9] The standard and most effective method is an oxidative workup, which cleaves the B-C and B-O bonds, liberating the β-hydroxy carbonyl product.[10][11]
-
Troubleshooting & Protocol:
-
Standard Oxidative Workup: This is the most common and reliable method.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Sequentially add methanol (MeOH), a pH 7 phosphate buffer, and 30% hydrogen peroxide (H₂O₂). The order of addition can be critical; typically, MeOH is added first to break up the reaction slurry, followed by the buffer, and finally the slow, careful addition of H₂O₂.
-
CAUTION: The addition of H₂O₂ is highly exothermic. Add it slowly and monitor the internal temperature to keep it below 20 °C.
-
Stir the mixture vigorously at room temperature for several hours (4-16 h) until the cleavage is complete (monitor by TLC).[9]
-
Proceed with extraction. The boron byproducts (boric acid and alcohols from the boron ligands) are typically water-soluble.
-
-
Non-Oxidative Workup for Sensitive Products: If your product contains functional groups sensitive to oxidation (e.g., sulfides, certain heterocycles), an alternative is required.
-
Silica Gel Treatment: For some substrates, concentrating the reaction mixture and directly adsorbing it onto silica gel, followed by elution via column chromatography, can cleave the complex.[9]
-
Transesterification: Addition of a diol like 2-amino-2-methyl-1-propanol can facilitate a ligand exchange, breaking up the aldolate complex under milder, non-oxidative conditions.
-
-
Decision Tree for Aldol Workup Strategy
This diagram outlines a logical pathway for selecting an appropriate workup and purification strategy based on the metal used and potential product sensitivities.
Caption: Decision tree for selecting an aldol workup strategy.
Frequently Asked Questions (FAQs)
Q1: My standard liquid-liquid extraction failed to remove all the metal byproducts. What are my options for advanced purification?
A1: When traditional methods are insufficient, scavenger resins are a highly effective solution.[12][13] These are solid-supported reagents with functional groups designed to chelate and irreversibly bind specific metal ions.[12] The key advantages are high selectivity and simplicity of removal—the resin is simply filtered off.[12]
| Metal Type | Common Scavenger Resin Functional Groups | Target Metals |
| Hard Lewis Acids | Ethylenediaminetriacetic Acid (EDTA), Carboxylic Acid | Li⁺, Na⁺, Ca²⁺ |
| Soft Lewis Acids | Thiol, Thiourea, N,N,N'-Trimethylethylenediamine | Pd²⁺, Pt²⁺, Cu⁺, Ag⁺, Hg²⁺ |
| Borderline | Amines (e.g., Trisamine), N,N-Dimethylethylenediamine | Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ |
General Protocol for Batch Scavenging:
-
Dissolve your crude product in a suitable organic solvent.
-
Add the appropriate scavenger resin (typically 3-5 molar equivalents relative to the residual metal).
-
Stir the mixture at room temperature for 4-16 hours. Progress can be monitored by taking small aliquots and analyzing for metal content (e.g., by ICP-MS) or by TLC to observe the disappearance of polar, metal-containing impurities.
-
Remove the resin by filtration, washing the resin with fresh solvent to ensure full recovery of the product.
-
Concentrate the filtrate to yield the purified product.
Scavenger Resin Purification Workflow
Caption: General workflow for metal removal using scavenger resins.
Q2: My aldol product is a solid. Can I use recrystallization to remove inorganic salt byproducts?
A2: Absolutely. Recrystallization is an excellent and scalable purification technique for solid compounds, predicated on the principle that the desired compound and the impurity (in this case, the metal salt) have different solubility profiles in a given solvent system.[14][15]
-
Principle of Operation: The goal is to find a solvent that dissolves your organic product well at high temperatures but poorly at room temperature, while dissolving the inorganic metal salt well at all temperatures (or not at all).[16]
-
Scenario A (Ideal): The metal salt is highly soluble in the chosen solvent (e.g., a polar solvent like ethanol or methanol), while your product crystallizes upon cooling. The salt will remain in the mother liquor.
-
Scenario B: The metal salt is completely insoluble in the chosen solvent (e.g., a nonpolar solvent like hexanes or toluene). In this case, the salt can be removed by filtering the hot solution before cooling to induce crystallization.[17]
-
-
Self-Validating Protocol:
-
Solvent Screen: Test small amounts of your crude product in various solvents to find one that fits the criteria above.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot (boiling) solvent to form a saturated solution.[16]
-
Hot Filtration (if needed): If insoluble impurities (like some metal salts) are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals and avoiding the trapping of impurities.[16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Purity Check: Dry the crystals and check their purity by melting point (impurities depress and broaden the melting range) or by an appropriate analytical technique (NMR, HPLC, ICP-MS).[15]
-
References
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Asymmetric aldol reaction using boron enolates. Griffith Research Online. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications - Organic Process Research & Development. [Link]
-
Metal Scavenger Guide. Sopachem (distributor for Biotage). [Link]
-
Asymmetric Aldol Reaction Using Boron Enolates. PubMed. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Asymmetric aldol reaction using boron enolates. Springer Nature Experiments. [Link]
-
Mixed (crossed) aldol condensation using a lithium enolate. Khan Academy. [Link]
-
Asymmetric aldol reaction using boron enolates. ResearchGate. [Link]
-
Lithium enolates & enolate equivalents. Making Molecules. [Link]
-
Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Mixed (crossed) aldol condensation using a lithium enolate. YouTube. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. Royal Society of Chemistry. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. RSC Publishing. [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
Metallic Impurities In Pharmaceuticals: An Overview. ResearchGate. [Link]
-
Heavy Metals in Drug Products. Contract Pharma. [Link]
-
Lithium enolates in aldol reactions. ChemTube3D. [Link]
-
Aldol condensation and intramolecular reactions catalyzed by green catalysts of nanometric metal oxides. Morressier. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. Semantic Scholar. [Link]
-
Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed. [Link]
- Method of removing transition metals from reaction solutions comprising transition metal byproducts.
-
Aldol reaction. Wikipedia. [Link]
-
Aldol Reaction. Chemistry LibreTexts. [Link]
-
Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Johnson Matthey Technology Review. [Link]
-
Impact of Heavy Metal Pollution in the Environment on the Metabolic Profile of Medicinal Plants and Their Therapeutic Potential. MDPI. [Link]
-
Metal and bacterial contamination of illicit drugs. PMC. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
21.5 Aldol Reactions. YouTube. [Link]
-
Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. ACS Publications - Organic Letters. [Link]
-
Aldol condensation. Khan Academy. [Link]
-
CHM 2120 – Problem set 6 ANSWERS. Flynn Research Group, University of Ottawa. [Link]
-
Practice Problem: Crossed Aldol Products. YouTube. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. DSpace [research-repository.griffith.edu.au]
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Technical Support Center: Crystallization of Oxazolidinone-Derived Products
Welcome to the Technical Support Center for the crystallization of oxazolidinone-derived products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this important class of compounds. Oxazolidinones are a vital class of synthetic compounds, renowned for their roles as potent antibiotics, such as Linezolid, and as versatile chiral auxiliaries in asymmetric synthesis, famously known as Evans' auxiliaries.[1][2]
The crystalline form of an active pharmaceutical ingredient (API) or a chiral intermediate is critical as it influences key properties such as solubility, stability, bioavailability, and manufacturability.[3] This guide provides a structured approach to overcoming common hurdles in obtaining highly crystalline oxazolidinone products, ensuring the desired purity, yield, and solid-state properties.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your crystallization experiments.
I. Initial Crystallization Attempts: From Amorphous Solid to Crystalline Material
Question 1: My oxazolidinone-derived product crashed out of solution as an amorphous solid or an oil. How can I induce crystallization?
Answer: The formation of an oil or an amorphous solid instead of crystals is a common issue, often related to high supersaturation, rapid cooling, or the presence of impurities. Here’s a systematic approach to induce crystallization:
-
Reduce the Rate of Supersaturation: Rapidly achieving a high level of supersaturation often leads to precipitation rather than controlled crystal growth.
-
Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice. For instance, instead of placing your flask directly in an ice bath, allow it to cool to room temperature first, and then transfer it to a refrigerator, followed by a freezer.
-
Solvent/Antisolvent System: Employ a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "antisolvent"). Dissolve your compound in a minimal amount of the good solvent and slowly add the antisolvent dropwise until turbidity persists. This gradual change in solvent composition can gently induce crystallization.[4]
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This can be achieved by covering the vial with a cap that has a small hole or by placing it in a larger, sealed container with a desiccant.[5]
-
-
Introduce a Nucleation Site (Seeding):
-
If you have a small amount of crystalline material from a previous batch, add a single, well-formed crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.
-
If no seed crystals are available, try scratching the inside of the glass flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can act as nucleation sites.
-
-
Solvent Screening: The choice of solvent is paramount. Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Polarity Index Commonly Used For Ethyl Acetate 4.4 General purpose, good for many oxazolidinones. Isopropanol 3.9 Can be effective for less polar derivatives. Acetonitrile 5.8 A more polar option to consider. Toluene 2.4 A non-polar option, often used in combination with other solvents. Methanol 5.1 A polar protic solvent, can form solvates. Dichloromethane 3.1 A volatile solvent, use with caution for slow crystallization. Data compiled from various sources on solvent properties.
-
Check Purity: Impurities can significantly inhibit crystallization. Ensure your starting material is of high purity. If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.
II. Controlling Crystal Form: Polymorphism and Crystal Habit
Question 2: I have obtained crystals, but they are not the desired polymorphic form. How can I control polymorphism?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[6] For example, the antibiotic Linezolid is known to exist in at least five polymorphic forms.[7] Controlling polymorphism requires careful control over the crystallization conditions:
-
Solvent Selection: The solvent can play a crucial role in determining which polymorph crystallizes. Different solvents can stabilize different crystal packing arrangements through specific intermolecular interactions. For instance, recrystallization of Linezolid from different organic solvents under varying conditions has been shown to yield different polymorphs.[6] A systematic screening of various solvents is recommended.
-
Temperature Control: The temperature at which crystallization occurs can influence the thermodynamic and kinetic favorability of different polymorphs. Generally, the most stable polymorph is obtained at higher temperatures, while metastable forms may be accessible at lower temperatures.
-
Supersaturation Level: The degree of supersaturation can also direct the formation of a specific polymorph. High supersaturation often favors the formation of metastable polymorphs (Ostwald's Rule of Stages), while lower supersaturation tends to yield the more stable form.
Workflow for Polymorph Screening
Caption: A systematic workflow for polymorph screening of oxazolidinone derivatives.
Question 3: My crystals are very fine needles or thin plates, which are difficult to filter and handle. How can I change the crystal habit?
Answer: Crystal habit refers to the external shape of a crystal. While the internal crystal structure is the same for a given polymorph, the habit can vary depending on the crystallization conditions. Fine needles or thin plates often result from rapid crystal growth along one crystallographic axis. To obtain more equant (block-like) crystals, you need to slow down the growth rate and influence the relative growth rates of different crystal faces.
-
Slower Crystallization: As with inducing crystallization, a slower process is key. Use the techniques described in Question 1 to reduce the rate of supersaturation.
-
Solvent and Additives:
-
The solvent can influence crystal habit by selectively adsorbing to certain crystal faces, thereby inhibiting their growth and promoting growth on other faces. Experiment with different solvents or solvent mixtures.
-
Small amounts of additives can also act as habit modifiers. These additives can be structurally similar molecules or even impurities that selectively bind to specific crystal faces.
-
-
Agitation: The level of agitation during crystallization can affect the crystal habit. Gentle stirring can sometimes lead to more uniform and larger crystals, but vigorous agitation can lead to smaller crystals due to secondary nucleation.
III. Chiral Oxazolidinones: Diastereomer Separation and Purity
Question 4: I am using an Evans' chiral auxiliary and need to separate the resulting diastereomers by crystallization. What are the key considerations?
Answer: Evans' oxazolidinones are powerful chiral auxiliaries used to control stereochemistry in various reactions.[8] The resulting products are diastereomers, which have different physical properties and can often be separated by crystallization.
-
Fractional Crystallization: This is the most common method for separating diastereomers. The success of fractional crystallization relies on the difference in solubility between the two diastereomers in a particular solvent.
-
Solvent Selection: The goal is to find a solvent in which one diastereomer is significantly less soluble than the other. A thorough solvent screen is essential.
-
Procedure: Dissolve the mixture of diastereomers in a minimal amount of hot solvent to form a saturated solution. Upon cooling, the less soluble diastereomer will crystallize out first. The solid can then be isolated by filtration. The mother liquor will be enriched in the more soluble diastereomer. This process can be repeated to improve the purity of both diastereomers.
-
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it is possible to convert the undesired diastereomer into the desired one in situ, a process known as CIDT.[2] This can lead to theoretical yields of up to 100% of the desired diastereomer. This process often requires specific conditions that allow for the epimerization of the stereocenter adjacent to the carbonyl group.
Logical Flow for Diastereomer Separation
Caption: A logical workflow for the separation of diastereomeric oxazolidinone derivatives.
IV. Experimental Protocols
Protocol 1: General Recrystallization of an Oxazolidinone Antibiotic (e.g., Linezolid)
This protocol is a general guideline and may need to be optimized for specific oxazolidinone derivatives.
-
Dissolution: In a clean Erlenmeyer flask, add the crude oxazolidinone product. Add a small amount of a suitable solvent (e.g., ethyl acetate, isopropanol) and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the solvent portion-wise until the solid is completely dissolved. Add a slight excess of solvent (e.g., 5-10% more) to prevent premature crystallization.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, transfer the flask to a refrigerator (4 °C) and finally to a freezer (-20 °C) to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Fractional Crystallization of a Diastereomeric Mixture of N-Acyloxazolidinones
-
Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in a range of solvents at room and elevated temperatures to identify a suitable solvent for fractional crystallization.
-
Dissolution: In an appropriately sized flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer should start to crystallize.
-
First Crop Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration. This "first crop" will be enriched in the less soluble diastereomer.
-
Analysis: Analyze the purity of the first crop and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
Further Crops: The mother liquor can be concentrated and cooled again to obtain subsequent crops of crystals, which will be progressively enriched in the more soluble diastereomer. The first crop can be recrystallized from the same solvent to further improve its purity.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]
-
Diekema, D. J., & Jones, R. N. (2001). Oxazolidinones: a new class of Gram-positive antimicrobial agents. The Lancet, 358(9297), 1975-1982. [Link]
-
Stahly, G. P. (2007). A survey of cocrystals in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026. [Link]
-
Ioset, J. R., & O'Malley, T. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]
- U.S. Patent No. US20170217911A1. (2017).
-
Aelterman, W., et al. (2007). Development of a facile and large-scale preparation of the anti-emetic agent aprepitant (Emend®). Organic Process Research & Development, 11(5), 864-868. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). Organic Process Research & Development, 23(7), 1480-1487. [Link]
-
Joshipura, D., & Kulshrestha, A. (2013). Crystal forms of linezolid. Der Pharmacia Lettre, 5(1), 279-284. [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
-
Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]
-
Shin, S., et al. (2004). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation initiation. Antimicrobial agents and chemotherapy, 48(4), 1135-1142. [Link]
- Swan, G. A. (1957). The structure and reactions of the nucleic acids. Royal Institute of Chemistry.
-
Guide for crystallization. (n.d.). [Link]
-
Leach, K. L., et al. (2007). In vitro and in vivo antibacterial activities of the oxazolidinone radezolid against linezolid-resistant and-susceptible staphylococci. Antimicrobial agents and chemotherapy, 51(10), 3682-3688. [Link]
-
Toda, Y., et al. (2020). Lanthanide-catalyzed cycloaddition of aziridines with isocyanates. The Journal of Organic Chemistry, 85(17), 10980-10987. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]
-
Evans, D. A., et al. (1990). Enantioselective synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]
-
Lawrence, L. E., et al. (2019). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Bioorganic & medicinal chemistry letters, 29(18), 2686-2689. [Link]
-
Cheung, E. Y., et al. (2010). A novel oxazolidinone antibiotic: RWJ-416457. Acta Crystallographica Section C: Crystal Structure Communications, 66(5), o249-o251. [Link]
-
Singh, R., & Singh, O. M. (2010). Crystallization-based separation of enantiomers. Organic preparations and procedures international, 42(6), 517-551. [Link]
-
Joshipura, D., & Kulshrestha, A. (2013). Crystal forms of linezolid. Der Pharmacia Lettre, 5(1), 279-284. [Link]
- U.S. Patent No. US3937716A. (1976).
-
Marangoni, A. G. (2023, August 24). Crystallization of fats and oils. Sonneveld. [Link]
-
Xiao, W. J., et al. (2009). A highly diastereoselective synthesis of oxazolidinones via a three-component reaction of sulfur ylides, nitroolefins, and isocyanates. Organic letters, 11(23), 5486-5489. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. [Link]
-
Karagiannidou, E., et al. (2012). Solid State Characterization of Linezolid Crystal forms. ResearchGate. [Link]
- World Intellectual Property Organization. (2013). Process for the preparation of linezolid in crystalline form and salts thereof. WO2013120496A1.
-
Gáspár, A., et al. (2017). Determination of minor quantities of linezolid polymorphs in a drug substance and tablet formulation by powder X-ray diffraction technique. Powder Diffraction, 32(2), 78-85. [Link]
- Japanese Patent No. JP2006124448A. (2006).
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]
-
de Souza, R. O. M. A., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(12), 14757-14769. [Link]
-
Joshipura, D., & Kulshrestha, A. (2013). Crystal forms of linezolid. Der Pharmacia Lettre, 5(1), 279-284. [Link]
-
van der Meel, M. A., et al. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Organic Process Research & Development, 26(9), 2568-2579. [Link]
-
Bouzidi, L., et al. (2024). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. Foods, 13(21), 3291. [Link]
-
Lachenal, D., et al. (1997). Influence of the bleaching medium on caustic extraction efficiency (II): Oxidized lignin solubility. Journal of Pulp and Paper Science, 23(7), J331-J336. [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. Determination of minor quantities of linezolid polymorphs in a drug substance and tablet formulation by powder X-ray diffraction technique | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
Evans Aldol Reactions: A Technical Guide to Solvent Effects & Stereochemical Control
Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and need to troubleshoot or optimize its stereochemical outcome. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain choices are critical for success, focusing specifically on the pivotal role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in determining the stereoselectivity of an Evans aldol reaction?
The solvent's primary role is to provide a medium for the reaction while influencing the geometry and stability of the key transition state. In the classic boron-mediated Evans aldol reaction, high diastereoselectivity arises from a highly organized, closed, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.[1][2] The solvent directly impacts the integrity of this transition state.
-
Non-Coordinating Solvents (e.g., Dichloromethane, CH₂Cl₂): These are the preferred choice for the standard Evans syn-aldol reaction. They are relatively inert and do not compete for coordination sites on the Lewis acid (e.g., boron). This lack of interaction allows the two carbonyl oxygens of the N-acyloxazolidinone-boron enolate complex to chelate strongly to the metal center, rigidly locking the transition state and ensuring high facial selectivity when the aldehyde approaches.[3]
-
Coordinating Solvents (e.g., Tetrahydrofuran, THF): These solvents possess lone pairs (e.g., the oxygen in THF) that can coordinate to the Lewis acid. This competitive binding can disrupt the chelation necessary for the rigid Zimmerman-Traxler model, leading to a more flexible or "open" transition state.[4][5] This disruption often results in a significant erosion of diastereoselectivity.
Q2: Why is dichloromethane (CH₂Cl₂) the most commonly cited solvent for achieving high syn-diastereoselectivity?
Dichloromethane is considered the gold standard for several reasons:
-
Low Coordinating Ability: As a non-coordinating solvent, it does not interfere with the crucial boron chelation that organizes the transition state.[3]
-
Good Solubility: It effectively dissolves the N-acyloxazolidinone substrate, Lewis acid (like Bu₂BOTf), and amine base at the very low temperatures required for the reaction (typically -78 °C).
-
Low Freezing Point: Its freezing point of -96.7 °C makes it ideal for reactions conducted at dry ice/acetone bath temperatures.
The combination of these properties ensures that the reaction proceeds through the desired tightly bound, chair-like transition state, maximizing the steric influence of the chiral auxiliary and leading to excellent stereocontrol.
Q3: Can coordinating solvents ever be beneficial in Evans-type aldol reactions?
Yes, but typically not for the standard boron-mediated syn-aldol reaction. The choice of solvent is intrinsically linked to the choice of Lewis acid. While boron enolates rely on a non-coordinating environment, other metal enolates might behave differently. For instance, magnesium halide-catalyzed anti-aldol reactions often proceed effectively in solvents like THF.[4][6] In these cases, the solvent is an integral part of the Lewis acid's coordination sphere, and the transition state model is different from the classic Evans syn model. A mechanistic study comparing THF and ethyl acetate (EtOAc) in a magnesium-catalyzed system found that while both favored a closed transition state pathway, the energy differences between pathways were solvent-dependent.[4]
Troubleshooting Guide: Solvent-Related Issues
Q4: My diastereoselectivity (d.r.) has dropped significantly from the expected >98:2. Could the solvent be the culprit?
Absolutely. A sudden drop in diastereoselectivity is a classic symptom of a solvent-related issue. Here’s a checklist to diagnose the problem:
-
Water Content: This is the most common cause. Trace amounts of water in your solvent can react with the Lewis acid (Bu₂BOTf) or the enolate itself. This leads to the formation of achiral boron enolates or other side products, resulting in a poorly controlled reaction.
-
Solution: Always use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂). If using a commercial solvent from a bottle, ensure it is rated as anhydrous and has been handled under inert atmosphere (e.g., via a Sure/Seal™ system).
-
-
Solvent Grade & Purity: Lower-grade solvents may contain stabilizers (like alcohols in chloroform) or other impurities that can act as coordinating agents or proton sources, disrupting the reaction.
-
Solution: Use a high-purity, anhydrous grade solvent specifically intended for synthesis. If in doubt, purify it yourself or open a fresh bottle from a reliable supplier.
-
-
Incorrect Solvent Choice: Double-check that you are using a non-coordinating solvent for a standard boron-mediated reaction. Accidentally using THF instead of CH₂Cl₂ will almost certainly lead to poor selectivity.
Q5: I am observing inconsistent diastereoselectivity between different reaction batches. How can I improve reproducibility?
Inconsistency is often tied to subtle variations in reaction setup, with solvent quality being a primary factor.
-
Standardize Your Solvent Source: Use the same grade and supplier for your solvent across all experiments. If you purify your solvent in-house, create and follow a strict standard operating procedure (SOP) for drying and distillation.
-
Implement Rigorous Anhydrous Techniques: Ensure your glassware is flame-dried or oven-dried immediately before use. Conduct all transfers of solvent and reagents under a positive pressure of an inert gas (Argon or Nitrogen).
-
Verify Solvent Quality: Before a critical reaction, you can verify the water content of your solvent using a Karl Fischer titrator. This quantitative data can help correlate solvent quality with reaction outcome.
Q6: I need to perform the reaction on a larger scale. Are there alternative solvents to dichloromethane due to its environmental and health concerns?
This is a critical consideration in process chemistry. While CH₂Cl₂ provides excellent results, its volatility and toxicity make it less desirable for large-scale synthesis. Finding a suitable replacement can be challenging as few solvents match its unique combination of properties.
-
Toluene: Can sometimes be used as a non-coordinating alternative, though solubility of reagents at -78 °C may be an issue.
-
Ethers (e.g., Diethyl Ether): These are coordinating and will generally lower diastereoselectivity compared to CH₂Cl₂. However, the effect may be acceptable for some applications.
-
Ethyl Acetate (EtOAc): While it contains a carbonyl group, its coordinating ability is weaker than THF. Some magnesium-catalyzed Evans reactions have been studied in EtOAc.[4]
For any solvent change, a thorough optimization study is required. You may need to adjust the Lewis acid, base, or reaction temperature to compensate for the new solvent environment.
Data & Protocols
Table 1: Effect of Solvent on Diastereoselectivity of a Model Evans Aldol Reaction
The following data illustrates the critical impact of solvent choice on the stereochemical outcome. The reaction shown is between the boron enolate of propionyl oxazolidinone and isobutyraldehyde.
| Solvent | Coordinating Ability | Typical syn:anti Ratio | Reference |
| **Dichloromethane (CH₂Cl₂) ** | Non-coordinating | >99:1 | [7] |
| Diethyl Ether (Et₂O) | Coordinating | ~95:5 | [8] |
| Tetrahydrofuran (THF) | Strongly Coordinating | ~85:15 to ~50:50 | [8] |
| THF/HMPA | Strongly Coordinating/Chaotropic | 16:84 (anti-selective) | [8] |
Note: The addition of hexamethylphosphoramide (HMPA) can completely reverse selectivity by favoring an open transition state, demonstrating the profound influence of coordinating additives.
Visualizing the Mechanism: The Role of the Solvent
The diagrams below, generated using DOT language, illustrate the key mechanistic concepts.
Experimental Workflow
Caption: Standard workflow for an Evans syn-aldol reaction.
Transition State Models
Caption: Solvent influence on the Evans aldol transition state.
Protocol: Standard Evans syn-Aldol Reaction
This protocol is a representative example and should be adapted for specific substrates.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde of choice
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, 30% Hydrogen Peroxide, pH 7 Phosphate Buffer
Procedure:
-
Setup: Under an argon atmosphere, dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), either neat or as a solution in cold CH₂Cl₂, dropwise to the enolate solution.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Warm-up & Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extract with CH₂Cl₂, dry the organic layer, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
References
-
Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Aldol Condensation of Evans Chiral Enolates with Acetophenones. Its Application to the Stereoselective Synthesis of Homochiral Antifungal Agents. The Journal of Organic Chemistry. [Link]
-
The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]
-
Solving Anti Aldol Reaction Issues. YouTube. [Link]
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
-
Evans aldol ppt. Slideshare. [Link]
-
Mechanistic study of Evans anti-aldol reactions catalyzed by magnesium chloride using DFT. American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans aldol ppt | PPTX [slideshare.net]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic study of Evans anti-aldol reactions catalyzed by magnesium chloride using DFT | Poster Board #2504 - American Chemical Society [acs.digitellinc.com]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Strategies for Difficult Cleavage of N-Acyl Oxazolidinones
Welcome to the technical support center for N-acyl oxazolidinone cleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans' chiral auxiliaries and encounter challenges during the critical cleavage step.[1][2] As pioneers in asymmetric synthesis, we understand that while oxazolidinones are powerful tools for stereocontrol, their removal can sometimes be problematic, especially with sterically hindered or sensitive substrates.[1][3][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing these transformations.
Troubleshooting Guide: Common Issues in N-Acyl Oxazolidinone Cleavage
Difficulties during the cleavage of N-acyl oxazolidinones often manifest as incomplete reactions, low yields, or the formation of undesired byproducts. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete Cleavage / Low Yield of Carboxylic Acid | Steric Hindrance: The acyl group is too bulky, preventing efficient nucleophilic attack at the exocyclic carbonyl. | 1. Modify Standard LiOH/H₂O₂ Conditions: Increase the excess of LiOH and H₂O₂, and consider elevating the reaction temperature. The increased concentration of the active nucleophile, lithium hydroperoxide (LiOOH), can overcome the steric barrier.[1][5] 2. Alternative Nucleophiles: Employ nucleophiles like lithium benzyloxide (LiOBn) or lithium thiobenzyloxide (LiSBn), which can be more effective for hindered substrates.[6] 3. Reductive Cleavage: If a primary alcohol is the desired product, reductive cleavage with reagents like LiBH₄ or LiAlH₄ is a robust alternative that is often less sensitive to steric bulk.[7][8] |
| Formation of Hydroxyamide Byproduct | Competitive Attack at the Endocyclic Carbonyl: Hydroxide (from LiOH) can attack the less hindered endocyclic (carbamate) carbonyl, leading to ring-opening of the auxiliary.[1][5][6] | 1. Optimize LiOH/H₂O₂ Ratio: Ensure a sufficient excess of H₂O₂ is used. H₂O₂ reacts with LiOH to form the desired nucleophile, LiOOH, which selectively attacks the exocyclic carbonyl.[1][5] A higher concentration of H₂O₂ shifts the equilibrium towards LiOOH, minimizing unwanted side reactions.[5] 2. Lower Reaction Temperature: Running the reaction at 0°C or below can enhance the selectivity for the desired cleavage pathway. |
| Epimerization of the α-Stereocenter | Basic Reaction Conditions: The basic conditions required for many cleavage methods can lead to deprotonation at the α-carbon, causing racemization or epimerization.[9][10] | 1. Milder Cleavage Conditions: If basic hydrolysis is problematic, consider transamination or reductive cleavage under neutral or mildly acidic conditions. 2. Careful pH Control During Workup: Avoid prolonged exposure to strongly acidic or basic conditions during the workup procedure. |
| Decomposition of Sensitive Functional Groups | Harsh Reaction Conditions: The presence of strong nucleophiles, bases, or oxidants can degrade other functional groups in the molecule. | 1. N-to-S Acyl Transfer: For substrates with sensitive electrophilic groups, a cysteine-derived auxiliary allows for an N-to-S acyl transfer, forming a thioester that can be chemoselectively functionalized under milder conditions.[8] 2. Enzymatic Cleavage: In specific cases, enzymatic hydrolysis can offer high selectivity and mild reaction conditions, preserving sensitive functionalities.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-acyl oxazolidinone cleavage to a carboxylic acid, and why might they fail?
A1: The most common method for hydrolyzing N-acyl oxazolidinones to the corresponding carboxylic acid is treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of tetrahydrofuran (THF) and water.[3][5][12] The active nucleophile in this reaction is lithium hydroperoxide (LiOOH), formed in situ from the reaction of LiOH and H₂O₂.[1][5] LiOOH selectively attacks the exocyclic carbonyl of the N-acyl group, leading to the formation of a peroxyacid intermediate, which is then reduced during workup to the carboxylic acid.[3][5]
These standard conditions may fail for several reasons:
-
Steric Hindrance: If the acyl group is sterically demanding, the approach of the LiOOH nucleophile to the exocyclic carbonyl can be impeded, resulting in a sluggish or incomplete reaction.[4]
-
Side Reactions: Insufficient H₂O₂ can lead to a higher relative concentration of LiOH, which can attack the less hindered endocyclic carbonyl, resulting in the formation of an undesired hydroxyamide byproduct and destruction of the chiral auxiliary.[1][5][6]
-
Substrate Instability: The basic and oxidative conditions can be too harsh for molecules containing sensitive functional groups.
Q2: My substrate is highly sterically hindered. What are the best alternative cleavage strategies?
A2: For highly hindered substrates where standard LiOH/H₂O₂ cleavage is inefficient, several alternative strategies can be employed:
-
Reductive Cleavage: This is a highly effective method for converting the N-acyl group to a primary alcohol. Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.[7][8] This approach is often less sensitive to steric hindrance than hydrolytic methods.
-
Transamination: This method directly converts the N-acyl oxazolidinone to a primary or secondary amide without proceeding through a carboxylic acid intermediate.[13] This can be advantageous for avoiding potentially problematic purification of carboxylic acids.
-
Lewis Acid-Catalyzed Cleavage: Certain Lewis acids can facilitate the cleavage of N-acyl oxazolidinones to esters, amides, or acids under milder conditions.
Q3: How can I minimize the risk of epimerization at the α-stereocenter during cleavage?
A3: Epimerization is a significant concern, as it compromises the stereochemical integrity of the product.[9] It is typically caused by the abstraction of the α-proton under basic conditions.[9][10] To minimize this risk:
-
Maintain Low Temperatures: Performing the cleavage at 0°C or lower can significantly reduce the rate of epimerization.
-
Careful Control of Base Equivalents: Use the minimum amount of base necessary to achieve complete reaction.
-
Rapid Quenching and Workup: Once the reaction is complete, promptly quench the reaction and proceed with the workup to minimize the time the product is exposed to basic conditions.
-
Consider Alternative, Milder Methods: If epimerization remains a problem, explore non-basic cleavage methods such as reductive cleavage or certain Lewis acid-catalyzed procedures.
Q4: Are there any safety concerns associated with the LiOH/H₂O₂ cleavage method?
A4: Yes, a significant and often overlooked safety concern with the LiOH/H₂O₂ method is the evolution of oxygen gas.[5][12][14] This occurs because the peracid intermediate formed during the reaction can be reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[5][12][14] In the presence of flammable organic solvents like THF, this can create a potentially explosive atmosphere.[5][12][14]
To mitigate this risk, especially on a larger scale:
-
Ensure adequate inerting of the reaction vessel with an inert gas like nitrogen or argon.
-
Consider slow, controlled addition of the reagents to manage the rate of oxygen evolution.
-
For large-scale reactions, running the process in a continuous or semi-batch mode can help control the off-gassing rate.[5]
Detailed Experimental Protocols
Protocol 1: Standard Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is suitable for most unhindered N-acyl oxazolidinones.
Step-by-Step Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water at 0°C.
-
To this solution, add a pre-mixed, cooled (0°C) solution of aqueous hydrogen peroxide (30% w/w, 4.0 equiv) and aqueous lithium hydroxide (1.0 M, 2.0 equiv).
-
Stir the reaction mixture vigorously at 0°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This protocol is a robust alternative, particularly for sterically hindered substrates.
Step-by-Step Methodology:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at 0°C.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude primary alcohol.
Visualizing the Mechanisms
Mechanism of LiOH/H₂O₂ Cleavage
The following diagram illustrates the key steps in the selective cleavage of the exocyclic carbonyl by lithium hydroperoxide.
Caption: Decision tree for cleavage strategy.
References
-
Beutner, G. L., & MacMillan, D. W. C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1353–1363. [Link]
-
Clayden, J., & Moran, W. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 3(1), 1-8. [Link]
-
Larrow, J. F., & Williams, J. M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Clayden, J., & Moran, W. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Jo, W. S., Curtis, B. J., Rehan, M., Adrover-Castellano, M. L., Sherman, D. H., & Healy, A. R. (2024). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. JACS Au, 4(5), 2058–2066. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Beutner, G. L., & MacMillan, D. W. C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1353–1363. [Link]
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Gladysz, J. A. (2007). Design, Synthesis and Application of Fluorous Oxazolidinone Chiral Auxiliaries. MSpace. [Link]
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Gagnon, D., & Du, H. (2011). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 13(15), 4120–4123. [Link]
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Beutner, G. L., & MacMillan, D. W. C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
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Li, J., et al. (2023). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
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Kovács, F., et al. (2017). Formation of N-amino oxazolidinone following the amination step. ResearchGate. [Link]
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Tan, Y. H., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chembiochem, 25(4), e202300683. [Link]
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Gagnon, D., & Du, H. (2011). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. PubMed. [Link]
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Yacob, M. H., & Ramli, N. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(18), 5890. [Link]
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Barma, D. K., et al. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 44(33), 6267-6270. [Link]
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Das, A., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society, 145(30), 16686–16698. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. [Link]
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Kaur, N., & Guntreddi, T. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 13(38), 26733–26756. [Link]
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Elashal, H. E., et al. (2018). Oxazolidinone-Mediated Sequence Determination of One-Bead One-Compound Cyclic Peptide Libraries. Organic Letters, 20(8), 2374–2377. [Link]
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Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Validation & Comparative
A Researcher's Guide to the Evaluation of Novel Chiral Auxiliaries: Determining Enantiomeric Excess for Products of 2-(2-Isopropyloxazolidin-3-yl)ethanol
For researchers, scientists, and professionals in drug development, the selection and evaluation of chiral auxiliaries are pivotal for successful asymmetric synthesis. This guide provides a comprehensive framework for assessing the efficacy of a novel chiral auxiliary, using 2-(2-isopropyloxazolidin-3-yl)ethanol as a case study. In the absence of extensive published data on this specific auxiliary, we will benchmark its hypothetical performance against the well-established Evans' oxazolidinones. The core of this guide is a detailed comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of the resulting products, providing the necessary experimental protocols and theoretical underpinnings for a rigorous evaluation.
The Role of Chiral Auxiliaries and the Imperative of Accurate Enantiomeric Excess Determination
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries are indispensable tools. These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol.[1] The success of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity in a reaction, which, after cleavage of the auxiliary, translates to a high enantiomeric excess of the final product.
The accurate determination of enantiomeric excess is therefore not merely a characterization step but a critical measure of the auxiliary's performance. It dictates the viability of a synthetic route and is a crucial parameter in the development of stereochemically pure active pharmaceutical ingredients.
Benchmarking Performance: The Gold Standard of Evans' Oxazolidinones
To evaluate a new chiral auxiliary, it is essential to compare its performance against a well-established benchmark. Evans' oxazolidinones are a class of chiral auxiliaries that have demonstrated exceptional stereocontrol in a wide range of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2] Their predictable stereochemical outcomes and the vast body of literature supporting their application make them an ideal standard for comparison.
Below is a summary of the typical performance of an Evans' auxiliary in a representative asymmetric aldol reaction.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 | [3] |
| (R)-4-isopropyl-2-oxazolidinone | Isovaleraldehyde | >98:2 | 80-90 | [2] |
This data provides a quantitative target for the evaluation of a new chiral auxiliary like this compound.
A Framework for Evaluating this compound in Asymmetric Synthesis
Let us consider a hypothetical asymmetric aldol reaction employing this compound as the chiral auxiliary. The first step would be the acylation of the auxiliary, followed by enolate formation and reaction with an aldehyde.
Figure 1: Proposed workflow for an asymmetric aldol reaction using this compound.
The primary goal after the reaction is to determine the diastereomeric ratio of the aldol adducts, which will correspond to the enantiomeric excess of the product after the auxiliary is cleaved. Below, we compare the most common and powerful techniques for this crucial analytical step.
A Comparative Guide to Methods for Determining Enantiomeric Excess
The determination of enantiomeric excess is a critical step in asymmetric synthesis.[4] The choice of analytical method depends on several factors, including the nature of the analyte, the required accuracy, and the available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[5] It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle of Separation: The differential interaction between the enantiomers and the chiral stationary phase leads to the formation of transient diastereomeric complexes with different energies, resulting in their separation on the column.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point due to their broad applicability.
-
Mobile Phase Screening:
-
For normal-phase HPLC, start with a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
For reversed-phase HPLC, use a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.
-
-
Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers (resolution > 1.5). The flow rate and column temperature can also be optimized.
-
Sample Preparation: Dissolve a small amount of the product mixture in the mobile phase.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram using a UV detector at an appropriate wavelength.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Figure 2: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral gas chromatography offers excellent resolution and sensitivity.
Principle of Separation: Similar to chiral HPLC, chiral GC employs a chiral stationary phase coated on the inside of a capillary column. The differential interaction between the enantiomers and the CSP as they travel through the column leads to their separation.
Experimental Protocol: Chiral GC Analysis
-
Column Selection: Choose a suitable chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Temperature Program: Develop a temperature program for the GC oven that allows for the separation of the enantiomers. This typically involves an initial temperature hold, followed by a ramp to a final temperature.
-
Carrier Gas: Use an inert carrier gas, such as helium or hydrogen, at a constant flow rate.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., hexane, dichloromethane). If the product is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.
-
Injection and Data Acquisition: Inject a small volume of the sample into the heated GC inlet. The analytes are vaporized and carried onto the column. A flame ionization detector (FID) is commonly used for detection.
-
Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Figure 3: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, typically through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Principle of Analysis:
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms transient diastereomeric complexes with each enantiomer, which have different chemical environments and thus distinct NMR signals.
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, different NMR spectra.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Accurately weigh the product sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the sample alone.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Final Spectrum: Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two distinct sets of peaks.
-
Calculation of Enantiomeric Excess: The ee is determined by integrating the corresponding signals for each diastereomeric complex.
Figure 4: Workflow for ee determination by NMR with a CSA.
Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase | Formation of diastereomeric complexes |
| Sample Requirement | Non-volatile or volatile | Volatile and thermally stable | Soluble in deuterated solvents |
| Sensitivity | High (µg to ng) | Very high (ng to pg) | Lower (mg) |
| Development Time | Can be time-consuming | Can be time-consuming | Often faster for screening |
| Quantification | Highly accurate and reproducible | Highly accurate and reproducible | Good, but can be affected by relaxation delays |
| Cost | Moderate to high (columns can be expensive) | Moderate | High (instrument cost) |
| Advantages | Broad applicability, well-established | Excellent resolution for suitable analytes | Provides structural information, no physical separation needed |
| Disadvantages | Column cost, method development can be lengthy | Limited to volatile/thermally stable compounds | Lower sensitivity, potential for signal overlap |
Data Interpretation and Performance Evaluation
After obtaining the enantiomeric excess of the product from the reaction with this compound, the next step is to compare this value with the benchmark data from the Evans' auxiliary. A successful outcome would be an ee value that is comparable to or exceeds that achieved with the Evans' auxiliary under similar reaction conditions.
For instance, if the aldol reaction with this compound and benzaldehyde yields a product with a 95% ee, this would be a strong indication of its potential as an effective chiral auxiliary, rivaling the performance of the established Evans' auxiliary.
Conclusion
The evaluation of a novel chiral auxiliary such as this compound requires a systematic and rigorous approach. By benchmarking against a well-established auxiliary like Evans' oxazolidinones and employing robust analytical techniques for the determination of enantiomeric excess, researchers can effectively assess the potential of new tools for asymmetric synthesis. Chiral HPLC, chiral GC, and NMR spectroscopy each offer unique advantages and are complementary in their application. A thorough understanding and judicious application of these methods are paramount to advancing the field of stereoselective synthesis and the development of enantiomerically pure molecules for a myriad of applications.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link][6][7][8]
-
Wanner, M. J., & Koomen, G. J. (2007). Chiral HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114.[5]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ResearchGate. NMR Chiral solvating agents. [Link]
-
National Center for Biotechnology Information. Determination of Enantiomeric Excess in Confined Aprotic Solvent. [Link][9]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Diastereomers of N-Acyl Oxazolidinones
For researchers, medicinal chemists, and professionals in drug development, the precise analysis and separation of stereoisomers are paramount. N-acyl oxazolidinones, particularly the renowned Evans' chiral auxiliaries, are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The diastereomeric intermediates generated in these reactions must be accurately quantified and, in many cases, separated to yield enantiomerically pure target molecules. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the challenging task of separating diastereomers of N-acyl oxazolidinones, offering field-proven insights and actionable experimental data.
The Critical Role of Diastereomer Separation in Asymmetric Synthesis
N-acyl oxazolidinones serve as transient chiral auxiliaries, directing the stereochemical course of reactions such as aldol additions, alkylations, and conjugate additions. The products of these reactions are diastereomers, which, unlike enantiomers, possess different physical and chemical properties. This distinction allows for their separation by chromatographic techniques. The diastereomeric ratio (d.r.) is a direct measure of the stereoselectivity of the reaction, and efficient separation is often the only viable path to obtaining an enantiomerically pure final product after cleavage of the auxiliary. While flash chromatography on achiral silica gel is frequently employed for the purification of these diastereomers, chiral HPLC offers superior resolution, making it an invaluable tool for both analytical determination of diastereomeric purity and for challenging preparative separations.[1]
The Power of Polysaccharide-Based Chiral Stationary Phases
Among the vast array of commercially available chiral stationary phases (CSPs), polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be the most versatile and effective for a broad range of chiral separations, including those of oxazolidinone derivatives.[2][3][4][5] The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion within the helical grooves of the polysaccharide polymer. The choice of the polysaccharide backbone (amylose or cellulose), the derivatizing agent (e.g., phenylcarbamates), and the substituents on the aromatic rings of the carbamate all play a crucial role in the enantioselectivity of the CSP.
Comparative Performance of Polysaccharide CSPs in Polar Organic Mode
A systematic study by Dobó et al. (2022) on the enantioseparation of oxazolidinone analogues provides a wealth of data on the performance of various polysaccharide-based CSPs in the polar organic mode.[2][5] This mode, utilizing neat polar organic solvents like methanol (MeOH), ethanol (EtOH), isopropanol (IPA), and acetonitrile (ACN), offers a unique selectivity profile compared to traditional normal-phase or reversed-phase chromatography.
The following tables summarize the chromatographic performance of different Lux® (Phenomenex) and Chiralcel®/Chiralpak® (Daicel) columns for the separation of representative oxazolidinone analogues.
Table 1: Comparison of Amylose-Based CSPs for the Separation of Oxazolidinone Analogues
| Analyte | CSP | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Compound 1 | Lux Amylose-2 | ACN | 1.8 | 1.35 | 2.6 |
| Compound 2 | Lux Amylose-1 | ACN | 2.5 | 1.65 | 4.5 |
| Compound 3 | Lux Amylose-1 | ACN | 3.1 | 1.58 | 4.4 |
| Compound 4 | Lux i-Amylose-1 | ACN | 1.2 | 1.42 | 2.0 |
| Compound 5 | Lux Amylose-2 | ACN | 2.9 | 1.55 | 4.3 |
Data sourced from Dobó et al., J. Chromatogr. A, 2022.[2][5]
Table 2: Comparison of Cellulose-Based CSPs for the Separation of Oxazolidinone Analogues
| Analyte | CSP | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Compound 1 | Lux Cellulose-1 | ACN | 2.1 | 1.15 | 1.5 |
| Compound 2 | Lux Cellulose-4 | MeOH | 1.5 | 1.21 | 1.9 |
| Compound 3 | Lux Cellulose-1 | ACN | 2.8 | 1.18 | 1.7 |
| Compound 4 | Lux Cellulose-2 | IPA | 0.9 | 1.12 | 1.1 |
| Compound 5 | Lux Cellulose-1 | ACN | 3.5 | 1.25 | 2.1 |
Data sourced from Dobó et al., J. Chromatogr. A, 2022.[2][5]
Key Insights from the Comparative Data:
-
Superiority of Amylose-Based CSPs: The data clearly indicates that for this class of compounds, amylose-based CSPs generally provide significantly higher enantioselectivity (α) and resolution (Rs) compared to their cellulose-based counterparts, especially when using acetonitrile as the mobile phase.[2][4][5]
-
The Critical Role of the Mobile Phase: The choice of the polar organic solvent has a profound impact on the separation. Acetonitrile, in many cases, delivered the best performance on amylose phases. This is attributed to its ability to modulate the interactions between the analyte and the CSP in a way that enhances chiral recognition.
-
Structure-Dependent Separation: The subtle structural differences between the analytes led to significant variations in their separation, highlighting the importance of empirical screening for method development. The replacement of an oxygen atom with sulfur in the oxazolidinone ring, for instance, was found to significantly alter the enantiomer recognition mechanism.[2][5]
Causality Behind Experimental Choices: A Deeper Dive
The selection of a chiral HPLC method is not merely a matter of trial and error; it is guided by an understanding of the underlying principles of chiral recognition and the interplay between the analyte, the stationary phase, and the mobile phase.
The Zimmerman-Traxler Model and Diastereoselectivity
In the context of Evans' aldol reactions, the high diastereoselectivity is often explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[6][7] The bulky substituent on the oxazolidinone auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer (typically the syn-adduct).
Caption: Principle of diastereomer separation on a chiral stationary phase.
Experimental Protocols
Protocol 1: Screening of Polysaccharide CSPs in Polar Organic Mode
This protocol is adapted from the work of Dobó et al. (2022) and serves as an excellent starting point for method development. [2][5]
-
Column Selection:
-
Lux Amylose-1 (150 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-1 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-4 (150 x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Sample Preparation: Dissolve the N-acyl oxazolidinone diastereomeric mixture in methanol to a final concentration of 1 mg/mL.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Mobile Phases: Screen with 100% Methanol, 100% Ethanol, 100% Isopropanol, and 100% Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each set of conditions to identify the most promising column and mobile phase combination.
Protocol 2: Method Optimization in Normal Phase Mode
For many N-acyl oxazolidinone diastereomers, especially those from aldol reactions, normal phase chromatography is highly effective.
-
Column Selection:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase.
-
HPLC System and Conditions:
-
Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has good absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Adjust the ratio of n-hexane to isopropanol to optimize retention and resolution. Increasing the isopropanol content will decrease retention time.
-
For basic or acidic analytes, consider adding a mobile phase modifier such as diethylamine (DEA) or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to improve peak shape and selectivity.
-
Alternative Technique: Supercritical Fluid Chromatography (SFC)
For certain challenging separations, Supercritical Fluid Chromatography (SFC) can be a powerful alternative to HPLC. A study on the separation of the diastereomers of DuP 105, an oxazolidinone antibacterial agent, demonstrated the utility of a Chiralcel OD column in SFC mode. [3]SFC often provides faster separations and uses less organic solvent compared to normal phase HPLC.
Conclusion
The separation of diastereomers of N-acyl oxazolidinones is a critical step in asymmetric synthesis. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a robust and versatile platform for both analytical and preparative-scale separations. While amylose-based CSPs often show superior performance in polar organic mode, a systematic screening of different columns and mobile phases is essential for successful method development. By understanding the principles of chiral recognition and carefully optimizing the chromatographic conditions, researchers can achieve the high-resolution separations necessary to advance their synthetic and drug development endeavors.
References
-
Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Alasandro, M. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 807-814. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Organic letters, 7(15), 3397-3400. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). Diastereoselective alkylation and aldol reactions mediated by the D-mannitol-derived oxazolidin-2-one as a chiral auxiliary. The Journal of Organic Chemistry, 67(14), 4884-4892. [Link]
-
Szabó, Z. I., Dobó, M., Foroughbakhshfasaei, M., Horváth, P., & Tóth, G. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]
-
Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2007). Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative. Arkivoc, 2007(6), 236-247. [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. RSC advances, 10(52), 31235-31291. [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 7(15), 3397-3400. [Link]
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A Comprehensive Guide to Determining Diastereomeric Ratios of Aldol Adducts by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal in the construction of complex molecules like natural products and pharmaceuticals.[1] The ability to precisely control the stereochemical outcome of this reaction is of paramount importance.[1] This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for determining the diastereomeric ratio (d.r.) of aldol adducts, focusing on the practical application and theoretical underpinnings of various NMR techniques.
The Stereochemical Challenge: Syn vs. Anti Diastereomers
The aldol reaction creates up to two new stereocenters, leading to the potential formation of diastereomers, commonly designated as syn and anti.[2] The relative stereochemistry is often dictated by the geometry of the enolate (E or Z) and the reaction conditions, a concept rationalized by the Zimmerman-Traxler model.[1][3][4][5] This model posits a six-membered, chair-like transition state where steric interactions determine the facial selectivity of the aldehyde, thereby influencing whether the syn or anti product is favored.[1][3][4][5][6] Specifically, Z-enolates typically lead to syn products, while E-enolates favor the formation of anti products.[6] The ability to accurately determine the ratio of these diastereomers is crucial for optimizing reaction conditions and for the purification of the desired stereoisomer.
Foundational NMR Principles for Diastereomer Analysis
Diastereomers, unlike enantiomers, have distinct physical properties and, critically for this discussion, different NMR spectra in an achiral solvent. This difference arises because the spatial arrangement of atoms in diastereomers leads to unique chemical environments for their respective nuclei.
Chemical Shift (δ) Differentiation
The most straightforward method for determining the d.r. is by comparing the ¹H NMR chemical shifts of protons adjacent to the newly formed stereocenters. The different spatial orientations of substituents in syn and anti diastereomers result in varying shielding and deshielding effects, leading to distinct chemical shifts for analogous protons.
Vicinal Coupling Constants (³J) and the Karplus Relationship
The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[7][8] This equation, generally expressed as J(φ) = A cos²φ + B cosφ + C, is a powerful tool for conformational analysis.[8] In the context of aldol adducts, the ³J value between the protons on the α- and β-carbons can provide valuable information about the relative stereochemistry.
-
Anti-diastereomers often exhibit a larger coupling constant (typically 7-10 Hz) due to a favored anti-periplanar arrangement of the vicinal protons (φ ≈ 180°).
-
Syn-diastereomers tend to show a smaller coupling constant (typically 2-5 Hz) as the protons are in a gauche relationship (φ ≈ 60°).
It is important to note that these are generalizations, and the observed coupling constants can be influenced by conformational flexibility and substituent effects.[9][10]
Experimental Workflow for Diastereomeric Ratio Determination
The following section outlines a systematic approach to analyzing the diastereomeric ratio of aldol adducts using NMR spectroscopy.
Step 1: Direct ¹H NMR Analysis
This is the initial and often sufficient step for determining the d.r.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of the crude aldol adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification. A d1 of 10-20 seconds is generally recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.[11]
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons on the α- or β-carbon are often ideal candidates.
-
Carefully integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.[11]
-
Table 1: Representative ¹H NMR Data for Syn and Anti Aldol Adducts
| Diastereomer | Proton | Typical Chemical Shift (ppm) | Typical ³JHH (Hz) |
| Syn | Hα | 2.5 - 2.8 | 2 - 5 |
| Hβ | 3.8 - 4.2 | ||
| Anti | Hα | 2.4 - 2.7 | 7 - 10 |
| Hβ | 3.6 - 4.0 |
Note: These are generalized ranges and can vary significantly based on the specific structure of the aldol adduct.
Step 2: Addressing Spectral Overlap with Advanced Techniques
In cases of significant signal overlap in the ¹H NMR spectrum, several strategies can be employed.
-
Higher Field NMR: Re-analyzing the sample on a higher field spectrometer (e.g., 600 MHz or 800 MHz) can often resolve overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps to identify coupled protons and trace the spin systems of each diastereomer, aiding in the assignment of overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can be useful for resolving proton signals based on the dispersion of the ¹³C spectrum.
-
-
Band-Selective Pure Shift NMR: This advanced technique can collapse complex multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration of previously overlapping signals.[12]
Step 3: Chemical Derivatization for Unambiguous Assignment
When direct analysis is inconclusive, chemical derivatization can be a powerful tool to enhance the spectral differences between diastereomers.
Acetonide Formation for ¹³C NMR Analysis:
Conversion of the 1,3-diol moiety of the aldol adduct into an acetonide derivative can provide a clear distinction in the ¹³C NMR spectrum. This method, pioneered by Rychnovsky, relies on the different conformational preferences of the resulting six-membered rings.[13][14][15][16]
-
Syn-1,3-diol acetonides typically adopt a chair conformation, leading to distinct chemical shifts for the equatorial and axial methyl groups of the acetonide at approximately 30 ppm and 19 ppm, respectively.[13][14][16]
-
Anti-1,3-diol acetonides tend to exist in a twist-boat conformation to avoid 1,3-diaxial interactions, resulting in both acetonide methyl groups appearing in a similar chemical environment, typically around 24-25 ppm.[13]
Protocol for Acetonide Formation:
-
Dissolve the aldol adduct in an excess of 2,2-dimethoxypropane.
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purify the resulting acetonide by column chromatography before NMR analysis.
Chiral Derivatizing Agents (CDAs):
For determining the enantiomeric excess of a single diastereomer, or for further confirmation of diastereomeric identity, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used.[17][18][19][20] These agents react with the hydroxyl group of the aldol adduct to form diastereomeric esters, which often exhibit well-resolved signals in the ¹H or ¹⁹F NMR spectrum.[17][19]
Visualizing the Workflow
The following diagram illustrates the decision-making process for determining the diastereomeric ratio of aldol adducts.
Caption: Workflow for NMR-based determination of diastereomeric ratio.
Trustworthiness and Self-Validation
To ensure the accuracy of the determined diastereomeric ratio, consider the following self-validating checks:
-
Consistency Across Multiple Signals: If possible, calculate the d.r. using multiple pairs of non-overlapping signals from the two diastereomers. The ratios obtained should be consistent within experimental error.
-
Sum of Integrals: The sum of the integrals for a given proton in both diastereomers should correspond to the expected number of protons (e.g., 1H for Hα).
-
Spiking Experiment: If a pure sample of one diastereomer is available, a "spiking" experiment can be performed. Adding a small amount of the pure diastereomer to the mixture and re-acquiring the NMR spectrum will confirm the signal assignments based on which peak increases in intensity.
Conclusion
NMR spectroscopy is an indispensable tool for the stereochemical analysis of aldol adducts. A systematic approach, beginning with a simple ¹H NMR experiment and progressing to more advanced techniques or chemical derivatization as needed, allows for the accurate and reliable determination of diastereomeric ratios. By understanding the underlying principles of chemical shift differentiation and coupling constant analysis, researchers can confidently assess the outcome of their stereoselective reactions, a critical step in the efficient synthesis of complex chiral molecules.
References
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Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
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Heathcock, C. H. Acyclic Stereocontrol Through the Aldol Condensation. Science1981 , 214 (4519), 395–400. [Link]
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Karplus, M. Vicinal Proton Coupling in Nuclear Magnetic Resonance. J. Am. Chem. Soc.1963 , 85 (18), 2870–2871. [Link]
-
Rychnovsky, S. D.; Skalitzky, D. J. Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Lett.1990 , 31 (7), 945–948. [Link]
-
Evans, D. A.; Rieger, D. L.; Gage, J. R. 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Lett.1990 , 31 (49), 7099–7100. [Link]
-
Rychnovsky, S. D.; Rogers, B. N.; Richardson, T. I. Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. J. Org. Chem.1997 , 62 (12), 4014–4024. [Link]
-
Dale, J. A.; Dull, D. L.; Mosher, H. S. α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. J. Org. Chem.1969 , 34 (9), 2543–2549. [Link]
-
Nilsson, M.; Aguilar, J. A.; Morris, G. A. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chem. Commun.2014 , 50 (58), 7854-7857. [Link]
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Wenzel, T. J. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Anal. Bioanal. Chem.2006 , 385 (4), 634–649. [Link]
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comparison of 2-(2-isopropyloxazolidin-3-yl)ethanol with other Evans auxiliaries
For the modern synthetic chemist, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and well-understood method for introducing chirality.[1] Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have established themselves as the gold standard, demonstrating exceptional utility in a wide range of stereoselective transformations.[2] This guide provides an in-depth comparison of common Evans auxiliaries, supported by experimental data, and clarifies the role of structurally related compounds such as 2-(2-isopropyloxazolidin-3-yl)ethanol.
The Foundation of Stereocontrol: The Evans Oxazolidinone System
Evans auxiliaries are chiral molecules, typically derived from readily available amino alcohols, that are temporarily appended to a substrate to direct the stereochemical outcome of a subsequent reaction.[1] The power of this system lies in the rigid conformational bias imposed by the auxiliary on the reactive intermediate, typically a metal-chelated (Z)-enolate. This chelation, combined with the steric hindrance of the substituent at the C4 position of the oxazolidinone, effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[2]
The general workflow for employing an Evans auxiliary involves three key stages:
-
Acylation: The chiral auxiliary is coupled to a carboxylic acid derivative to form an N-acyloxazolidinone.
-
Diastereoselective Reaction: The N-acyloxazolidinone is converted into a chiral enolate and reacted with an electrophile (e.g., in an alkylation or aldol reaction).
-
Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Performance: (S)-4-Benzyl-2-oxazolidinone vs. (S)-4-Isopropyl-2-oxazolidinone
The choice of substituent on the Evans auxiliary (derived from different amino acids) is critical as it dictates the steric environment and can influence the level of diastereoselectivity. Below is a comparison of two of the most widely used Evans auxiliaries: (S)-4-benzyl-2-oxazolidinone (derived from L-phenylalanine) and (S)-4-isopropyl-2-oxazolidinone (derived from L-valine).
The primary difference lies in the nature of the C4-substituent: a flexible benzyl group versus a more rigid, sterically demanding isopropyl group. This seemingly small change can affect the outcome of stereoselective reactions.
| Feature | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Isopropyl-2-oxazolidinone | Rationale & Causality |
| Origin | L-Phenylalanine | L-Valine | Derived from readily available and relatively inexpensive chiral pool amino acids. |
| Physical Form | White crystalline solid | White crystalline solid | Crystalline nature facilitates purification by recrystallization. |
| Asymmetric Alkylation | Typically >98:2 d.r.[2][3] | Typically >95:5 d.r. | Both provide excellent stereocontrol. The benzyl group's steric profile effectively blocks one face of the enolate. |
| Asymmetric Aldol | Typically >97:3 d.r. for syn adducts[4] | Typically >97:3 d.r. for syn adducts[5] | High diastereoselectivity is a hallmark of Evans syn-aldol reactions, driven by a Zimmerman-Traxler transition state. |
| Cleavage Conditions | Standard (e.g., LiOH/H₂O₂, LiBH₄) | Standard (e.g., LiOH/H₂O₂, LiBH₄) | The core oxazolidinone structure dictates cleavage reactivity, which is similar for both. |
| Recyclability | High | High | Both auxiliaries are stable and can be recovered in high yield after cleavage. |
In-Field Insights: While both auxiliaries provide outstanding levels of stereocontrol, the choice between them can be subtle. The benzyl derivative is often favored due to its slightly higher and more consistent diastereoselectivities in a broader range of alkylation reactions.[2] However, the isopropyl auxiliary can be advantageous in specific applications where its unique steric and electronic properties may enhance selectivity.
The Role of the Metal Enolate in Stereodirection
The high diastereoselectivity observed with Evans auxiliaries is a direct consequence of the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS). The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the N-acyl group, forcing the C4-substituent into a position where it effectively shields one face of the enolate from the incoming electrophile.
Caption: Steric shielding of the chelated (Z)-enolate directs electrophilic attack.
Note: The DOT script above is a template. Actual chemical structure images would be needed for a precise diagram.
Experimental Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
This protocol is a self-validating system for the asymmetric synthesis of 2-methyl-4-pentenoic acid, adapted from Smith, T. E., et al. (2008).[2]
Step 1: Acylation of the Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.2 eq) and heat the mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by column chromatography. Causality: Using DMAP as an acyl transfer catalyst allows for milder acylation conditions compared to the traditional deprotonation with n-BuLi followed by reaction with an acyl chloride.[2]
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product, and is typically ≥98:2.[2][3] Causality: The low temperature (-78 °C) is critical to maintain the kinetic control of the reaction and the stability of the enolate. NaHMDS is a strong, non-nucleophilic base ideal for clean enolate formation.
Step 3: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the product with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer. The organic layer contains the desired enantiomerically enriched 2-methyl-4-pentenoic acid. Causality: The LiOOH (formed in situ from LiOH and H₂O₂) is a soft nucleophile that selectively attacks the acyl carbonyl group over the more sterically hindered and less electrophilic carbamate carbonyl of the auxiliary, ensuring clean cleavage.[6]
A Note on this compound
It is crucial to distinguish between the classical Evans N-acyl-2-oxazolidinones and other substituted oxazolidines. The topic compound, this compound, possesses a fundamentally different structure.
Key Structural Differences:
-
N-Substitution: It is an N-alkyl oxazolidine, not an N-acyl oxazolidinone. This means it lacks the acyl group necessary for the formation of an enolate at the α-carbon.
-
C2-Carbonyl Group: It lacks the carbonyl group at the C2 position of the ring. This carbonyl is essential for chelation with the metal cation to form the rigid, stereodirecting enolate intermediate.
Due to these structural features, This compound cannot be used as a direct replacement for Evans auxiliaries in enolate-based asymmetric alkylation or aldol reactions. Its utility in asymmetric synthesis would lie in entirely different types of transformations, where the nitrogen atom or the hydroxyl group might be involved in catalysis or coordination, but not in the classical Evans enolate pathway. A thorough literature search reveals no significant applications of this specific compound as a chiral auxiliary in the context of stereoselective C-C bond formation.
Conclusion
The Evans oxazolidinone auxiliaries, particularly those derived from phenylalanine and valine, remain highly reliable and effective tools for asymmetric synthesis. Their performance is characterized by high diastereoselectivities, predictable stereochemical outcomes, and the ability to recover the chiral auxiliary. The choice between different Evans auxiliaries is often based on subtle optimization for specific substrates. It is essential for researchers to understand the core structural requirements for an effective Evans-type auxiliary—namely the N-acyl-2-oxazolidinone framework—to make informed decisions in the design of synthetic routes. Compounds like this compound, while chiral oxazolidines, belong to a different class of molecules and are not suitable for the powerful and well-established asymmetric enolate chemistry for which the Evans family is renowned.
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Coelho, F., de Azevedo, M. B. M., & de Lacerda, V. (2012). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(5), 5646-5662. [Link]
- University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis.
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Zhang, Z., et al. (2021). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry.
-
ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
- Polniaszek, R. P., & Dahnke, K. (2002). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry.
- Sibi, M. P., & Venkatraman, L. (2004). (S)-4-Benzyl-2-oxazolidinone.
- Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique.
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- Smith, T. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- University of Bristol. (n.d.). Alkylation of chiral enolates - The Evans Method.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Sigma-Aldrich. (n.d.). (S)-(-)-4-Isopropyl-2-oxazolidinone 99%. Product page.
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Oppolzer's Camphorsultam vs. 2-(2-Isopropyloxazolidin-3-yl)ethanol
In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone strategy for researchers in academia and the pharmaceutical industry. This guide provides an in-depth comparison of two such auxiliaries: the well-established and powerful Oppolzer's camphorsultam and the less-documented 2-(2-isopropyloxazolidin-3-yl)ethanol.
This analysis will delve into the structural features, mechanisms of stereocontrol, and practical applications of each auxiliary, supported by experimental data. While camphorsultam boasts a wealth of literature precedent, this guide will also explore the potential of this compound as a chiral directing group, contextualized within the broader class of oxazolidine auxiliaries.
Oppolzer's Camphorsultam: A Legacy of High Stereoselectivity
(1R)-(+)- and (1S)-(−)-2,10-Camphorsultam, often referred to as Oppolzer's sultam, are crystalline solids widely employed as chiral auxiliaries.[1] Their rigid bicyclic structure, derived from camphor, provides a well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to high levels of stereoselectivity in a variety of chemical transformations.[1][2]
Mechanism of Stereocontrol
The stereodirecting power of camphorsultam arises from its rigid conformation and the steric hindrance imposed by the camphor skeleton. When an acyl derivative of camphorsultam is converted to an enolate, the sultam ring directs the approach of an electrophile to the less hindered face. The sulfonyl group and one of the methyl groups of the camphor backbone effectively block one face of the enolate, forcing the electrophile to attack from the opposite side. This mechanism is particularly effective in the absence of chelating metals due to the unique rigid structure of the auxiliary.[2]
Applications in Asymmetric Synthesis
Camphorsultam has proven to be a versatile and highly effective chiral auxiliary in a wide range of asymmetric reactions, including:
-
Diels-Alder Reactions: N-acryloyl derivatives of camphorsultam act as powerful chiral dienophiles, affording Diels-Alder adducts with high asymmetric induction.[3]
-
Alkylation Reactions: The enolates derived from N-acyl camphorsultams undergo highly diastereoselective alkylation, providing a reliable route to chiral carboxylic acid derivatives.
-
Aldol Reactions: Camphorsultam-based enolates react with aldehydes to produce syn aldol adducts with excellent stereocontrol.[4]
-
Michael Additions: Camphorsultam is an effective chiral auxiliary in conjugate addition reactions.[5]
-
Other Reactions: Its applications extend to cyclopropanations, reductions, and ene reactions.[2]
Data Presentation: Performance of Camphorsultam in Asymmetric Reactions
| Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Alkylation | Methyl Iodide | >95:5 d.r. | |
| Diels-Alder | Cyclopentadiene | >95% d.e. | [3] |
| Aldol Reaction | Isobutyraldehyde | >99:1 d.r. | [4] |
Experimental Protocol: Asymmetric Alkylation using Camphorsultam
This protocol describes the asymmetric methylation of an N-acyl camphorsultam derivative to synthesize (S)-2-phenylpropionic acid.[2]
Step 1: Acylation of Camphorsultam
-
To a solution of (1S)-(+)-10-camphorsultam (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of phenylacetyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(phenylacetyl)camphorsultam.
Step 2: Diastereoselective Methylation
-
To a solution of N-(phenylacetyl)camphorsultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add methyl iodide (1.2 eq) and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the methylated N-acyl camphorsultam.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the methylated N-acyl camphorsultam (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) at 0 °C.
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract the (S)-2-phenylpropionic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
Workflow for Asymmetric Alkylation using Camphorsultam
Caption: Workflow for the asymmetric synthesis of (S)-2-phenylpropionic acid.
This compound: An Unexplored Oxazolidine Auxiliary
This compound is a chiral compound belonging to the oxazolidine family. While commercially available, there is a notable lack of peer-reviewed scientific literature detailing its application as a chiral auxiliary in asymmetric synthesis.[6] This section will, therefore, discuss its structural features and potential for stereocontrol based on the well-established principles of related oxazolidinone auxiliaries, such as the renowned Evans auxiliaries.
Structural Features and Potential for Stereocontrol
The structure of this compound features a chiral center at the 2-position of the oxazolidine ring, substituted with an isopropyl group. The nitrogen atom at the 3-position can be acylated to attach a prochiral substrate. The stereochemical outcome of a reaction on the acyl group would be influenced by the steric bulk of the isopropyl group, which would be expected to block one face of the corresponding enolate.
The presence of a hydroxyl group on the ethyl substituent at the nitrogen atom introduces a potential point for secondary interactions or further functionalization, which could modulate reactivity and selectivity.
Comparison with Evans' Oxazolidinone Auxiliaries
The most widely studied oxazolidine-based chiral auxiliaries are the Evans' oxazolidinones, such as (S)-(-)-4-isopropyl-2-oxazolidinone.[7] In these systems, the stereocontrol is dictated by the substituent at the 4-position of the oxazolidinone ring. The N-acyl derivatives of Evans auxiliaries form chelated Z-enolates with Lewis acids, where the substituent at C4 effectively blocks one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.
While this compound does not possess the oxo group at the 2-position characteristic of Evans auxiliaries, the fundamental principle of steric shielding by the isopropyl group at a chiral center adjacent to the reaction site remains. However, the conformational flexibility and the electronic properties of the oxazolidine ring compared to the oxazolidinone ring would likely lead to different levels of stereoselectivity.
Hypothetical Experimental Protocol: Asymmetric Aldol Reaction
The following is a generalized protocol for an asymmetric aldol reaction using an Evans-type oxazolidinone auxiliary. This serves as a conceptual framework for how this compound might be employed, with the caveat that optimization would be necessary.
Step 1: Acylation of the Auxiliary
-
Deprotonate the nitrogen of this compound with a strong base (e.g., n-BuLi) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
React the resulting alkoxide-amide with an acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.
Step 2: Diastereoselective Aldol Reaction
-
Treat the N-acyl derivative with a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature to form the Z-enolate.
-
Add the desired aldehyde and allow the reaction to proceed until completion.
-
Work up the reaction to isolate the aldol adduct.
Step 3: Cleavage of the Auxiliary
-
Cleave the aldol adduct using standard methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral β-hydroxy carboxylic acid, or reductive cleavage with lithium borohydride to afford the chiral 1,3-diol.
Conceptual Workflow for an Asymmetric Aldol Reaction
Caption: Conceptual workflow for an asymmetric aldol reaction.
Head-to-Head Comparison: Camphorsultam vs. Oxazolidine Auxiliaries
| Feature | Oppolzer's Camphorsultam | This compound (and related Oxazolidines) |
| Structure | Rigid bicyclic sultam derived from camphor. | Monocyclic oxazolidine. |
| Stereocontrol | High, due to the rigid conformation and steric hindrance of the camphor backbone. Effective even without chelating metals. | Potentially moderate to high, dependent on the steric bulk of the C2 substituent and conformational preferences. |
| Versatility | Proven efficacy in a wide range of asymmetric reactions (Diels-Alder, alkylation, aldol, etc.). | Potential for use in similar reactions, but largely undocumented in the scientific literature. |
| Cleavage | Well-established protocols for cleavage to various functional groups (acids, alcohols, amides). | Cleavage would likely follow protocols for N-acyl bonds, but specific conditions would require optimization. |
| Crystallinity | Products are often crystalline, facilitating purification by recrystallization. | Crystallinity of derivatives is not well-documented. |
| Literature Precedent | Extensive and well-documented. | Very limited. |
Conclusion and Future Outlook
Oppolzer's camphorsultam stands as a robust and reliable chiral auxiliary, backed by decades of research and successful application in the synthesis of complex chiral molecules. Its rigid structure provides a predictable and highly effective means of stereocontrol across a broad spectrum of reactions. The crystallinity of its derivatives is a significant practical advantage, often simplifying purification.
In contrast, this compound remains an enigmatic member of the oxazolidine family of chiral auxiliaries. While its structure suggests potential for inducing asymmetry, the absence of published experimental data makes it difficult to assess its efficacy and compare it directly with established reagents like camphorsultam.
For researchers and drug development professionals seeking a dependable and well-understood method for asymmetric synthesis, Oppolzer's camphorsultam is the clear choice. However, the exploration of novel chiral auxiliaries is a vital area of research. This compound and its analogues represent an opportunity for further investigation to expand the toolkit of synthetic chemists. Future studies are needed to determine its performance in key asymmetric transformations and to elucidate the factors that govern its stereodirecting influence.
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Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Scribd. Efficient Camphorsultam Removal Method. [Link]
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Curran, D. P., et al. (1997). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society, 119(40), 9578-9589. [Link]
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Tasior, M., & Kloc, K. (2015). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 46(33). [Link]
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Oppolzer, W., et al. (1989). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 111(4), 1333-1340. [Link]
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Larrow, J. F., & Hein, J. E. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(1), 118-121. [Link]
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Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. [Link]
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Zhang, W., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(9), 1188. [Link]
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Lee, H., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(18), 4242. [Link]
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Davies, S. G., et al. (2004). Asymmetric synthesis of 2-alkyl- and 2-aryl-3-aminopropionic acids (beta2-amino acids) from (S)-N-acryloyl-5,5-dimethyloxazolidin-2-one SuperQuat derivatives. Chemical Communications, (23), 2778-9. [Link]
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A Senior Application Scientist's Guide to the Validation of Stereochemical Assignment in Aldol Adducts
For researchers, scientists, and drug development professionals, the aldol reaction is a cornerstone of synthetic chemistry, celebrated for its ability to form carbon-carbon bonds and create stereocenters.[1] However, this synthetic power introduces a critical analytical challenge: the unambiguous determination of the product's three-dimensional structure. An aldol adduct with two new stereocenters can exist as a mixture of diastereomers (syn and anti) and their corresponding enantiomers. Assigning the correct relative and absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement that dictates a molecule's biological activity, pharmacokinetic properties, and ultimately, its therapeutic potential.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical assignment of aldol adducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity.
The Gold Standard: Unambiguous Assignment by X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure.[2] By analyzing the diffraction of X-rays through a crystalline lattice, it generates a precise three-dimensional electron density map, revealing the spatial arrangement of every atom.[3] This provides irrefutable proof of both relative (syn/anti) and, with appropriate data, absolute stereochemistry.[2][4]
Causality of Choice: When absolute, unambiguous proof of structure is required and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It serves as the ultimate arbiter, often used to validate findings from other spectroscopic methods. The primary prerequisite, however, is the ability to grow a high-quality single crystal, which can be a significant bottleneck.[3]
Key Performance Indicators:
-
Information: Provides complete 3D structure, including bond lengths, bond angles, relative and absolute configuration.[5]
-
Confidence: Unambiguous and considered definitive proof.
-
Limitation: Absolutely dependent on the formation of a diffraction-quality single crystal, which can be time-consuming and sometimes impossible.
The Workhorse: NMR Spectroscopy for Relative and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the most versatile and commonly used tool for stereochemical analysis in solution.[6] It provides a wealth of information about the connectivity and spatial relationships of atoms within a molecule.
Determining Relative Stereochemistry (syn vs. anti) via J-Coupling Analysis
The relative configuration of the β-hydroxy and α-substituent groups in an aldol adduct can be reliably determined by analyzing the vicinal coupling constants (³J) between the protons on the newly formed stereocenters (Hα and Hβ).[7] This analysis is based on the Karplus relationship, which correlates the magnitude of the ³J value to the dihedral angle between the coupled protons.
-
Anti Adducts: In their lowest energy, anti-periplanar conformation, the Hα and Hβ protons have a dihedral angle of ~180°. This results in a large coupling constant, typically in the range of 8-10 Hz.[8]
-
Syn Adducts: These adducts favor a gauche conformation where the dihedral angle between Hα and Hβ is ~60°. This leads to a smaller coupling constant, typically between 2-4 Hz.[8]
Table 1: Comparison of Spectroscopic Signatures for syn and anti Aldol Adducts
| Diastereomer | Conformation | Hα-Hβ Dihedral Angle | Typical ³JHα,Hβ (Hz) |
|---|---|---|---|
| syn | Gauche | ~60° | 2 - 4 |
| anti | Anti-periplanar | ~180° | 8 - 10 |
This simple ¹H NMR analysis often provides a clear and rapid assignment of the relative stereochemistry.[9] For more complex systems, 2D NMR techniques like NOESY or ROESY can provide complementary information by identifying through-space correlations between protons.
Determining Absolute Stereochemistry with Chiral Derivatizing Agents: Mosher's Ester Analysis
NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent. To determine the absolute configuration, the enantiomeric aldol adduct must be converted into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA).[10] The most widely used method for chiral alcohols is Mosher's ester analysis.[11][12]
The principle involves reacting the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as the more reactive acid chloride (MTPA-Cl).[13] This creates two diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons near the newly formed chiral ester center will experience different magnetic environments, resulting in different chemical shifts (δ) in the ¹H NMR spectrum.[14][15]
By comparing the spectra of the (R)-MTPA and (S)-MTPA esters and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration can be assigned.[16]
Experimental Protocol: Mosher's Ester Analysis
Objective: To determine the absolute configuration of a chiral secondary alcohol in an aldol adduct.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. b. Add a small excess of anhydrous pyridine (~5-10 µL). Causality: The base scavenges the HCl byproduct of the esterification reaction. c. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. d. Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 2-6 hours or until completion, monitoring by TLC or NMR if necessary.
-
Preparation of (S)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the entire procedure from step 1, but use (S)-Mosher's acid chloride. Trustworthiness: Preparing both diastereomers is essential for the comparative analysis; relying on just one is prone to misinterpretation.[17]
-
NMR Analysis: a. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. b. Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment in complex molecules. c. For each assigned proton (or proton group), calculate the chemical shift difference: Δδ = δS - δR.
-
Data Interpretation: a. Create a model of the two diastereomeric esters, showing the MTPA plane perpendicular to the Cα-O bond. b. Protons that lie on the same side as the phenyl group in the conformational model will be shielded (lower δ), while those on the methoxy side will be deshielded (higher δ). c. A positive sign for Δδ (δS > δR) for a given set of protons indicates they are on one side of the MTPA plane, while a negative sign indicates they are on the other. d. Match the observed pattern of positive and negative Δδ values to the model to assign the absolute configuration of the carbinol center.
Chromatographic Methods: Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and diastereomers.[18][19]
-
Diastereomer Separation: Syn and anti diastereomers have different physical properties and can often be separated using standard, achiral HPLC columns (normal or reverse-phase).[18] This allows for the isolation of pure diastereomers for individual characterization.
-
Enantiomer Separation: To separate enantiomers, a chiral stationary phase (CSP) is required.[20] The CSP interacts differently with each enantiomer, leading to different retention times.[21] This is the most common method for determining the enantiomeric excess (ee) of a reaction.
Causality of Choice: Chiral HPLC is the go-to method for quantifying the stereochemical outcome of an asymmetric aldol reaction (i.e., determining the dr and ee). While it doesn't provide structural information on its own, it is crucial for validating the success of a stereoselective synthesis and for isolating pure isomers for further analysis by NMR or X-ray crystallography.
Comparative Guide and Decision-Making Workflow
Choosing the right analytical method depends on the specific question you need to answer, the nature of your sample, and the resources available.
Table 2: Comparison of Primary Validation Techniques for Aldol Adducts
| Technique | Information Provided | Strengths | Weaknesses | Sample Requirement |
|---|---|---|---|---|
| X-ray Crystallography | Relative & Absolute Config. | Unambiguous, definitive proof of 3D structure.[2] | Requires a single, diffraction-quality crystal; can be a major bottleneck. | <1 mg of solid crystalline material |
| NMR (¹H J-Coupling) | Relative Config. (syn/anti) | Rapid, non-destructive, uses standard equipment.[9] | Can be ambiguous in conformationally flexible or complex systems. | 1-5 mg |
| NMR (Mosher's Esters) | Absolute Config. | Well-established, reliable for secondary alcohols.[11] | Requires chemical derivatization; can be complex to interpret; requires pure enantiomers of MTPA.[13] | 2-5 mg per ester |
| Chiral HPLC | Diastereomeric Ratio (dr), Enantiomeric Excess (ee) | Excellent for quantitative analysis and separation.[10] | Provides no structural information directly; method development can be required. | <1 mg |
The following workflow can guide the selection of the appropriate validation strategy.
Conclusion
The validation of stereochemical assignments in aldol adducts is a multi-faceted challenge that requires a thoughtful, evidence-based approach. There is no single "best" method; rather, the optimal strategy involves selecting the right tool for the question at hand. While ¹H NMR J-coupling analysis provides a rapid assessment of relative stereochemistry, and chiral HPLC is essential for quantifying isomeric purity, X-ray crystallography remains the ultimate authority for absolute structural proof. For non-crystalline compounds, chiral derivatization techniques like Mosher's ester analysis provide a reliable path to determining absolute configuration. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their scientific and drug development endeavors.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Semantic Scholar. Available from: [Link]
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Evans, D. A., & Siska, S. J. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-4289. Available from: [Link]
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Wachter, N. Z. (2013). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ACS Symposium Series. Available from: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. Available from: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Available from: [Link]
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Chen, H. J., & Chung, F. L. (1996). Identification of paraldol-deoxyguanosine adducts in DNA reacted with crotonaldehyde. Chemical research in toxicology, 9(7), 1136-1142. Available from: [Link]
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ResearchGate. (n.d.). Stereochemistry of Aldols: Configuration and Conformation of Aldols Derived from Cycloalkanones and Aldehydes. Available from: [Link]
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Kishi, Y., et al. (2003). Universal NMR databases for contiguous polyols. Journal of the American Chemical Society, 125(47), 14379-14393. Available from: [Link]
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Romo, D., et al. (2000). Toward the development of a structurally novel class of chiral auxiliaries. Conformational properties of the aldol adducts of oxadiazinones: observation of unusual shielding effects. The Journal of organic chemistry, 65(22), 7345-7357. Available from: [Link]
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University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. Available from: [Link]
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Ferreira, F. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Natural Products: The Secondary Metabolites, 113-132. Available from: [Link]
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Mahrwald, R. (Ed.). (2013). Modern methods in stereoselective aldol reactions. John Wiley & Sons. Available from: [Link]
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The Organic Chemistry Tutor. (2016, December 23). Syn and Anti Addition - Enantiomers, Meso Compounds, Constitutional Isomers & Diastereomers [Video]. YouTube. Available from: [Link]
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A Researcher's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of Common Chiral Auxiliaries
In the precise world of pharmaceutical development and complex molecule synthesis, achieving enantiopure compounds is not merely an academic exercise—it is a critical necessity. Chiral auxiliaries, temporarily incorporated stereogenic groups, represent a foundational and robust strategy for controlling the stereochemical outcome of a reaction. While often perceived as less "elegant" than catalytic methods, their reliability, versatility, and the predictability of their outcomes make them an indispensable tool in the synthetic chemist's arsenal.[1][2]
However, the choice of auxiliary is a significant decision, balancing the demand for near-perfect stereocontrol with practical considerations of cost, reaction conditions, and the ease of auxiliary removal and recovery. This guide, written from the perspective of a senior application scientist, provides an in-depth cost-benefit analysis of three of the most trusted classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Oxazolines. We will delve into the causality behind their stereodirecting power, provide validated experimental data, and outline the protocols necessary for their successful application.
The Chiral Auxiliary Workflow: A Universal Approach
The use of any chiral auxiliary follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage. Each step must be high-yielding and predictable to be synthetically useful. The ultimate goal is to transfer the chirality of the auxiliary to the substrate, creating a new stereocenter with a specific, desired configuration.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinones: The Versatile Gold Standard
Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used class due to their exceptional performance in a vast range of C-C bond-forming reactions, including aldol, alkylation, and Diels-Alder reactions.[1] They are typically derived from readily available and relatively inexpensive α-amino acids like valine or phenylalanine.
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' auxiliaries stems from a confluence of predictable conformational preferences and steric hindrance. Upon acylation, the N-acyl oxazolidinone can be deprotonated with a strong base (e.g., LDA, NaHMDS) to form a rigid, chelated (Z)-enolate.[3] The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then sterically blocks one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly predictable diastereomeric outcome.[3][4]
Caption: Chelation-controlled model for Evans' auxiliary alkylation.
Performance and Applications
Evans' auxiliaries consistently deliver excellent diastereoselectivity, often exceeding 95% d.e. They are particularly renowned for their use in asymmetric alkylations to generate α-chiral carboxylic acids.
| Auxiliary | Reaction | Electrophile | d.r. (d.e. %) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl Alkylation | Allyl Iodide | 98:2 (96%) | 61-77% | [3] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl Alkylation | Benzyl Bromide | >99:1 (>98%) | 92% | [5] |
Experimental Protocols
A. Auxiliary Attachment (Acylation): A standard procedure involves the acylation of the oxazolidinone with an acid chloride or anhydride.
-
Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C.
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purify the resulting N-acyl oxazolidinone by column chromatography.
B. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) as a 1M solution in THF dropwise and stir for 30 minutes to form the (Z)-enolate.
-
Add the electrophile (e.g., allyl iodide, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with an organic solvent.
-
Purify the alkylated product by column chromatography.[3][4]
C. Auxiliary Cleavage (Hydrolysis): The most common method for cleaving the auxiliary to reveal the carboxylic acid is via hydrolysis with alkaline hydrogen peroxide.[3]
-
Dissolve the alkylated adduct (1.0 equiv.) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.
-
Adjust the pH to >11 with NaOH to extract the chiral auxiliary for recovery.
-
Acidify the aqueous layer to pH <2 with HCl and extract the desired chiral carboxylic acid product.
Cost-Benefit Analysis
-
Benefits: High and reliable diastereoselectivity for a wide range of reactions, well-established protocols, and the commercial availability of numerous derivatives. The auxiliary is generally recoverable in high yield.
-
Costs: The auxiliaries themselves are moderately expensive compared to simple starting materials. The requirement of stoichiometric amounts, strong bases (BuLi, LDA), and cryogenic temperatures (-78 °C) adds to the operational cost and complexity, particularly at scale.
Oppolzer's Sultams: The Rigid Chiral Scaffold
Based on the naturally occurring monoterpene camphor, Oppolzer's sultam is a bicyclic sulfonamide that provides a rigid and well-defined chiral environment.[6] Its primary use is in asymmetric Diels-Alder, aldol, and conjugate addition reactions.
Mechanism of Stereocontrol
The stereodirecting ability of the camphorsultam auxiliary has traditionally been attributed to a chelated metal enolate, where the rigid camphor skeleton blocks one face of the molecule.[7] However, recent detailed mechanistic studies suggest a more nuanced model where stereoelectronic preferences imparted by the sultam's sulfonyl moiety guide the electrophile to the exo-face of the camphor structure, often via a non-chelated, solvent-separated ion pair.[8][9][10] Regardless of the precise model, the outcome is a highly predictable facial bias due to the auxiliary's conformational rigidity.
Caption: Steric model for stereodirection by Oppolzer's sultam.
Performance and Applications
Oppolzer's sultam is known for its exceptional levels of stereocontrol, often providing >98% d.e. It is particularly effective in reactions requiring Lewis acid catalysis, such as Diels-Alder cycloadditions.
| Auxiliary | Reaction | Electrophile | d.r. (d.e. %) | Yield (%) | Reference |
| (1S)-(-)-2,10-Camphorsultam | Propionyl Alkylation | Methyl Iodide | >98:2 (>96%) | 85% | (Typical, compiled) |
| (1S)-(-)-2,10-Camphorsultam | Aldol Reaction | Benzaldehyde | >98:2 (>96%) | 80-90% | [11] |
Experimental Protocols
A. Auxiliary Attachment (Acylation):
-
Prepare the desired acid chloride from the corresponding carboxylic acid using, for example, oxalyl chloride.
-
Dissolve the camphorsultam (1.0 equiv.) in anhydrous toluene.
-
Add sodium hydride (NaH, 1.1 equiv.) and heat to form the sodium salt.
-
Add the acid chloride (1.05 equiv.) and stir at room temperature until the reaction is complete.
-
Purify via crystallization or chromatography.
B. Diastereoselective Alkylation:
-
Dissolve the N-acyl sultam (1.0 equiv.) in anhydrous THF at -78 °C.
-
Add a strong base such as n-butyllithium (1.05 equiv.) to form the enolate.
-
Add the alkyl halide electrophile (1.2 equiv.) and stir at -78 °C for several hours.
-
Quench the reaction with a proton source like saturated aqueous NH₄Cl and perform an aqueous workup.
-
Purify the product by chromatography.
C. Auxiliary Cleavage: Cleavage can be challenging for sterically hindered substrates. A mild and effective method uses tetrabutylammonium hydroxide (TBAH) and hydrogen peroxide.[12]
-
Dissolve the N-acyl sultam adduct in a solvent like DME.
-
Add a solution of TBAH and hydrogen peroxide.
-
Stir at room temperature for 1-3 hours.
-
Perform an aqueous workup. Acidify the aqueous layer to isolate the carboxylic acid product and extract the organic layer to recover the sultam auxiliary.
Cost-Benefit Analysis
-
Benefits: Extremely high levels of diastereoselectivity due to its rigid structure. The auxiliary is highly crystalline, which can facilitate purification of diastereomeric products by crystallization. It is also robust and recoverable.
-
Costs: Camphorsultam is significantly more expensive than Evans' auxiliaries derived from simple amino acids. The attachment and, particularly, the cleavage steps can be more challenging than for oxazolidinones and may require harsher conditions or more specialized reagents, which can lower overall yields.
Meyers' Oxazolines: The Asymmetric Carboxylate Equivalent
Developed by Albert Meyers, chiral oxazolines serve as effective chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids, lactones, and aldehydes.[13] The auxiliary is formed from a chiral β-amino alcohol, which activates the α-position for deprotonation and subsequent stereocontrolled alkylation.
Mechanism of Stereocontrol
The 2-alkyl oxazoline is deprotonated with a strong base (e.g., LDA) to form a lithiated aza-enolate. The lithium cation chelates to both the nitrogen atom and the oxygen atom of the enolate, creating a rigid, planar five-membered ring. The bulky substituent on the chiral center of the oxazoline (e.g., a phenyl or isopropyl group) effectively blocks one face of this planar system, directing the incoming electrophile to the opposite face with high selectivity.[13]
Caption: Chelation-controlled model for Meyers' oxazoline alkylation.
Performance and Applications
The Meyers method provides a reliable route to α-chiral carboxylic acids and their derivatives, although the levels of stereoselectivity can be slightly lower than those achieved with Evans' or Oppolzer's auxiliaries.
| Auxiliary | Reaction | Product e.e. % (Implied d.r.) | Yield (%) | Reference |
| (4S,5S)-4-Methoxy-5-phenyloxazoline | Alkylation to Lactone | 60-86% (80:20 to 93:7) | Medium-High | |
| Phenyl-substituted oxazoline | General Alkylation | >98:2 d.r. at -78°C | Good |
Experimental Protocols
A. Auxiliary Attachment (Oxazoline Formation): Oxazolines can be formed via dehydrative cyclization of an N-(β-hydroxyethyl)amide intermediate.
-
Couple the desired carboxylic acid (e.g., propanoic acid, 1.0 equiv.) with a chiral amino alcohol (e.g., (S)-phenylalaninol, 1.0 equiv.) using a standard coupling agent like DCC or EDC to form the amide.
-
Dissolve the resulting amide in a solvent like CH₂Cl₂.
-
Add a dehydrating agent such as thionyl chloride (SOCl₂) or Burgess reagent and stir until cyclization is complete.
-
Purify the 2-alkyl-oxazoline by chromatography or distillation.
B. Diastereoselective Alkylation:
-
Dissolve the 2-alkyl-oxazoline (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add LDA or n-BuLi (1.1 equiv.) dropwise and stir for 30-60 minutes to generate the aza-enolate.
-
Add the alkyl halide (1.2 equiv.) and allow the reaction to proceed at low temperature (-78 °C to -40 °C) for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and perform a standard workup.
-
Purify the alkylated oxazoline.
C. Auxiliary Cleavage (Hydrolysis): Acidic hydrolysis cleaves the oxazoline to reveal the carboxylic acid.
-
Dissolve the alkylated oxazoline in aqueous acid (e.g., 3-6 N HCl).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and extract the product carboxylic acid.
-
The water-soluble amino alcohol auxiliary can be recovered from the aqueous layer.
Cost-Benefit Analysis
-
Benefits: The starting chiral amino alcohols are often inexpensive. The method provides direct access to chiral carboxylic acids from their corresponding parent acids in a straightforward manner. The cleavage conditions are often simple hydrolysis.
-
Costs: The stereoselectivity, while good, can sometimes be lower than that of Evans' or Oppolzer's auxiliaries, particularly for less reactive electrophiles or at higher temperatures. The attachment step can require multiple steps or harsh reagents (e.g., SOCl₂).
Comparative Analysis and Conclusion
The selection of a chiral auxiliary is a project-specific decision that requires a careful balancing of performance, cost, and practicality.
| Feature | Evans' Oxazolidinones | Oppolzer's Sultams | Meyers' Oxazolines |
| Stereoselectivity | Excellent (>95% d.e.) | Exceptional (>98% d.e.) | Good to Excellent (80-98% d.e.) |
| Versatility | Very High (Aldol, Alkylation, Conjugate Add., Diels-Alder) | High (Diels-Alder, Aldol, Conjugate Add.) | Moderate (Primarily Alkylation) |
| Auxiliary Cost | Moderate | High | Low to Moderate |
| Reagent Cost | High (Cryogenics, Strong Base) | High (Strong Base) | High (Cryogenics, Strong Base) |
| Ease of Attachment | Straightforward | Can be challenging | Multi-step |
| Ease of Cleavage | Well-established, generally mild | Can be difficult, substrate-dependent | Straightforward (Hydrolysis) |
| Ideal For... | Reliable, high-selectivity synthesis of α-chiral carbonyls. | Reactions requiring high rigidity and thermal stability, like Diels-Alder. | Cost-effective synthesis of α-chiral carboxylic acids. |
Final Recommendation:
-
For projects demanding the highest and most reliable levels of stereocontrol across a wide variety of reaction types, Evans' oxazolidinones remain the first choice despite their moderate cost. Their predictability and the vast body of literature supporting their use provide a high degree of confidence.
-
When exceptional rigidity is required, such as in stereocontrolled cycloadditions, or when diastereomers can be separated by crystallization, Oppolzer's sultam is an outstanding, albeit expensive, choice.
-
For cost-sensitive projects or earlier-stage discovery chemistry where good-to-excellent enantioselectivity is sufficient, the Meyers' oxazoline method offers a highly practical and economical route to valuable chiral building blocks.
Ultimately, the power of these stoichiometric chiral auxiliaries lies in their reliability. They provide a robust foundation upon which complex, multi-step syntheses of life-saving therapeutics and other critical molecules are built.
References
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A Practical Removal Method of Camphorsultam. Scribd.
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Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D.
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Meyers synthesis. Wikipedia.
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Meyers oxazoline method | Request PDF. ResearchGate.
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Organic Syntheses Procedure. Organic Syntheses.
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A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.
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Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. ResearchGate.
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STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOLATES. Cornell University eCommons.
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Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. The Royal Society of Chemistry.
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.
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Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing.
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(−)-d-2,10-camphorsultam. Organic Syntheses.
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Ring cleavage of camphor derivatives: Formation of chiral synthons for natural product synthesis. ResearchGate.
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Technical Support Center: Diastereoselectivity in Oxazoline-Directed Reactions. Benchchem.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
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ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ResearchGate.
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One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health.
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A Senior Application Scientist's Guide to Scalable Asymmetric Synthesis
For the researcher, scientist, and drug development professional, the synthesis of a single-enantiomer drug is not merely an academic exercise; it is a critical path defined by efficacy, safety, and economic viability. The choice of an asymmetric synthesis strategy at the bench has profound implications for its feasibility at the pilot plant and beyond. A method that is elegant on a milligram scale can become an economic or environmental liability at the kilogram scale.
This guide provides an in-depth comparison of the three principal methodologies in asymmetric synthesis—chiral auxiliaries, organocatalysis, and biocatalysis—with a core focus on the ultimate arbiter of industrial utility: scalability . We will move beyond simple metrics of enantiomeric excess (ee) to dissect the factors that govern process mass intensity, cost of goods, and overall process robustness.
The Scalability Landscape: Stoichiometric vs. Catalytic Approaches
The fundamental divide in asymmetric synthesis lies between stoichiometric and catalytic methods. This distinction is the single most important factor influencing scalability, waste generation, and cost. A chiral auxiliary is a stoichiometric reagent; it is consumed in the reaction in a 1:1 ratio with the substrate. In contrast, organocatalysts and biocatalysts are true catalysts, used in substoichiometric amounts to generate many molecules of the product.
Caption: Stoichiometric (Auxiliary) vs. Catalytic Synthesis Workflows.
In-Depth Methodology Comparison
Chiral Auxiliaries: The Reliable Workhorse
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] Once the desired stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered.
Causality Behind Experimental Choices: The power of this method lies in its predictability. The auxiliary creates a rigid conformational environment around the reaction center, sterically blocking one face of the substrate from attack. The resulting products are diastereomers, which possess different physical properties (e.g., solubility, boiling point), making their separation by standard techniques like crystallization or chromatography straightforward.[1] This is a significant advantage over separating enantiomers, which is often more complex.
Scalability Challenges:
-
Atom Economy & Process Mass Intensity (PMI): The primary drawback is poor atom economy. The mass of the auxiliary is incorporated into the intermediate but removed in a later step, contributing significantly to the process waste stream. This leads to a high PMI, a key green chemistry metric defined as the total mass input (kg) per kg of active pharmaceutical ingredient (API) produced.[2][3]
-
Cost: Chiral auxiliaries are often complex molecules themselves and can be expensive. While they are recoverable, recovery is never 100% efficient, and the additional protection and deprotection steps add to the overall cost and time.[1][4]
-
Step-Economy: The need for two additional steps—attaching and removing the auxiliary—lengthens the overall synthesis, which is undesirable in an industrial setting.[5]
Industrial Verdict: While catalytic methods are now preferred, chiral auxiliaries remain valuable, especially in early-stage development where speed and reliability are paramount.[6] They are well-understood and provide quick access to enantiomerically pure material for initial studies.
Representative Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a classic transformation demonstrating the utility of chiral auxiliaries.
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (tetrahydrofuran) to a concentration of 0.1 M.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation. The causality here is that a strong, non-nucleophilic base is required to deprotonate the α-carbon without competing side reactions.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) neat and dropwise to the enolate solution. The reaction is maintained at -78 °C for 2-4 hours, then allowed to warm slowly to 0 °C. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Auxiliary Removal: The crude product, a mixture of diastereomers, is purified by column chromatography. The major diastereomer is then subjected to hydrolysis (e.g., using LiOH/H₂O₂) to cleave the auxiliary, yielding the chiral carboxylic acid and recovering the auxiliary.
Asymmetric Organocatalysis: The Metal-Free Revolution
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[7] This field, recognized with the 2021 Nobel Prize in Chemistry, has become a third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis.[7]
Causality Behind Experimental Choices: Organocatalysts operate through distinct activation modes, most commonly forming transient covalent intermediates like enamines or iminium ions.[8][9] For example, a chiral secondary amine catalyst (like proline) will react with a ketone to form an enamine. The chirality of the catalyst dictates which face of the enamine is exposed for reaction with an electrophile, thereby controlling the stereochemical outcome. These catalysts are often inspired by the active sites of enzymes.[10]
Scalability Advantages & Challenges:
-
Advantages: Organocatalysts are typically robust, stable to air and moisture, and relatively inexpensive.[7] The absence of transition metals eliminates concerns about metal contamination in the final API, a major regulatory hurdle.
-
Challenges: A primary historical challenge has been catalyst loading. Organocatalysts often require higher loadings (1-10 mol%) compared to their metal-based counterparts, which can impact cost and make catalyst removal from the product more difficult.[7] However, significant progress has been made in developing highly active catalysts that function at low loadings.
Industrial Verdict: Organocatalysis is routinely screened and implemented in industrial process development.[7][11] Its operational simplicity and favorable environmental profile make it a highly attractive and scalable option. The development of flow chemistry processes has further enhanced its applicability by enabling better control and potentially lower catalyst loadings.[12][13]
Case Study: Organocatalytic Synthesis of Pregabalin Intermediate
A key step in an industrial synthesis of Pregabalin, a drug for neuropathic pain, involves the organocatalytic conjugate addition of nitromethane to an α,β-unsaturated ester, catalyzed by a Cinchona-derived phase-transfer catalyst. This process has been demonstrated on a kilogram scale.[7]
-
Reactor Setup: A jacketed reactor is charged with the α,β-unsaturated ester (1.0 eq), nitromethane (1.5 eq), and a suitable solvent like toluene.
-
Catalyst Addition: The Cinchona-derived phase-transfer catalyst (e.g., a quaternized cinchonidine derivative, ~1-2 mol%) is added.[7]
-
Reaction: An inorganic base (e.g., K₂CO₃) is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0-10 °C) for 12-24 hours. The phase-transfer catalyst facilitates the transfer of the nitromethane anion from the solid/aqueous phase to the organic phase where the reaction occurs.
-
Monitoring & Work-up: The reaction is monitored by HPLC for conversion and enantiomeric excess. Upon completion, the solids are filtered off, and the organic phase is washed with water and brine.
-
Crystallization: The product is often isolated and enantiomerically enriched via crystallization, a highly scalable and economical purification method.[7] In many processes, this step is crucial for achieving >99% ee.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis employs enzymes—nature's catalysts—to perform chemical transformations.[14][15] For asymmetric synthesis, enzymes like ketoreductases, transaminases, and hydrolases are invaluable due to their exquisite, often perfect, stereo-, regio-, and chemoselectivity.[10][15]
Causality Behind Experimental Choices: Enzymes operate via a lock-and-key mechanism, where the three-dimensional structure of the enzyme's active site perfectly accommodates the substrate in a specific orientation. This binding pre-organizes the substrate for a highly selective reaction. Modern protein engineering techniques, such as directed evolution, allow scientists to tailor enzymes for non-natural substrates and improve their stability and activity for industrial applications.[10]
Scalability Advantages & Challenges:
-
Advantages: Biocatalytic processes run under mild, aqueous conditions (ambient temperature and pressure), reducing energy consumption and improving safety.[15][16] They generate minimal waste and can achieve exceptionally high enantiomeric excess (>99.5% is common).
-
Challenges:
-
Enzyme Cost & Availability: While costs are decreasing, the initial development and production of a suitable enzyme can be expensive.[17]
-
Process Conditions: Low substrate concentrations due to solubility issues in aqueous media can lead to large reactor volumes and low space-time yields.
-
Downstream Processing: Separating the product from the aqueous reaction medium and residual enzyme can be challenging.
-
Industrial Verdict: Biocatalysis has matured into a key technology for the pharmaceutical industry.[10][14] The ability to engineer enzymes has made it a go-to solution for many challenging transformations, often replacing less efficient metal-catalyzed or stoichiometric processes.
Case Study: Transaminase-mediated Synthesis of Sitagliptin
The manufacturing process for the anti-diabetic drug Sitagliptin was revolutionized by Merck scientists who developed a highly engineered transaminase to replace a rhodium-catalyzed hydrogenation.[10]
-
Enzyme Engineering: An initial enzyme with minimal activity towards the prositagliptin ketone was identified. Through directed evolution, mutations were introduced to create a novel transaminase with high activity and stereoselectivity.[10]
-
Reaction Protocol: In a large-scale bioreactor, the prositagliptin ketone is dissolved in an aqueous buffer. Isopropylamine is used as the amine donor. The engineered transaminase enzyme and a cofactor (pyridoxal phosphate) are added.
-
Equilibrium Shift: The reaction is an equilibrium. To drive it to completion, the acetone by-product is removed, often by using a coupled enzyme system (e.g., a lactate dehydrogenase to convert pyruvate, a transamination by-product, to lactate) or by physical removal.
-
Process Parameters: The pH, temperature, and substrate concentration are carefully controlled to maximize enzyme activity and stability.
-
Product Isolation: After the reaction, the pH is adjusted to precipitate the enzyme, which can be removed by filtration. The chiral amine product, Sitagliptin, is then extracted from the aqueous phase and purified by crystallization.
Quantitative Scalability Comparison
The choice of method depends on a multi-parameter analysis. The following table provides a comparative overview based on key performance indicators (KPIs) relevant to process chemistry and scalability.
| Parameter | Chiral Auxiliaries | Organocatalysis | Biocatalysis |
| Chirality Source | Stoichiometric | Catalytic | Catalytic |
| Typical Loading | >100 mol% | 0.5 - 10 mol% | < 0.1 mol% (w/w) |
| Enantioselectivity (% ee) | Typically >98% (after separation) | 70 - 99% (often needs crystallization) | >99.5% |
| Process Mass Intensity (PMI) | Very High (often >100) | Moderate to Low (10 - 50) | Low (5 - 25) |
| Solvent Usage | High (multiple steps) | Moderate (organic solvents) | Low (primarily water) |
| Operating Conditions | Often cryogenic (-78 °C) | -20 °C to 80 °C | Ambient temp. & pressure |
| Metal Contamination Risk | Low | None | None |
| Development Speed | Fast (for initial quantities) | Moderate | Slow (enzyme screening/dev.) |
| Cost of Chiral Agent | High | Low to Moderate | High initial, low per kg API |
Data compiled from principles and case studies in the cited literature.[1][2][3][7][10][18][19]
Strategic Selection Framework
Choosing the right method is a strategic decision that depends on the stage of drug development and the specific synthetic challenge.
Caption: Decision framework for selecting an asymmetric synthesis method.
The Role of Process Intensification and Flow Chemistry
Modern chemical manufacturing increasingly relies on process intensification—strategies that combine multiple operations (like reaction and separation) into a single unit to reduce plant size, waste, and cost.[20][21] Continuous flow chemistry is a key enabler of this paradigm.[12][22][23]
By moving reactions from large batches to continuously flowing streams in small reactors, chemists can achieve:
-
Superior Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.[13][16]
-
Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions.
-
Seamless Integration: Flow reactors can be linked together ("telescoping") to perform multiple synthetic steps in a continuous sequence without intermediate isolation, drastically improving efficiency.[24]
All three asymmetric synthesis methods benefit from flow chemistry. Immobilized enzymes or organocatalysts can be packed into columns, allowing the substrate to flow through and emerge as the product, simplifying purification and enabling long-term catalyst reuse.[12][13]
Conclusion
The scalability of an asymmetric synthesis method is not an intrinsic property but a complex function of its core mechanism, economic factors, and amenability to modern process technologies.
-
Chiral Auxiliaries offer reliability and speed for early-stage research but are generally inefficient for large-scale production due to their stoichiometric nature.
-
Organocatalysis provides a robust, metal-free, and often cost-effective catalytic solution that strikes a balance between performance and practicality, making it a strong contender for process development.
-
Biocatalysis , powered by protein engineering, represents the pinnacle of selectivity and sustainability, frequently offering the most efficient and greenest route for commercial manufacturing, provided a suitable enzyme can be developed.
For the modern drug development professional, a successful strategy involves a holistic assessment, considering not just the immediate synthetic goal but the entire lifecycle of the product. The ideal approach is often a hybrid one, perhaps using an auxiliary to quickly generate material for initial trials, while simultaneously developing a more sustainable and scalable organo- or biocatalytic process for the future.
References
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-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. Available at: [Link]
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Introduction to Industrial Applications of Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. MDPI. Available at: [Link]
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Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed. Available at: [Link]
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Recent Advances in Asymmetric Catalysis in Flow. ACS Publications. Available at: [Link]
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Enzymes as Catalysts in Industrial Biocatalysis: Advances in Engineering, Applications, and Sustainable Integration. MDPI. Available at: [Link]
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Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. ResearchGate. Available at: [Link]
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Flow Chemistry as novel chirotechnologic tool for asymmetric synthesis of APIs. sciforum.net. Available at: [Link]
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Industrial applications of asymmetric synthesis using cross-linked enzyme aggregates. TU Delft Research Portal. Available at: [Link]
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Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. Available at: [Link]
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Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]
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Industrial Applications of Asymmetric Biocatalytic C–C Bond Forming Reactions. Semantic Scholar. Available at: [Link]
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The Ever-Expanding Role of Asymmetric Covalent Organocatalysis in Scalable, Natural Product Synthesis. NIH. Available at: [Link]
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Industrial Applications of Organocatalysis. ResearchGate. Available at: [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]
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Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions Edited by H. U. Blaser and E. Schmidt. ACS Publications. Available at: [Link]
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Process Intensification. ACS Publications. Available at: [Link]
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Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. Available at: [Link]
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Metrics to 'green' chemistry—which are the best?. Green Chemistry (RSC Publishing). Available at: [Link]
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A Researcher's Guide to Absolute Configuration: A Comparative Analysis of Circular Dichroism and Alternative Methods
For professionals in drug discovery and the chemical sciences, the unambiguous assignment of a molecule's absolute configuration (AC) is not merely an academic exercise; it is a critical determinant of biological function and a cornerstone of intellectual property. Enantiomers can exhibit drastically different pharmacological and toxicological profiles, making AC determination an essential step in development.[1] While X-ray crystallography has long been hailed as the definitive standard, its requirement for a high-quality single crystal presents a significant bottleneck, particularly for the oils and amorphous solids frequently encountered in early-stage research.[1][2]
This guide provides a comprehensive comparison of the leading solution-state methods for AC determination, with a focus on the capabilities of Electronic and Vibrational Circular Dichroism (ECD and VCD). We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights to help you select, execute, and interpret the optimal analytical strategy for your project.
Part 1: The Core Principles of Circular Dichroism
Circular Dichroism (CD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3] This phenomenon, known as the Cotton effect, is exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter. Enantiomers, being non-superimposable mirror images, will produce CD spectra of equal magnitude but opposite sign, providing a unique fingerprint of their stereochemistry.[3]
There are two primary forms of CD spectroscopy used for AC determination:
-
Electronic Circular Dichroism (ECD): This technique probes electronic transitions in the UV-Vis region (typically 190-400 nm).[4] It is highly sensitive but requires the molecule to possess a suitable UV-absorbing chromophore near the stereogenic center(s).
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, arising from molecular vibrational transitions.[4][5] A key advantage of VCD is that all organic molecules have IR absorptions, removing the need for a specific UV chromophore.[3][4] However, the signals are significantly weaker than in ECD, necessitating higher sample concentrations.[4]
Part 2: Methodologies for Absolute Configuration Assignment with CD
Modern AC determination using CD spectroscopy rarely relies on empirical rules alone. Instead, it leverages the predictive power of quantum chemical calculations to establish an unambiguous link between a measured spectrum and a specific enantiomer. The most robust and widely used method involves Time-Dependent Density Functional Theory (TD-DFT).
The Computational Workflow: TD-DFT Guided Assignment
The cornerstone of this approach is the direct comparison of an experimentally measured spectrum with a theoretically calculated spectrum for an assumed configuration (e.g., the R-enantiomer). A strong correlation in the sign and relative intensity of the Cotton effects confirms the assignment. If the experimental spectrum is a mirror image of the calculated one, the molecule is assigned the opposite configuration (S).[1]
Below is a diagram illustrating the comprehensive workflow, which serves as a self-validating system.
Caption: Workflow for Absolute Configuration Determination using TD-DFT and CD Spectroscopy.
Experimental Protocol: TD-DFT/ECD Guided Assignment
This protocol outlines the critical steps for a reliable AC determination.
I. Computational Simulation (for one arbitrary enantiomer, e.g., 1R,2S):
-
Conformational Search: This is the most critical step. For flexible molecules, a thorough search is essential to identify all low-energy conformers. Use a multi-step approach: start with a fast method like Molecular Mechanics (MMFF) and refine the lowest energy hits with Density Functional Theory (DFT), such as at the B3LYP/6-31G(d) level.[6]
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of all relevant conformers using DFT. A frequency calculation must be performed to confirm they are true energy minima (no imaginary frequencies) and to calculate their Gibbs free energies.[7]
-
Boltzmann Averaging: Calculate the equilibrium population of each conformer at the experimental temperature based on their relative Gibbs free energies. Conformer populations determine their contribution to the final calculated spectrum.[7]
-
TD-DFT Calculation: For each significant conformer, calculate the electronic transitions and rotational strengths using TD-DFT.[8]
-
Expert Insight: The choice of functional and basis set is crucial. For many organic molecules, long-range corrected functionals like CAM-B3LYP with a reasonably large basis set (e.g., aug-cc-pVDZ) often provide the best results.[6]
-
-
Spectrum Generation: Generate the final, Boltzmann-averaged ECD spectrum by applying a Gaussian or Lorentzian broadening to the calculated rotational strengths.[7]
II. Experimental Measurement:
-
Sample Preparation: Dissolve the purified sample in a solvent that is transparent in the wavelength range of interest. Spectroscopic grade solvents are mandatory.
-
Data Acquisition: Record the CD spectrum on a calibrated instrument. Ensure the signal-to-noise ratio is adequate, which may require optimizing concentration and averaging multiple scans. The absorbance of the sample should ideally be kept below 1.0 to avoid artifacts.
III. Comparison and Assignment:
-
Visual Inspection: Overlay the experimental spectrum with the Boltzmann-averaged calculated spectrum.
-
Confirmation: If the signs of the major Cotton effects and their relative intensities match well, the absolute configuration of the sample is that of the enantiomer used for the calculation.[1] If the spectra are mirror images, the AC is opposite to the one calculated.
The Exciton Chirality Method
For molecules containing two or more chromophores that are spatially close, the Exciton-Coupled Circular Dichroism (ECCD) method offers a powerful, non-empirical alternative that often does not require complex quantum chemical calculations.[9]
The principle is based on the through-space interaction of the electric transition dipole moments of the chromophores.[10] This coupling creates a characteristic bisignate (two-signed) CD signal. The sign of this "couplet" is directly related to the chirality (clockwise or counter-clockwise twist) between the two transition dipoles. A positive chirality (clockwise) results in a positive first Cotton effect (at longer wavelength) followed by a negative second Cotton effect, and vice-versa.[9] This allows for a direct visual assignment of the AC.
-
Applicability: This method is ideal for vic-diols, amino alcohols, and other molecules to which chromophoric groups (like p-bromobenzoates) can be attached via derivatization.[11]
Part 3: The Competitive Landscape: CD vs. The Alternatives
The choice of analytical method depends on sample properties, available resources, and the required level of certainty. While CD spectroscopy is a powerful tool, it is essential to understand its performance in the context of other available techniques.
| Feature | Electronic/Vibrational CD | Single-Crystal X-ray | NMR Spectroscopy |
| Principle | Differential absorption of circularly polarized light in solution.[3] | Anomalous dispersion of X-rays by atoms in a single crystal.[2] | Diastereomeric differentiation using chiral auxiliaries or solvents.[12][13] |
| Sample Phase | Solution or neat liquid.[14] | Solid (high-quality single crystal required).[2] | Solution.[14] |
| Sample Amount | ECD: 0.1-1 mg[14]VCD: 2-15 mg[2] | Micrograms to milligrams.[14] | 1-5 mg.[14] |
| Analysis Time | Hours to a few days (including calculation).[14] | Days to weeks (highly dependent on crystallization success).[2] | Hours.[14] |
| Key Advantage | No need for crystals; provides solution-state conformation.[3][15] | Unambiguous, "gold standard" 3D structure.[1] | Rapid, uses standard equipment, provides purity information.[16] |
| Key Limitation | Requires chromophore (ECD) or higher concentration (VCD); relies on computational accuracy.[4] | Crystallization can be a major, sometimes insurmountable, hurdle.[1] | Often requires derivatization; interpretation can be empirical and complex.[13] |
| Confidence Level | Very High (when experimental and calculated spectra match well). | Definitive (if a high-quality structure is obtained). | High (but can be ambiguous for complex molecules). |
Part 4: A Senior Scientist's Guide to Method Selection
Choosing the right technique is paramount for efficient and successful research. The following decision tree provides a logical framework for navigating the options.
Caption: Decision tree for selecting an AC determination method.
Field-Proven Insights & Common Pitfalls
-
Trust, but Verify: Whenever possible, confirming an AC assignment with a second, orthogonal technique provides the highest level of confidence. A successful CD analysis of a solution that is later confirmed by X-ray crystallography on a solid sample is the pinnacle of a self-validating system.
-
"Garbage In, Garbage Out": This applies to both experiment and computation. The accuracy of a TD-DFT calculation is entirely dependent on having identified the correct ensemble of low-energy conformers. A cursory or incomplete conformational search is the most common reason for an incorrect assignment.
-
ECD vs. VCD: For molecules with strong chromophores (e.g., aromatic rings, conjugated systems), ECD is typically faster and requires less material. For molecules lacking such features, or for those with multiple, flexible chiral centers, the information-rich spectra of VCD are often superior, despite the higher concentration requirement.[3][17]
-
The NMR Alternative: NMR using chiral derivatizing agents (CDAs) like Mosher's acid or chiral solvating agents can be very effective and fast.[13] It is particularly useful for determining enantiomeric purity.[16][18] However, the assignment of AC is often based on empirical models of the diastereomeric complexes formed, which can be less certain than a direct comparison to a first-principles TD-DFT calculation.
Conclusion
The determination of absolute configuration has moved beyond the singular reliance on crystallization. Circular Dichroism, in close concert with quantum chemical calculations, provides a robust, reliable, and often more accessible path to stereochemical assignment directly in the solution phase—the state most relevant to biological activity. By understanding the principles, strengths, and comparative performance of ECD and VCD, researchers can confidently select the most effective tool, accelerating discovery and ensuring the stereochemical integrity of their chiral molecules.
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Li, W., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. [Link]
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Yang, Q., et al. (2012). An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols. Journal of the American Chemical Society, 134(15), 6631-6638. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
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Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Biophysical Journal, 68(4), 1391-1404. [Link]
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Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. PMC. [Link]
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Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 938137. [Link]
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Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]
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Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 332-359. [Link]
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Taylor & Francis. (n.d.). Vibrational circular dichroism – Knowledge and References. Taylor & Francis. [Link]
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Grimm, C. (2008). Absolute Configuration by Circular Dichroism: Quantum Chemical CD Calculations. ResearchGate. [Link]
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MtoZ Biolabs. (n.d.). What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy?. MtoZ Biolabs. [Link]
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Stephens, P. J., et al. (2003). Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes. Chirality, 15(S1), S57-S64. [Link]
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Seibt, J., et al. (2017). Time-resolved circular dichroism of excitonic systems: theory and experiment on an exemplary squaraine polymer. Physical Chemistry Chemical Physics, 19(27), 17893-17904. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
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Jabłoński, M., & Kwit, M. (2020). Complementarity of electronic and vibrational circular dichroism based on stereochemical studies of vic-diols. Chirality, 32(11), 1369-1380. [Link]
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ResearchGate. (n.d.). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]
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Angeli, C., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(1), 253-262. [Link]
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Superchi, S., et al. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(10), 661-669. [Link]
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Zhang, H. J., & Tan, J. H. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2034-2047. [Link]
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Nakanishi, K., et al. (1995). A New Approach in Exciton-Coupled Circular Dichroism (ECCD): Insertion of an Auxiliary Stereogenic Center. Chirality, 7(5), 331-333. [Link]
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Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
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Nishiyama, T., et al. (2020). Excitonic coupling effect on the circular dichroism spectrum of sodium-pumping rhodopsin KR2. The Journal of Chemical Physics, 153(3), 034110. [Link]
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A Senior Application Scientist's Guide to Cleavage Methods for Evans Oxazolidinone Auxiliaries
Introduction: The Critical Final Step in Asymmetric Synthesis
Evans oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the reliable and highly diastereoselective formation of carbon-carbon bonds in a wide range of transformations, including aldol additions and alkylations.[1] The power of this methodology lies in the temporary installation of a chiral auxiliary that directs the stereochemical outcome of a reaction, which is then removed in a subsequent step to reveal the desired enantiomerically enriched product. The choice of this cleavage method is far from trivial; it dictates the final functional group obtained—be it a carboxylic acid, alcohol, aldehyde, or ester—and must be executed with high fidelity to avoid compromising the newly established stereocenter.
This guide provides a comprehensive comparison of the most common and effective methods for the cleavage of N-acyl oxazolidinone auxiliaries. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Hydrolytic Cleavage to Carboxylic Acids: The Evans Standard
The most prevalent method for the cleavage of N-acyl oxazolidinones is the hydrolytic procedure developed by Evans, employing lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2] This method efficiently delivers the corresponding chiral carboxylic acid while allowing for the recovery of the valuable chiral auxiliary.
Mechanism of LiOH/H₂O₂ Cleavage
The reaction proceeds via the nucleophilic attack of the hydroperoxide anion (OOH⁻), generated in situ from the deprotonation of hydrogen peroxide by lithium hydroxide, on the exocyclic acyl carbonyl group.[2][3] This preferential attack, despite the endocyclic carbonyl being less sterically hindered, is a key feature of this method's success. The resulting tetrahedral intermediate collapses to form a peroxyacid intermediate and the lithium salt of the oxazolidinone auxiliary.[4] A subsequent reductive workup, typically with sodium sulfite, reduces the peroxyacid to the final carboxylic acid.[2]
It is crucial to note that the reaction with hydroxide alone (in the absence of H₂O₂) can lead to undesired cleavage at the endocyclic carbonyl, resulting in the destruction of the auxiliary.[2] The use of lithium hydroperoxide (LiOOH) favors the desired exocyclic cleavage.[2][5]
A noteworthy aspect of this reaction, particularly relevant for large-scale synthesis, is the evolution of oxygen gas. This occurs due to the decomposition of the peroxyacid intermediate, which is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide.[3] This can pose a significant safety risk, and careful monitoring and control of the reaction atmosphere are essential.[2][3]
Caption: Mechanism of LiOH/H₂O₂ cleavage of N-acyl oxazolidinones.
Experimental Protocol: Hydrolytic Cleavage
The following is a general procedure for the hydrolytic cleavage of an N-acyl oxazolidinone to a carboxylic acid.[3]
Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (e.g., 4.0 equiv).
-
Add an aqueous solution of lithium hydroxide monohydrate (e.g., 2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the dropwise addition of an aqueous solution of sodium sulfite (e.g., 1.5 M, 5.0 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Saturate the aqueous layer with sodium bicarbonate and extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate.
-
Wash the combined organic layers from the product extraction with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the carboxylic acid by an appropriate method (e.g., chromatography or crystallization).
Reductive Cleavage to Alcohols: Accessing Chiral Primary Alcohols
For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation, offering a good balance of reactivity and selectivity.[4]
Mechanism of Reductive Cleavage
The reduction with LiBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the exocyclic acyl carbonyl group. This forms a tetrahedral intermediate which, upon collapse, releases the chiral auxiliary and an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol.
Caption: Mechanism of reductive cleavage to a primary alcohol using LiBH₄.
Experimental Protocol: Reductive Cleavage to an Alcohol
The following is a general procedure for the reductive cleavage of an N-acyl oxazolidinone to a primary alcohol.
Materials:
-
N-acyl oxazolidinone
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (e.g., 2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.
Reductive Cleavage to Aldehydes: A Delicate Transformation
The synthesis of chiral aldehydes from N-acyl oxazolidinones requires a more nuanced reductive approach to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, as its bulky nature and the stability of the intermediate at low temperatures allow for the isolation of the aldehyde.[6][7]
Mechanism of DIBAL-H Reduction
At low temperatures (typically -78 °C), DIBAL-H coordinates to the exocyclic carbonyl oxygen, activating it for nucleophilic attack by the hydride. This forms a stable tetrahedral intermediate.[1] Crucially, this intermediate does not collapse to the aldehyde at low temperatures. Upon quenching with a proton source (e.g., methanol followed by aqueous workup), the intermediate is hydrolyzed to release the desired aldehyde.[6] Maintaining a low temperature throughout the reaction and quench is critical to prevent the liberation and subsequent reduction of the aldehyde.
Caption: Mechanism of DIBAL-H reduction to an aldehyde.
Experimental Protocol: Reductive Cleavage to an Aldehyde
The following is a general procedure for the reductive cleavage of an N-acyl oxazolidinone to an aldehyde.[6]
Materials:
-
N-acyl oxazolidinone
-
Anhydrous dichloromethane (DCM) or toluene
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Methanol (MeOH)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM or toluene under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the required time (e.g., 30-60 minutes), monitoring by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Transesterification to Esters: A Mild Alternative
Transesterification provides a mild and efficient route to chiral esters from N-acyl oxazolidinones. This method typically employs an alkoxide, such as sodium methoxide (NaOMe) or magnesium methoxide (Mg(OMe)₂), in the corresponding alcohol as the solvent.[4]
Mechanism of Transesterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alkoxide attacks the exocyclic carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, expelling the oxazolidinone anion as a leaving group to yield the desired ester. The reaction is typically driven to completion by using the alcohol as the solvent.
Caption: Mechanism of transesterification to an ester.
Experimental Protocol: Transesterification to a Methyl Ester
The following is a general procedure for the transesterification of an N-acyl oxazolidinone to a methyl ester using sodium methoxide.
Materials:
-
N-acyl oxazolidinone
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (catalytic to stoichiometric amounts can be used, e.g., 0.1-1.1 equiv).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Other Notable Cleavage Methods
While the methods described above are the most common, several other valuable techniques exist for the cleavage of oxazolidinone auxiliaries, offering access to different functional groups.
-
Cleavage to Benzyl Esters and Thioesters (LiOBn and LiSBn): The use of lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) allows for the synthesis of benzyl esters and benzyl thioesters, respectively.[5] These reagents, similar to LiOOH, favor exocyclic cleavage.[5]
-
Weinreb Amide Formation: N-acyl oxazolidinones can be converted to Weinreb amides by reaction with N,O-dimethylhydroxylamine hydrochloride and a suitable activating agent, such as trimethylaluminum (AlMe₃).[8] Weinreb amides are versatile intermediates that can be readily converted to ketones or aldehydes.
Comparative Summary of Cleavage Methods
The choice of cleavage method is ultimately dictated by the desired final product and the specific nature of the substrate. The following table provides a comparative overview of the key features of each method.
| Method | Reagents | Product | Advantages | Limitations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | High yielding, reliable, well-established.[2] | Oxygen evolution can be a safety concern on a large scale.[3] |
| Reductive (Alcohol) | LiBH₄ | Primary Alcohol | Good yields, access to chiral alcohols. | Over-reduction can be an issue with more reactive hydrides. |
| Reductive (Aldehyde) | DIBAL-H | Aldehyde | Access to chiral aldehydes.[6] | Requires strict temperature control (-78 °C) to avoid over-reduction.[6] |
| Transesterification | NaOMe, MeOH | Methyl Ester | Mild conditions, high yielding. | Limited to the synthesis of esters. |
| Benzyl Ester Formation | LiOBn | Benzyl Ester | Access to benzyl esters.[5] | Can be less efficient for hindered substrates.[9] |
| Thioester Formation | LiSBn | Benzyl Thioester | Access to thioesters.[5] | Reagents can be odorous. |
| Weinreb Amide Formation | MeONHMe·HCl, AlMe₃ | Weinreb Amide | Access to versatile synthetic intermediates.[8] | Requires the use of pyrophoric reagents (AlMe₃). |
Conclusion
The cleavage of the oxazolidinone auxiliary is a critical step that requires careful consideration of the desired synthetic outcome and the potential challenges associated with each method. The classic LiOH/H₂O₂ protocol remains a robust and widely used method for the synthesis of carboxylic acids. For access to other functional groups, a range of reliable reductive and nucleophilic cleavage methods are available. By understanding the mechanisms, advantages, and limitations of each approach, researchers can confidently select the optimal conditions to successfully complete their asymmetric syntheses and unlock the full potential of Evans oxazolidinone auxiliaries.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
UQ eSpace. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1543. [Link]
-
MavMatrix. CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. [Link]
-
Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]
-
RSC Publishing. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. organic-synthesis.com [organic-synthesis.com]
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- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. connectsci.au [connectsci.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Isopropyloxazolidin-3-yl)ethanol
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(2-Isopropyloxazolidin-3-yl)ethanol (CAS No. 28770-01-6), a compound often utilized in specialized synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, general principles of chemical waste management, and authoritative safety guidelines to ensure a robust and reliable disposal strategy.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and potential hazards of this compound is the first step toward its safe handling and disposal.
Chemical Identity and Properties:
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 241.8±25.0 °C (Predicted) | [1][4] |
| Density | 1.007±0.06 g/cm3 (Predicted) | [1] |
| Water Solubility | 612 g/L at 25°C | [1] |
| Storage | Sealed in a dry place at room temperature. | [1][3] |
Based on the GHS information for closely related oxazolidine derivatives and amino alcohols, this compound should be handled as a hazardous substance. The GHS pictograms for similar compounds often include GHS07 (Exclamation Mark), indicating potential for skin and eye irritation, and as being harmful if swallowed.[3][5]
A critical aspect of oxazolidine chemistry is its susceptibility to hydrolysis.[6][7] The oxazolidine ring can open in the presence of water, especially under acidic conditions, to revert to the parent amino alcohol and aldehyde/ketone.[6][7][8] This reactivity must be considered during disposal to prevent unintended reactions.
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection : A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge is necessary.
Disposal Protocol: A Step-by-Step Approach
The cardinal rule for the disposal of this compound is to never discharge it down the drain or into the environment.[9][10] The primary and accepted method of disposal is through a licensed chemical waste management service.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate a Specific Waste Container : Use a clearly labeled, leak-proof container made of a material compatible with organic chemicals (e.g., high-density polyethylene).
-
Labeling : The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate concentration and date.
-
Incompatible Wastes : Do not mix this compound with strong oxidizing agents, strong acids, or strong bases in the same waste container to avoid vigorous reactions.[11][12]
Step 2: On-site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending collection.[13]
-
Container Integrity : Keep the waste container tightly sealed when not in use.[10][13]
-
Secondary Containment : Liquid waste containers must be placed in a secondary containment bin to capture any potential leaks.[10]
-
Location : Store the waste container in a well-ventilated area, away from sources of ignition, heat, or direct sunlight.[11][12]
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple Rinsing : The container should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).[10][14]
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinsates can often be collected similarly.
-
Defacing Labels : All original labels on the container must be completely removed or defaced.[10]
-
Final Disposal : After thorough rinsing and drying, the container can typically be disposed of as non-hazardous solid waste (e.g., in designated glass or plastic recycling bins), in accordance with your institution's policies.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Workflow Diagrams for Safe Disposal
To provide a clear visual guide, the following diagrams outline the decision-making process and procedural steps for the disposal of this compound.
Caption: Decision workflow for the disposal of liquid this compound waste.
Caption: Step-by-step procedure for the disposal of empty containers.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Sources
- 1. 28770-01-6 CAS MSDS (3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28770-01-6 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. otago.ac.nz [otago.ac.nz]
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 2-(2-Isopropyloxazolidin-3-yl)ethanol
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-(2-Isopropyloxazolidin-3-yl)ethanol (CAS No. 28770-01-6), a compound with potential applications that necessitate its handling in laboratory settings.[1][2] As Senior Application Scientists, our commitment extends beyond supplying these molecules; it is our imperative to ensure that our partners in research can handle them with the utmost safety and confidence. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards to consider are:
-
Eye Damage: The potential for serious eye damage is a significant concern.[2]
-
Skin Sensitization: The possibility of causing an allergic skin reaction necessitates robust skin protection.[2]
-
Oral Toxicity: The compound is indicated as being harmful if swallowed.[2]
-
Flammability: Due to its ethanol component, a risk of flammability should be assumed.[3][5]
-
Inhalation: Vapors may cause respiratory irritation and potential drowsiness or dizziness, similar to related solvents.[3][4][5][6]
The following PPE recommendations are designed to mitigate these risks during routine laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Route of Exposure | Required PPE | Rationale |
| Eye/Face | Chemical splash goggles and a face shield.[7] | To protect against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[7] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Butyl rubber).[7] | To prevent skin contact and potential allergic reactions. The choice of glove material should be based on chemical compatibility and breakthrough time.[8] |
| Skin (Body) | Laboratory coat or chemical-resistant apron. | To protect against incidental splashes and spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of potentially harmful vapors.[4][9][10] |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on the scale of the experiment.
Operational Plan: From Benchtop to Disposal
Safe handling of this compound extends beyond the correct choice of PPE. A comprehensive operational plan is crucial.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[8]
-
Handling: Conduct all manipulations of the compound within a well-ventilated chemical fume hood to minimize inhalation exposure.[9] Use spark-proof tools and avoid sources of ignition due to the potential flammability.[5][8][9]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[9]
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any contaminated materials is a critical step in the safety lifecycle.
-
Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[11]
-
Container Management: Ensure the waste container is kept closed and stored in a designated secondary containment area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[11] Do not dispose of this chemical down the drain.[11]
By adhering to these detailed procedural steps, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research. This guide serves as a living document, to be updated as more specific safety information becomes available.
References
- SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL. (2015, April 6).
-
Reflecta Laboratory Supplies. (2022, June 15). ALCOHOL SOLVENT SAFETY DATA SHEET. Retrieved from [Link]
-
ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
- Safety Data Sheet.
-
CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]
-
Tennessee Tech University. (2014, April 1). PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP). Retrieved from [Link]
-
PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
Sources
- 1. 28770-01-6 CAS MSDS (3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. phi.com [phi.com]
- 5. labequipsupply.co.za [labequipsupply.co.za]
- 6. aksci.com [aksci.com]
- 7. tntech.edu [tntech.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. chemos.de [chemos.de]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
